molecular formula C20H32O5 B15569387 13,14-Dihydro-15-keto prostaglandin D2

13,14-Dihydro-15-keto prostaglandin D2

Cat. No.: B15569387
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-KURKYZTESA-N
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Description

13,14-Dihydro-15-keto prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1

InChI Key

VSRXYLYXIXYEST-KURKYZTESA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Mediator in Allergic Inflammation and Beyond

Abstract

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2). Initially considered an inactive breakdown product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as the DP2 receptor. This interaction implicates DK-PGD2 as a critical mediator in the pathophysiology of type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic keratoconjunctivitis. This technical guide provides a comprehensive overview of the biological activity of DK-PGD2, its signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a major eicosanoid product of mast cells and other immune cells, playing a pivotal role in allergic inflammation.[1] PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[2][3] While PGD2 interacts with both the DP1 and CRTH2 receptors, DK-PGD2 exhibits remarkable selectivity for the CRTH2 receptor.[1][4] This selectivity makes DK-PGD2 an invaluable tool for dissecting the specific roles of the CRTH2 pathway in various physiological and pathological processes. Activation of CRTH2 by DK-PGD2 on immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils triggers a cascade of pro-inflammatory events, including cell migration, degranulation, and cytokine production.[1][5] This guide will delve into the multifaceted biological activities of DK-PGD2, offering a detailed examination of its molecular interactions and cellular effects.

Biochemical Profile and Metabolism

DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond.[2][3] This metabolic conversion results in a more stable molecule than its precursor, PGD2. In humans, DK-PGD2 is further metabolized before excretion and is not found intact in urine.[3]

Biological Activity and Cellular Effects

The primary biological functions of DK-PGD2 are mediated through its high-affinity binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR).[1][4] Unlike the DP1 receptor which is coupled to Gs and increases intracellular cyclic AMP (cAMP), CRTH2 is coupled to Gi/o proteins, leading to a decrease in intracellular cAMP and an increase in intracellular calcium ([Ca2+]i).[4][6]

Chemoattraction of Immune Cells

A hallmark of DK-PGD2's activity is its potent chemoattractant effect on key cells involved in allergic inflammation:

  • Eosinophils: DK-PGD2 is a powerful chemoattractant for eosinophils, inducing their migration to sites of inflammation.[1][2] This effect is central to the pathogenesis of allergic asthma and other eosinophilic disorders.

  • Th2 Cells: DK-PGD2 selectively induces the chemotaxis of Th2 cells, which are critical drivers of type 2 immunity.[1]

  • Basophils: Similar to eosinophils and Th2 cells, basophils migrate in response to DK-PGD2.[1]

Activation of Immune Cells

Beyond chemoattraction, DK-PGD2 activates these immune cells, leading to:

  • Eosinophil Degranulation: DK-PGD2 can promote the release of pro-inflammatory mediators from eosinophils.[7]

  • Th2 Cytokine Production: It stimulates Th2 cells to produce key type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic inflammatory cascade.[5][8]

  • Anti-apoptotic Effects: DK-PGD2 has been shown to have an anti-apoptotic role in human Th2 cells, potentially prolonging their lifespan at inflammatory sites.[7]

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 13,14-Dihydro-15-keto PGD2.

ParameterValueReceptor/Cell TypeReference
Binding Affinity (Ki) 2.91 ± 0.29 nMHuman CRTH2 (recombinant HEK293(EBNA) cells)[4]
EC50 for IL-4 Production ~150 nMHuman Th2 cells[9]
EC50 for IL-5 Production ~63 nMHuman Th2 cells[9]
EC50 for IL-13 Production ~54 nMHuman Th2 cells[9]

Signaling Pathways

The binding of DK-PGD2 to the CRTH2 receptor initiates a well-defined signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Inhibits ATP ATP ATP->cAMP Conversion Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Opens Channels PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Downstream Downstream Signaling (e.g., Kinase Cascades) PKC->Downstream Downstream->Response

Caption: Signaling pathway of 13,14-Dihydro-15-keto PGD2 via the CRTH2 receptor.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of 13,14-Dihydro-15-keto PGD2.

Radioligand Binding Assay for CRTH2

This protocol describes a filtration binding assay to determine the binding affinity of DK-PGD2 to the CRTH2 receptor.[10][11]

workflow_radioligand start Start: Prepare Membranes from CRTH2-expressing cells incubation Incubate membranes with [³H]PGD₂ and varying concentrations of unlabeled DK-PGD2 start->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold buffer to remove non-specific binding filtration->wash scintillation Place filters in scintillation vials with scintillation cocktail wash->scintillation counting Quantify bound radioactivity using a scintillation counter scintillation->counting analysis Analyze data to determine Ki value (non-linear regression) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing CRTH2 (e.g., HEK293-CRTH2 stable cell line)

  • [³H]PGD₂ (radioligand)

  • Unlabeled 13,14-Dihydro-15-keto PGD2

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., GF/C)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CRTH2-expressing cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Unlabeled DK-PGD2 at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGD2 (for non-specific binding).

    • [³H]PGD₂ at a fixed concentration (typically near its Kd).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the concentration of unlabeled DK-PGD2. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol outlines the measurement of eosinophil migration in response to a DK-PGD2 gradient.[1][4][12]

workflow_chemotaxis start Start: Isolate Eosinophils from human peripheral blood prepare_chambers Place a microporous membrane between the upper and lower wells of the Boyden chamber start->prepare_chambers add_chemoattractant Add DK-PGD2 solution to the lower wells and control buffer to others prepare_chambers->add_chemoattractant add_cells Add eosinophil suspension to the upper wells add_chemoattractant->add_cells incubate Incubate the chamber at 37°C in a humidified incubator add_cells->incubate fix_stain Remove the membrane, fix, and stain the migrated cells on the underside incubate->fix_stain count_cells Count the number of migrated cells per high-power field using a microscope fix_stain->count_cells analyze Calculate the chemotactic index count_cells->analyze end End: Quantify Chemotaxis analyze->end

Caption: Workflow for a modified Boyden chamber chemotaxis assay.

Materials:

  • Isolated human eosinophils

  • 13,14-Dihydro-15-keto PGD2

  • Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA)

  • Modified Boyden chamber apparatus

  • Polycarbonate filters with appropriate pore size (e.g., 5 µm)

  • Fixative (e.g., methanol)

  • Stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by immunomagnetic negative selection.

  • Chamber Assembly: Place the polycarbonate filter between the upper and lower wells of the Boyden chamber.

  • Loading: Add the DK-PGD2 solution (at various concentrations) to the lower wells. Add chemotaxis buffer alone to control wells.

  • Cell Seeding: Resuspend the isolated eosinophils in chemotaxis buffer and add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Staining: After incubation, remove the filter. Scrape off the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the filter.

  • Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the buffer control).

Intracellular Calcium Mobilization Assay

This protocol describes the use of the fluorescent dye Fura-2 AM to measure changes in intracellular calcium in response to DK-PGD2.[13][14]

Materials:

  • CRTH2-expressing cells (e.g., Th2 cells, eosinophils, or a transfected cell line)

  • 13,14-Dihydro-15-keto PGD2

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBS. Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Stimulation: Add DK-PGD2 at the desired concentration and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration.

Intracellular cAMP Measurement Assay

This protocol provides a general outline for measuring the inhibition of cAMP production by DK-PGD2 using a competitive immunoassay such as HTRF.[15][16]

Materials:

  • CRTH2-expressing cells

  • 13,14-Dihydro-15-keto PGD2

  • Forskolin (B1673556) (or another adenylate cyclase activator)

  • cAMP assay kit (e.g., HTRF cAMP kit)

  • Plate reader compatible with the assay technology

Procedure:

  • Cell Stimulation: Pre-incubate the cells with DK-PGD2 at various concentrations.

  • Adenylate Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Add the detection reagents from the cAMP assay kit (e.g., anti-cAMP antibody and a labeled cAMP tracer).

  • Incubation: Incubate the plate as recommended by the manufacturer to allow for the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a compatible plate reader.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced by the cells. Calculate the concentration of cAMP based on a standard curve and determine the inhibitory effect of DK-PGD2.

Th2 Cytokine Production Assay (ELISA)

This protocol details the measurement of IL-4, IL-5, and IL-13 secretion from Th2 cells stimulated with DK-PGD2.[17][18]

Materials:

  • Human Th2 cells

  • 13,14-Dihydro-15-keto PGD2

  • Cell culture medium

  • ELISA kits for human IL-4, IL-5, and IL-13

  • ELISA plate reader

Procedure:

  • Cell Culture and Stimulation: Culture human Th2 cells and stimulate them with various concentrations of DK-PGD2 for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • ELISA: Perform ELISAs for IL-4, IL-5, and IL-13 on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants to antibody-coated microplate wells.

    • Incubating to allow cytokine capture.

    • Washing the wells.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on a standard curve generated with recombinant cytokines.

Conclusion

13,14-Dihydro-15-keto PGD2 is a crucial metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor. Its ability to induce the migration and activation of key pro-inflammatory cells, particularly eosinophils and Th2 lymphocytes, places it at the center of the pathophysiology of allergic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biological activities of DK-PGD2 and to explore the therapeutic potential of targeting the CRTH2 pathway in inflammatory and allergic conditions. Further research into the downstream signaling events and the in vivo relevance of DK-PGD2 will continue to enhance our understanding of this important lipid mediator.

References

13,14-Dihydro-15-keto Prostaglandin D2: A Key Metabolite in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily released by activated mast cells, Th2 lymphocytes, and dendritic cells. It plays a crucial role in orchestrating inflammatory responses, particularly in the context of allergic diseases such as asthma. While PGD2 itself is a potent signaling molecule, its biological effects are often mediated and prolonged by its metabolites. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a stable and biologically active metabolite of significant interest. This technical guide provides a comprehensive overview of DK-PGD2, focusing on its biosynthesis, metabolism, interaction with the CRTH2 receptor, and its role in inflammatory signaling. The guide also details experimental protocols for its quantification and the assessment of its biological activity, alongside quantitative data and signaling pathway visualizations to support further research and drug development efforts in this area.

Biosynthesis and Metabolism of DK-PGD2

The metabolic fate of PGD2 is complex, involving multiple enzymatic and non-enzymatic pathways that lead to a variety of bioactive molecules. DK-PGD2 is a major product of the enzymatic degradation of PGD2.[1]

The biosynthesis of DK-PGD2 from PGD2 occurs via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This enzymatic conversion involves two key steps:

  • Oxidation: The hydroxyl group at carbon 15 of PGD2 is oxidized to a keto group, forming 15-keto-PGD2. This reaction is catalyzed by 15-PGDH.

  • Reduction: The double bond between carbons 13 and 14 is reduced, yielding 13,14-dihydro-15-keto PGD2.

In humans, DK-PGD2 is further metabolized before excretion. It can be converted to 11β-hydroxy compounds that may also undergo β-oxidation of their side chains. Consequently, very little intact DK-PGD2 is found in the urine.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of DK-PGD2 with its primary receptor, CRTH2, and its biological effects on inflammatory cells.

Table 1: Receptor Binding Affinity of DK-PGD2

ReceptorSpeciesLigandAssay TypeKi (nM)Reference
CRTH2HumanDK-PGD2Radioligand Binding2.91 ± 0.29[2]
CRTH2MouseDK-PGD2Competition Binding> PGD2[3]
DP1HumanDK-PGD2Radioligand Binding>30,000[2]

Table 2: Functional Activity of DK-PGD2

AssayCell TypeParameterEC50 (nM)Reference
Eosinophil Shape ChangeHuman EosinophilsShape Change2.7 ± 2.3
ILC2 MigrationHuman ILC2sMigration17.4 - 91.7

Table 3: Concentrations of PGD2 and its Metabolites in Biological Fluids

AnalyteMatrixConditionConcentrationReference
PGD2Bronchoalveolar Lavage FluidMild Asthma3.8 nM (corrected for dilution)[4]
Major Urinary Metabolite of PGD2PlasmaNormal Volunteers3.5 ± 1.4 pg/mL[5]
PGD2UrineNormal18 - 268 ng/24hrs[6]
15-keto-13,14-dihydro-PGF2αPlasmaNormal40 ± 16 pg/mL[3]

Signaling Pathways

DK-PGD2 exerts its biological effects primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] CRTH2 is a G-protein coupled receptor (GPCR) that is highly expressed on type 2 inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils.

Upon binding of DK-PGD2, the CRTH2 receptor couples to inhibitory G-proteins of the Gi/o family.[3] This initiates a signaling cascade characterized by:

  • Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[4]

These signaling events ultimately result in the activation of downstream pathways, such as the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated kinase (MAPK) pathways, culminating in various cellular responses.[4]

DK_PGD2_Signaling_Pathway DK-PGD2 Signaling Pathway via CRTH2 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol DK-PGD2 DK-PGD2 CRTH2 CRTH2 DK-PGD2->CRTH2 Binds G-protein Giα Gβγ CRTH2->G-protein Activates AC Adenylyl Cyclase G-protein:Giα->AC Inhibits PLC Phospholipase C G-protein:Gβγ->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2+ Ca2+ (intracellular) PLC->Ca2+ Increases Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Ca2+->Cellular_Response

DK-PGD2 Signaling Pathway

Experimental Protocols

Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of DK-PGD2 in biological matrices such as plasma or cell culture supernatants.

a. Sample Preparation (Solid Phase Extraction)

  • Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to approximately pH 3.5 with a suitable acid (e.g., formic acid).

  • Internal Standard Spiking: Add an appropriate internal standard, such as deuterated DK-PGD2 (DK-PGD2-d4), to the sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing sequentially with methanol (B129727) and then water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.

  • Elution: Elute the prostaglandins (B1171923) with a high-organic solvent, such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A typical gradient might start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: Maintain a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use negative electrospray ionization (ESI-).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for DK-PGD2 and its internal standard. For example, a potential transition for DK-PGD2 could be m/z 351.2 -> 271.2.

    • Quantification: Generate a standard curve using known concentrations of DK-PGD2 and use the peak area ratio of the analyte to the internal standard to quantify the concentration in the unknown samples.

LC_MS_MS_Workflow LC-MS/MS Workflow for DK-PGD2 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample Acidify Acidify to pH 3.5 Start->Acidify Spike_IS Spike with Internal Standard Acidify->Spike_IS SPE Solid Phase Extraction (C18 cartridge) Spike_IS->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Concentration of DK-PGD2 Data_Analysis->End

LC-MS/MS Workflow
Eosinophil Chemotaxis Assay

This protocol describes a method to assess the chemotactic activity of DK-PGD2 on human eosinophils using a transwell migration assay.

a. Isolation of Human Eosinophils

  • Blood Collection: Collect peripheral blood from healthy or asthmatic donors in EDTA-containing tubes.

  • Granulocyte Enrichment: Isolate granulocytes from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Eosinophil Purification: Purify eosinophils from the granulocyte fraction using immunomagnetic negative selection to deplete other cell types (e.g., neutrophils, lymphocytes).

b. Chemotaxis Assay

  • Assay Setup: Use a transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size).

  • Chemoattractant Addition: Add different concentrations of DK-PGD2 (e.g., 0.1 to 1000 nM) or a control medium to the lower wells of the transwell plate.

  • Cell Seeding: Resuspend the purified eosinophils in an appropriate assay buffer and add them to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Remove the transwell inserts.

    • Collect the cells that have migrated to the lower wells.

    • Count the migrated cells using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to determine the chemotactic response.

Chemotaxis_Assay_Workflow Eosinophil Chemotaxis Assay Workflow cluster_cell_prep Cell Preparation cluster_assay Chemotaxis Assay Blood Peripheral Blood Isolate_Granulocytes Isolate Granulocytes Blood->Isolate_Granulocytes Purify_Eosinophils Purify Eosinophils (Negative Selection) Isolate_Granulocytes->Purify_Eosinophils Seed_Cells Seed Eosinophils in Upper Chamber Purify_Eosinophils->Seed_Cells Setup_Transwell Setup Transwell Plate Add_Chemoattractant Add DK-PGD2 to Lower Wells Setup_Transwell->Add_Chemoattractant Add_Chemoattractant->Seed_Cells Incubate Incubate (37°C, 1-2h) Seed_Cells->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Result Chemotactic Response Quantify_Migration->Result

Eosinophil Chemotaxis Assay

Conclusion and Future Directions

This compound is a crucial metabolite in the PGD2 pathway, acting as a potent and selective agonist for the CRTH2 receptor. Its ability to activate key inflammatory cells like eosinophils and Th2 lymphocytes underscores its importance in the pathophysiology of allergic diseases, particularly asthma. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the role of DK-PGD2 in inflammatory processes.

Future research should focus on elucidating the precise physiological and pathological concentrations of DK-PGD2 in various biological compartments to better understand its contribution to disease. Moreover, the development of highly specific and potent antagonists targeting the DK-PGD2/CRTH2 interaction holds significant therapeutic promise for the treatment of asthma and other allergic disorders.[8][9] Continued exploration of this signaling pathway will undoubtedly pave the way for novel anti-inflammatory therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DK-PGD2: A Selective CRTH2/DP2 Receptor Agonist

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable, enzymatic metabolite of prostaglandin (B15479496) D2 (PGD2).[1][2] PGD2 is a primary pro-inflammatory mediator released predominantly by activated mast cells, playing a crucial role in orchestrating allergic inflammation.[2][3] PGD2 exerts its effects through two distinct G-protein-coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] While PGD2 binds to both receptors, its metabolite, DK-PGD2, demonstrates high selectivity for the CRTH2/DP2 receptor.[1][5] This selectivity makes DK-PGD2 an invaluable pharmacological tool for elucidating the specific roles of the CRTH2/DP2 signaling pathway in type 2 inflammatory responses, which are central to diseases like asthma and allergic rhinitis.[1][4] The CRTH2/DP2 receptor is expressed on key immune cells of the type 2 inflammatory cascade, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[3][4] Activation of this receptor by agonists like DK-PGD2 triggers a variety of pro-inflammatory effects, including cell migration, activation, and cytokine release.[4][6]

Data Presentation: Receptor Binding and Functional Potency

The selectivity of DK-PGD2 is best illustrated by comparing its binding affinity and functional potency at the CRTH2/DP2 receptor versus the DP1 receptor.

Table 1: Receptor Binding Affinity

This table summarizes the equilibrium dissociation constants (Ki) for DK-PGD2 and its parent molecule, PGD2, at both CRTH2/DP2 and DP1 receptors. The data highlights the significant selectivity of DK-PGD2 for the CRTH2/DP2 receptor.

CompoundReceptorKi (nM)Selectivity (DP1 Ki / CRTH2 Ki)Reference
DK-PGD2 CRTH2/DP2 160 >187.5-fold [5]
DP1>30,000[5]
PGD2CRTH2/DP22.4~5.4-fold[7]
DP113

Data derived from whole cell and membrane-based binding assays.[5]

Table 2: Functional Potency in Cellular Assays

This table presents the half-maximal effective concentration (EC50) values for DK-PGD2 in various CRTH2/DP2-mediated cellular responses. These assays confirm the potent agonist activity of DK-PGD2 on primary human immune cells.

AssayCell TypeParameter MeasuredEC50 (nM)Reference
Eosinophil ActivationHuman EosinophilsShape Change2.7 ± 2.3[1]
ILC2 ActivationHuman ILC2sCell Migration~1-10 (approx.)[1]
ILC2 ActivationHuman ILC2sIL-5 & IL-13 Secretion~1-10 (approx.)[1]
Calcium MobilizationCRTH2-expressing cellsIntracellular Ca²⁺ FluxpEC50 = 7.33[8]

CRTH2/DP2 Signaling Pathway

Activation of the CRTH2/DP2 receptor by DK-PGD2 initiates a distinct intracellular signaling cascade. Unlike the DP1 receptor which couples to Gαs to increase cyclic AMP (cAMP), the CRTH2/DP2 receptor couples to a pertussis toxin-sensitive Gαi protein.[3][5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][6] Simultaneously, the dissociated Gβγ subunit of the G-protein activates phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) and leading to a rapid increase in intracellular calcium concentrations.[3] This calcium flux is a critical event that drives downstream pro-inflammatory cellular responses such as chemotaxis, degranulation, and changes in cell shape and adhesion.[3][6]

CRTH2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC PLCβ IP3 IP3 PLC->IP3 G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ↑ ER->Ca Releases Response Cellular Responses (Chemotaxis, Degranulation) Ca->Response

CRTH2/DP2 receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRTH2/DP2 receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This protocol determines the binding affinity of DK-PGD2 by measuring its ability to compete with a radiolabeled ligand for binding to the CRTH2/DP2 receptor.

  • Materials:

    • Cell membranes from a stable cell line overexpressing human CRTH2/DP2 (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-PGD2.

    • Test compound: DK-PGD2 (serially diluted).

    • Non-specific binding control: High concentration of unlabeled PGD2.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Incubate a fixed amount of CRTH2/DP2-expressing cell membranes with a constant concentration of [³H]-PGD2 and varying concentrations of DK-PGD2.

    • For total binding, incubate membranes with [³H]-PGD2 only. For non-specific binding, incubate membranes with [³H]-PGD2 and an excess of unlabeled PGD2.

    • Incubate all samples (typically for 60-90 minutes at room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DK-PGD2.

    • Determine the IC50 value (concentration of DK-PGD2 that inhibits 50% of specific [³H]-PGD2 binding) from the resulting competition curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change Assay (for EC50 Determination)

This functional assay quantifies the potency of DK-PGD2 by measuring a key physiological response in primary human eosinophils.[1]

  • Materials:

    • Freshly isolated human eosinophils from peripheral blood of healthy or asthmatic donors.

    • Test compound: DK-PGD2 (serially diluted).

    • Control: Buffer or vehicle.

    • Flow cytometer.

  • Methodology:

    • Isolate granulocytes from whole blood, often using a density gradient centrifugation method. Eosinophils are then further purified.

    • Resuspend the purified eosinophils in a suitable buffer.

    • Incubate eosinophil suspensions with increasing concentrations of DK-PGD2 (or vehicle control) for a short period (e.g., 10-15 minutes) at 37°C.

    • Immediately analyze the cells on a flow cytometer.

    • Activation of eosinophils via CRTH2/DP2 causes a change from a spherical to an amoeboid shape, which results in an increase in the forward scatter (FSC) signal.

    • Record the mean fluorescence intensity (MFI) or geometric mean of the FSC for each sample.

    • Plot the change in FSC against the log concentration of DK-PGD2.

    • Determine the EC50 value, which is the concentration of DK-PGD2 that produces 50% of the maximal shape change response.

Eosinophil_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Blood Whole Blood (Asthmatic Patient) Isolation Isolate Granulocytes (Density Gradient) Blood->Isolation Purification Purify Eosinophils Isolation->Purification Incubation Incubate cells with serial dilutions of DK-PGD2 at 37°C Purification->Incubation FCM Flow Cytometry Analysis Incubation->FCM MeasureFSC Measure Forward Scatter (FSC) as indicator of shape change FCM->MeasureFSC Plot Plot ΔFSC vs. [DK-PGD2] MeasureFSC->Plot EC50 Calculate EC50 Value Plot->EC50

Workflow for Eosinophil Shape Change Assay.

Biological Effects and Selectivity

The selective action of DK-PGD2 on the CRTH2/DP2 receptor, and not the DP1 receptor, results in a specific profile of pro-inflammatory cellular activities.

  • On Eosinophils and Basophils: DK-PGD2 induces rapid shape change, chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[1][3][6] These actions promote the recruitment and activation of these cells at sites of allergic inflammation.

  • On Th2 Lymphocytes: DK-PGD2 enhances the production of type 2 cytokines, including IL-4, IL-5, and IL-13, from Th2 cells and induces their migration.[4][6]

  • On ILC2s: Similar to its effects on Th2 cells, DK-PGD2 stimulates the migration of ILC2s and their secretion of IL-5 and IL-13, further amplifying the type 2 inflammatory response.[1]

The functional antagonism between the CRTH2/DP2 and DP1 pathways is critical. While DK-PGD2 robustly activates CRTH2/DP2, it does not engage the DP1 receptor. DP1 activation is generally associated with vasodilation, inhibition of cell migration, and promotion of eosinophil apoptosis—effects that can counteract inflammation.[3][4] The selective activation of only the pro-inflammatory CRTH2/DP2 pathway by DK-PGD2 makes it a powerful tool to study the specific contribution of this pathway to disease pathology.

Selectivity_Diagram cluster_crth2 CRTH2/DP2 Pathway cluster_dp1 DP1 Pathway DK_PGD2 DK-PGD2 CRTH2_Receptor CRTH2/DP2 Receptor DK_PGD2->CRTH2_Receptor Activates DP1_Receptor DP1 Receptor DK_PGD2->DP1_Receptor Does NOT Activate Immune_Cells_2 Eosinophils, Th2 Cells, ILC2s CRTH2_Receptor->Immune_Cells_2 Pro_Inflammatory Pro-Inflammatory Effects • Chemotaxis • Activation • Cytokine Release Immune_Cells_2->Pro_Inflammatory Other_Cells Smooth Muscle, Platelets, Epithelial Cells DP1_Receptor->Other_Cells Anti_Inflammatory Anti-Inflammatory/Other Effects • Vasodilation • Inhibition of Migration • Eosinophil Apoptosis Other_Cells->Anti_Inflammatory

Selective action of DK-PGD2 on CRTH2/DP2.

References

The Discovery and Characterization of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a biologically active metabolite of prostaglandin D2 (PGD2).[1] It is formed through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of PGD2 to a ketone, followed by the reduction of the C13-C14 double bond.[1] Initially considered an inactive degradation product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] This discovery has significant implications for understanding the pathophysiology of allergic inflammation and other immune responses, positioning DK-PGD2 and its signaling pathway as a key area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental methodologies related to DK-PGD2.

Data Presentation

Table 1: Receptor Binding Affinity of 13,14-Dihydro-15-keto PGD2 and Related Prostaglandins (B1171923)
CompoundReceptorKi (nM)SpeciesReference
13,14-Dihydro-15-keto PGD2 (DK-PGD2) CRTH2 (DP2) 2.91 ± 0.29 Human [4]
Prostaglandin D2 (PGD2)CRTH2 (DP2)2.4 ± 0.2Human[4]
15-deoxy-Δ12,14-PGJ2CRTH2 (DP2)3.15 ± 0.32Human[4]
Prostaglandin J2 (PGJ2)CRTH2 (DP2)18.0 ± 1.5Human[4]
Δ12-Prostaglandin J2 (Δ12-PGJ2)CRTH2 (DP2)34.0 ± 4.0Human[4]
Prostaglandin F2α (PGF2α)CRTH2 (DP2)>1000Human[4]
Prostaglandin E2 (PGE2)CRTH2 (DP2)>1000Human[4]
13,14-Dihydro-15-keto PGD2 (DK-PGD2) DP1 >1000 Human [2]
Prostaglandin D2 (PGD2)DP11.6Human[2]
Table 2: Functional Activity of 13,14-Dihydro-15-keto PGD2
AssayCell TypeResponseEC50 / PotencyReference
ChemotaxisHuman EosinophilsMigrationPotent chemoattractant[2][5]
ChemotaxisHuman Th2 CellsMigrationPotent chemoattractant[2]
ChemotaxisHuman BasophilsMigrationPotent chemoattractant[2]
Intracellular Calcium MobilizationHuman Th2 CellsIncreased [Ca2+]iComparable to PGD2[2]
Eosinophilia in vivoRatIncreased blood eosinophilsDose-dependent increase[6]
Airway EosinophiliaGuinea-pigEosinophil accumulation in lungsSignificant increase[7]

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol is adapted from methodologies described in studies investigating the chemotactic effects of prostaglandins on eosinophils.[2][5][8]

a. Eosinophil Isolation:

  • Collect peripheral blood from healthy donors or patients into tubes containing an anticoagulant (e.g., EDTA).

  • Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes by density gradient centrifugation using a suitable medium (e.g., Ficoll-Paque).

  • Remove erythrocytes from the granulocyte fraction by hypotonic lysis.

  • Isolate eosinophils from the granulocyte fraction using immunomagnetic negative selection with anti-CD16 microbeads to deplete neutrophils.

  • Assess the purity of the isolated eosinophils (typically >98%) by flow cytometry or cytospin with staining (e.g., Wright's stain).

b. Chemotaxis Assay:

  • Use a 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.

  • Prepare various concentrations of DK-PGD2 and a negative control (assay medium) in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 10 mM HEPES, pH 7.3.

  • Add 29 µL of the test samples (DK-PGD2 dilutions or control medium) to the bottom wells of the chemotaxis chamber.

  • Resuspend the isolated eosinophils in the same medium at a concentration of 1–2 × 105 cells/50 µL.

  • Add 50 µL of the cell suspension to the top of the filter, corresponding to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 hour.

  • After incubation, remove the filter and collect the cells that have migrated into the bottom wells.

  • Quantify the number of migrated cells by flow cytometry for a fixed time period or by manual counting using a hemocytometer.

  • Express the results as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to the chemoattractant compared to the medium control).

Quantification of 13,14-Dihydro-15-keto PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on several described methods for prostaglandin analysis in biological matrices.[9][10][11]

a. Sample Preparation (Solid Phase Extraction):

  • To 1 mL of plasma or other biological fluid, add an internal standard (e.g., deuterated DK-PGD2).

  • Acidify the sample to pH 3.5 with formic acid.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elute the prostaglandins from the cartridge with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Employ a gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Set a flow rate of 0.25 mL/min.

    • The gradient can be optimized, for example, starting at 15% B, increasing to 95% B, and then re-equilibrating at 15% B.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • The MRM transition for DK-PGD2 would typically be from its deprotonated molecule [M-H]- to a specific product ion. The exact masses would need to be determined based on the instrument's calibration.

    • Optimize source parameters such as spray voltage, source temperature, and gas flows for maximum sensitivity.

    • Quantify the amount of DK-PGD2 in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualization

G Discovery and Characterization Workflow for DK-PGD2 cluster_0 Biological Sample cluster_1 Extraction and Purification cluster_2 Identification and Quantification cluster_3 Functional Characterization Sample Plasma, Urine, or Cell Culture Supernatant Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Metabolite Isolation Purification HPLC or TLC Extraction->Purification Fractionation Identification Mass Spectrometry (GC-MS/LC-MS) Purification->Identification Structural Elucidation Quantification Stable Isotope Dilution Assay Identification->Quantification Accurate Measurement Binding Receptor Binding Assays (Ki) Quantification->Binding Biological Target Identification Signaling cAMP and Calcium Flux Assays Binding->Signaling Downstream Effects Functional Chemotaxis and other Cell-based Assays (EC50) Signaling->Functional Physiological Relevance

Caption: Workflow for the discovery and characterization of DK-PGD2.

G DK-PGD2 Signaling Pathway via CRTH2 Receptor DK_PGD2 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 binds to G_protein Heterotrimeric G-protein (Gαi, Gβγ) CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Cellular_response Cellular Responses (Chemotaxis, Degranulation) cAMP->Cellular_response modulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release induces DAG->Cellular_response Ca_release->Cellular_response

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Conclusion

The identification of 13,14-Dihydro-15-keto prostaglandin D2 as a selective and potent endogenous agonist for the CRTH2 receptor has significantly advanced our understanding of the molecular mechanisms underlying allergic diseases and other inflammatory conditions. Its ability to induce the chemotaxis of key immune cells, such as eosinophils and Th2 lymphocytes, highlights its crucial role in the inflammatory cascade. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the DK-PGD2/CRTH2 axis will undoubtedly uncover new therapeutic opportunities for a range of inflammatory disorders.

References

The Endogenous Role of Δ12-Prostaglandin D2 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Δ12-Prostaglandin D2 (DK-PGD2) is an endogenous lipid mediator derived from the enzymatic dehydration of Prostaglandin D2 (PGD2). It plays a significant, predominantly pro-inflammatory role in various physiological and pathological processes, particularly in allergic inflammation and asthma. DK-PGD2 exerts its effects primarily as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of CRTH2 by DK-PGD2 triggers a cascade of downstream signaling events in key immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and type 2 innate lymphoid cells (ILC2s), leading to their activation, chemotaxis, and the release of pro-inflammatory cytokines. This guide provides an in-depth technical overview of the endogenous role of DK-PGD2 in inflammation, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways.

DK-PGD2 and its Pro-Inflammatory Signaling

DK-PGD2 is a metabolite of PGD2, a major prostanoid produced by mast cells, macrophages, and Th2 lymphocytes in response to inflammatory stimuli.[1][2] While PGD2 can signal through two distinct G protein-coupled receptors, the D prostanoid receptor (DP or DP1) and CRTH2 (or DP2), DK-PGD2 demonstrates high selectivity for CRTH2.[2][3]

The signaling pathways initiated by these two receptors are often opposing. DP receptor activation is generally associated with anti-inflammatory effects, including the inhibition of immune cell function and the promotion of endothelial barrier function.[1][4] In contrast, CRTH2 activation by agonists like DK-PGD2 is predominantly pro-inflammatory.[1] This signaling is mediated through a Gαi-dependent mechanism, leading to an increase in intracellular calcium levels and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

The downstream consequences of CRTH2 activation by DK-PGD2 include:

  • Activation and migration of eosinophils and Th2 lymphocytes: This contributes to the characteristic leukocyte infiltration observed at sites of allergic inflammation.[2]

  • Enhanced production of Th2 cytokines: CRTH2 signaling boosts the production of interleukin-2 (B1167480) (IL-2), IL-4, IL-5, and IL-13 by human Th2 cells.[1]

  • Activation of Type 2 Innate Lymphoid Cells (ILC2s): DK-PGD2 induces migration and the secretion of type 2 cytokines from ILC2s.[3]

The selective action of DK-PGD2 on CRTH2 highlights how the metabolism of PGD2 can fine-tune the inflammatory response, pushing it towards a pro-allergic phenotype.[2]

Quantitative Data on DK-PGD2 Activity

The following tables summarize quantitative data from various studies on the activity of DK-PGD2 and related compounds on immune cells.

Table 1: Potency of PGD2 Metabolites on Eosinophil Shape Change

CompoundEC50 (nM)
PGD23.5
DK-PGD2 4.2
Δ12-PGD22.8
15-deoxy-Δ12,14-PGD23.1
PGJ25.1
9α,11β-PGF211.5
Δ12-PGJ24.5
15-deoxy-Δ12,14-PGJ26.2

Data extracted from studies on granulocytes isolated from asthmatic patients.[3]

Table 2: Potency of PGD2 Metabolites on ILC2 Migration

CompoundEC50 (nM)
PGD21.8
DK-PGD2 2.5
Δ12-PGD22.1
15-deoxy-Δ12,14-PGD22.9
Δ12-PGJ23.8

Data from in vitro migration assays with ILC2s from asthmatic patients.[3]

Table 3: Potency of PGD2 Metabolites on ILC2 Cytokine Secretion (IL-5 & IL-13)

CompoundEC50 for IL-5 (nM)EC50 for IL-13 (nM)
PGD21.51.2
DK-PGD2 2.2 1.9
Δ12-PGD21.81.6
15-deoxy-Δ12,14-PGD22.52.3
Δ12-PGJ23.22.9

Cytokine concentrations were measured in supernatants of ILC2 cultures from asthmatic patients.[3]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the role of DK-PGD2 in inflammation.

Eosinophil Shape Change Assay

Objective: To assess the activation of eosinophils in response to DK-PGD2 and other PGD2 metabolites.

Methodology:

  • Isolation of Granulocytes: Whole blood from asthmatic patients is used for granulocyte isolation.

  • Incubation: Isolated granulocytes are incubated with increasing concentrations of PGD2 metabolites (e.g., DK-PGD2).

  • Flow Cytometry: The mean fluorescence values of the forward scatter are determined by flow cytometry to measure changes in cell shape, which is an indicator of activation.[3]

ILC2 Migration Assay

Objective: To quantify the chemotactic effect of DK-PGD2 on ILC2s.

Methodology:

  • ILC2 Isolation: ILC2s are isolated from the peripheral blood of atopic asthmatic volunteers.

  • Chemotaxis Assay: A chemotaxis assay is performed using multi-well plates with membranes. ILC2s are placed in the upper chamber, and different concentrations of DK-PGD2 are added to the lower chamber.

  • Cell Counting: After an incubation period, the number of ILC2s that have migrated through the membrane into the lower chamber is quantified.[3]

ILC2 Cytokine Measurement

Objective: To measure the effect of DK-PGD2 on the production of type 2 cytokines by ILC2s.

Methodology:

  • ILC2 Culture: Isolated ILC2s are cultured in 96-well plates.

  • Stimulation: The cells are incubated with various concentrations of DK-PGD2 for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of IL-5 and IL-13 in the supernatant are measured using an appropriate immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[3]

Quantification of PGD2 and its Metabolites

Objective: To accurately measure the levels of PGD2 and DK-PGD2 in biological samples.

Methodology:

  • Sample Preparation: Biological fluids (e.g., cell culture supernatants, plasma) are collected and stored at -80°C. An internal standard (deuterated PGD2) is added.

  • Extraction: Prostaglandins (B1171923) are extracted using an organic solvent mixture (e.g., hexane/ethyl acetate).

  • LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.[5][6] It is crucial to note that PGD2 is unstable, and sample preparation time should be minimized to ensure accurate measurements.[6]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DK-PGD2.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2) Receptor G_protein Gαi Protein CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 Binds cAMP ↓ cAMP AC->cAMP Activation Cellular Activation (e.g., Chemotaxis, Degranulation) Ca_mobilization->Activation Cytokine_Production ↑ Th2 Cytokine Production (IL-4, IL-5, IL-13) Ca_mobilization->Cytokine_Production

Caption: DK-PGD2 signaling through the CRTH2 receptor.

PGD2_Metabolism_and_Receptor_Selectivity Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 Metabolites PGD2 Metabolites (including DK-PGD2) PGD2->Metabolites DP1 DP1 Receptor PGD2->DP1 Binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Metabolites->CRTH2 Preferentially Binds Anti_inflammatory Anti-inflammatory Effects DP1->Anti_inflammatory Pro_inflammatory Pro-inflammatory Effects CRTH2->Pro_inflammatory

Caption: PGD2 metabolism and receptor selectivity.

Conclusion

DK-PGD2 is a critical endogenous mediator that drives pro-inflammatory responses, particularly in the context of type 2 immunity. Its selective agonism for the CRTH2 receptor on key immune effector cells positions it as a significant player in the pathogenesis of allergic diseases such as asthma. A thorough understanding of its signaling pathways and biological functions is paramount for the development of novel therapeutic strategies targeting the PGD2-CRTH2 axis for the treatment of inflammatory conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

The Signaling Cascade of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the DK-PGD2 Pathway for Therapeutic Innovation

This technical guide provides a comprehensive overview of the signaling cascade initiated by 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, quantitative data, and experimental methodologies essential for understanding and targeting this pathway in various physiological and pathological contexts, particularly in allergic inflammation and other immune responses.

Introduction to DK-PGD2 and its Significance

13,14-dihydro-15-keto PGD2 is a stable metabolite of PGD2, formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Unlike its parent molecule, PGD2, which signals through both the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), DK-PGD2 demonstrates remarkable selectivity as an agonist for the CRTH2 receptor.[2][3][4][5] This selectivity makes DK-PGD2 a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway in various biological processes. The PGD2/CRTH2 axis is a key player in the pathophysiology of type 2 inflammatory diseases such as asthma and allergic rhinitis, making it a prime target for therapeutic intervention.[6]

The Core Signaling Cascade

The signaling cascade of DK-PGD2 is initiated by its binding to the CRTH2 receptor, a G protein-coupled receptor (GPCR). The canonical pathway involves the following key steps:

  • Receptor Binding: DK-PGD2 binds to the CRTH2 receptor on the surface of target immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[6][7][8]

  • G-protein Activation: Upon agonist binding, the CRTH2 receptor couples to a heterotrimeric G-protein of the Gi/o family.[3][9] This coupling is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[3][9]

  • Downstream Effector Modulation: The activation of the Gi/o protein leads to two primary downstream events:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

    • Activation of Phospholipase C: The Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][10] This results in a rapid and transient increase in intracellular calcium concentration.

  • Cellular Responses: The culmination of these signaling events is a cascade of cellular responses that contribute to the inflammatory phenotype. These include chemotaxis (cell migration), degranulation, cytokine production (e.g., IL-4, IL-5, IL-13), and changes in cell shape and adhesion.[5][6][11][12]

DK-PGD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DK-PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK-PGD2->CRTH2 Binds to Gi Gi/o Protein (α, β, γ subunits) CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers release of Responses Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2->Responses Induces

Caption: The DK-PGD2 signaling cascade via the CRTH2 receptor.

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of DK-PGD2 and related metabolites for the CRTH2 and DP1 receptors are crucial for understanding their biological activity. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Ki) of PGD2 Metabolites for Human CRTH2 and DP1 Receptors

LigandCRTH2 Ki (nM)DP1 Ki (nM)Selectivity (DP1 Ki / CRTH2 Ki)
PGD22.4 ± 0.2[3]~0.3~0.125
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29 [3]>30,000 [3]>10,300 [3]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32[3]280~89[3]
PGJ211.2 ± 1.115~1.3
Δ12-PGJ216.8 ± 1.7>10,000>595
9α,11β-PGF2315.0[13]--

Data compiled from multiple sources.[3][13] Note the high selectivity of DK-PGD2 for the CRTH2 receptor.

Table 2: Functional Potency (EC50) of PGD2 Metabolites in Cellular Assays

LigandAssayCell TypeEC50 (nM)
PGD2cAMP InhibitionHEK-hCRTH21.8 ± 0.4[3]
PGD2Eosinophil Shape ChangeHuman Granulocytes0.7 ± 0.2[14]
DK-PGD2 Eosinophil Shape Change Human Granulocytes 2.7 ± 2.3 [14]
Δ12-PGD2Eosinophil Shape ChangeHuman Granulocytes1.2 ± 1.8[14]
15-deoxy-Δ12,14-PGD2Eosinophil Shape ChangeHuman Granulocytes1.5 ± 1.6[14]
PGJ2Eosinophil Shape ChangeHuman Granulocytes1.6 ± 3.8[14]
Δ12-PGJ2Eosinophil Shape ChangeHuman Granulocytes5.6 ± 1.0[14]
15-deoxy-Δ12,14-PGJ2Eosinophil Shape ChangeHuman Granulocytes12.0 ± 0.7[14]

Data from studies on human cells.[3][14] The EC50 values reflect the concentration of the ligand required to elicit a half-maximal response in the respective functional assays.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the DK-PGD2 signaling cascade. Below are outlines of key experimental protocols.

Radioligand Binding Assay for CRTH2

This assay is used to determine the binding affinity (Ki) of compounds for the CRTH2 receptor.

Objective: To measure the displacement of a radiolabeled ligand ([3H]PGD2) from the CRTH2 receptor by a competitive, unlabeled ligand (e.g., DK-PGD2).

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor.

  • Cell membrane preparation buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, protease inhibitors).

  • Binding buffer (e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl2, 140 mM NaCl, 5 mM KCl, pH 7.4).[10]

  • [3H]PGD2 (radiolabeled ligand).

  • Unlabeled DK-PGD2 and other competing ligands.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest CRTH2-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, incubate a fixed concentration of cell membranes with a constant concentration of [3H]PGD2 (e.g., 3 nM) and varying concentrations of the unlabeled competitor ligand (e.g., DK-PGD2).[4]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[10]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific [3H]PGD2 binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand Binding Assay Workflow start Start prep Prepare CRTH2-expressing cell membranes start->prep incubate Incubate membranes with [3H]PGD2 and competitor (e.g., DK-PGD2) prep->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a CRTH2 radioligand binding assay.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CRTH2 activation.

Objective: To quantify the mobilization of intracellular Ca2+ in response to DK-PGD2 stimulation.

Materials:

  • Cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2, primary eosinophils).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM).[10][15][16]

  • Krebs buffer or other suitable physiological salt solution.[15]

  • DK-PGD2 and other agonists.

  • Fluorescence plate reader or flow cytometer with appropriate excitation and emission filters.[16]

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.[10][17] The AM ester form allows the dye to cross the cell membrane.

  • Washing: Wash the cells with buffer to remove extracellular dye.

  • Baseline Measurement: Place the cells in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Add DK-PGD2 or other agonists at various concentrations to the cells.

  • Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the emission at a specific wavelength (e.g., 510 nm) following excitation at two different wavelengths (e.g., 340 nm and 380 nm).[16]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine the EC50 value from the dose-response curve.

Eosinophil Shape Change Assay

This assay quantifies the morphological changes in eosinophils upon activation by CRTH2 agonists.

Objective: To measure the change in eosinophil shape, an indicator of cell activation, in response to DK-PGD2.

Materials:

  • Isolated human granulocytes (rich in eosinophils).

  • Assay buffer.

  • DK-PGD2 and other stimuli.

  • Fixation solution (e.g., BD Cell-Fix™ Solution).[14]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate granulocytes from fresh human blood.

  • Incubation: Incubate the granulocytes in assay buffer at 37°C for a short pre-incubation period (e.g., 5 minutes).[14]

  • Stimulation: Add various concentrations of DK-PGD2 or other agonists to the cells and incubate for a further 5 minutes at 37°C.[14]

  • Fixation: Stop the reaction by adding a fixation solution and placing the samples on ice.[14]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophils can be identified based on their forward scatter (FSC) and side scatter (SSC) properties. Cell shape change is detected as an increase in the FSC signal.[14]

  • Data Analysis: Quantify the percentage of cells that have undergone a shape change or the mean FSC of the eosinophil population. Generate dose-response curves to determine the EC50 value.

Role in Disease and Therapeutic Implications

The DK-PGD2/CRTH2 signaling pathway is predominantly pro-inflammatory and plays a significant role in type 2 immunity. Its activation on eosinophils, Th2 cells, and ILC2s leads to their recruitment to inflammatory sites and the release of type 2 cytokines, thereby amplifying the allergic cascade.[6] Consequently, antagonism of the CRTH2 receptor is a promising therapeutic strategy for allergic diseases such as asthma and atopic dermatitis. Several CRTH2 antagonists have been developed and investigated in clinical trials.[6]

Conclusion

The 13,14-dihydro-15-keto prostaglandin D2 signaling cascade, mediated through the CRTH2 receptor, represents a pivotal pathway in the orchestration of allergic and type 2 inflammatory responses. A thorough understanding of its molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel and effective therapies targeting this pathway. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and therapeutic targeting of the DK-PGD2/CRTH2 axis.

References

Cellular Origins of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator implicated in a variety of physiological and pathological processes, particularly in the context of allergic inflammation and immune responses. While the cellular sources of PGD2 are well-documented, the specific cellular origins of its metabolite, DK-PGD2, are critical for understanding its localized effects and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular sources of DK-PGD2, detailing the enzymatic pathways, quantitative data where available, experimental protocols for its detection, and the signaling cascades it initiates.

Biosynthesis of DK-PGD2: From PGD2 to a Potent Agonist

The synthesis of DK-PGD2 is a two-step enzymatic process initiated from its precursor, PGD2.

  • PGD2 Production: PGD2 is primarily produced by mast cells upon activation, making them the most significant source of this prostanoid.[1][2] Other immune cells, including T helper 2 (Th2) cells , dendritic cells , and type 2 innate lymphoid cells (ILC2s) , also contribute to the PGD2 pool, albeit to a lesser extent.[1][3]

  • Conversion to DK-PGD2: The conversion of PGD2 to DK-PGD2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme oxidizes the 15-hydroxyl group of PGD2 to a keto group, forming an unstable intermediate, 15-keto-PGD2. This intermediate is then rapidly reduced at the C13-C14 double bond to form the more stable DK-PGD2.[4]

Therefore, the cellular sources of DK-PGD2 are defined by the co-expression or proximity of PGD2-producing cells and cells expressing 15-PGDH.

Primary Cellular Sources of DK-PGD2

Current research indicates that a variety of immune cells possess the necessary enzymatic machinery to produce DK-PGD2. These include:

  • Macrophages: These versatile immune cells are known to express 15-PGDH and can metabolize prostaglandins.[5] Given their presence in inflamed tissues where PGD2 is abundant, macrophages are likely significant contributors to local DK-PGD2 concentrations.

  • T Lymphocytes: Subsets of T cells, particularly type 2 cytotoxic T (Tc2) cells , have been shown to produce PGD2 and its metabolites. The expression of 15-PGDH in T cells allows for the intracellular or localized conversion of PGD2 to DK-PGD2.

  • Mast Cells: As the primary producers of PGD2, mast cells also express 15-PGDH, enabling them to both synthesize the precursor and its metabolite, DK-PGD2.[6]

  • Type 2 Innate Lymphoid Cells (ILC2s): Recent studies have demonstrated that ILC2s not only produce PGD2 but also degrade it into various metabolites, including DK-PGD2, within their culture supernatants.[7]

Quantitative Data on DK-PGD2 Production

While the cellular sources of DK-PGD2 are being identified, specific quantitative data on the production levels by different immune cell types remains limited in publicly available literature. Most studies focus on the biological effects of exogenously added DK-PGD2 rather than measuring its endogenous production. However, some semi-quantitative data and potency measurements are available.

Cell Type/SystemAnalyteConcentration/PotencyExperimental Context
Eosinophils (human)DK-PGD2EC50: 2.7 ± 2.3 nMInduction of cellular shape change[7]
ILC2s (human)DK-PGD2Detected in culture supernatantsMetabolite of endogenously produced PGD2[7]

This table will be updated as more quantitative data becomes available.

Experimental Protocols for DK-PGD2 Quantification

The accurate measurement of DK-PGD2 in biological samples is crucial for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol for DK-PGD2 Measurement by ELISA

This protocol provides a general framework for a competitive ELISA. Specific details may vary based on the commercial kit used.

1. Principle: This is a competitive immunoassay. DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for binding sites on a polyclonal antibody coated onto the microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of DK-PGD2 in the sample.

2. Materials:

  • DK-PGD2 ELISA Kit (containing pre-coated microplate, DK-PGD2 standard, biotinylated detection antibody, HRP conjugate, substrate, wash buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized water

  • Vortex mixer

  • Tubes for standard dilution

3. Sample Preparation:

  • Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates. The supernatant can be assayed directly or stored at -80°C.[8]

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. The plasma can be assayed immediately or stored at -80°C.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS) on ice. Centrifuge to pellet debris and collect the supernatant.

4. Assay Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve Preparation: Create a serial dilution of the DK-PGD2 standard to generate a standard curve.

  • Add Samples and Standards: Add 50 µL of standard or sample to the appropriate wells of the microplate.

  • Add Detection Antibody: Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well. Cover the plate and incubate for 45 minutes at 37°C.[9]

  • Wash: Aspirate each well and wash three to five times with wash buffer.

  • Add HRP Conjugate: Add 100 µL of HRP Conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[8]

  • Wash: Repeat the wash step.

  • Add Substrate: Add 90 µL of Substrate Reagent to each well. Incubate for approximately 15 minutes at 37°C in the dark.[8]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the optical density of each well at 450 nm within 10 minutes.

  • Calculation: Calculate the concentration of DK-PGD2 in the samples by interpolating from the standard curve.

Workflow for DK-PGD2 Quantification by LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for the quantification of lipids like DK-PGD2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cell Culture Supernatant/ Plasma/Tissue Homogenate Spike Spike with Internal Standard (e.g., d4-DK-PGD2) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Dry Evaporate to Dryness Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC UPLC/HPLC Separation (e.g., C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Curve Standard Curve Generation Integration->Curve Quantification Quantification of DK-PGD2 Curve->Quantification

Caption: A typical workflow for the quantification of DK-PGD2 using LC-MS/MS.

Signaling Pathway of DK-PGD2

DK-PGD2 is a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor .[4] The DP2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds G_protein Gαi/βγ DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release MAPK MAPK Pathway (e.g., ERK) DAG->MAPK Activates Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Ca_influx->MAPK Activates Transcription Transcription Factors MAPK->Transcription Activates Gene_expression Altered Gene Expression Migration Cell Migration Gene_expression->Migration Cytokine Cytokine Release (IL-4, IL-5, IL-13) Gene_expression->Cytokine Degranulation Degranulation Gene_expression->Degranulation Transcription->Gene_expression

Caption: The signaling pathway initiated by DK-PGD2 binding to the DP2 receptor.

Pathway Description:

  • Binding and Activation: DK-PGD2 binds to the DP2 receptor on the surface of immune cells such as Th2 cells, eosinophils, and ILC2s.

  • G-protein Activation: This binding event activates the associated Gαi protein, leading to the dissociation of the Gαi and Gβγ subunits.

  • Downstream Effectors: The activated G-protein subunits trigger downstream signaling cascades, including the activation of Phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytoplasm. This leads to a rapid increase in intracellular calcium concentration.[10]

  • MAP Kinase Activation: The increase in intracellular calcium and the generation of DAG activate various protein kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family, such as ERK.[11]

  • Gene Expression and Cellular Response: Activated MAP kinases translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression. These changes drive the characteristic pro-inflammatory responses, including:

    • Cell migration and chemotaxis .[1]

    • Production and release of type 2 cytokines such as IL-4, IL-5, and IL-13.[1][12]

    • Eosinophil degranulation .[1]

Conclusion

13,14-Dihydro-15-keto prostaglandin D2 is a significant metabolite of PGD2, acting as a potent agonist at the DP2 receptor to promote pro-inflammatory responses. Its cellular sources are primarily immune cells that either produce PGD2 and express 15-PGDH, or are in close proximity to PGD2-producing cells and express 15-PGDH. While mast cells, macrophages, T cells, and ILC2s are identified as key players, further research is required to quantify the specific contribution of each cell type to the DK-PGD2 pool in various physiological and pathological contexts. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers investigating the role of DK-PGD2 in health and disease, and for the development of novel therapeutic strategies targeting this pathway.

References

DK-PGD2 mechanism of action in immune cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of DK-PGD2 in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) and its metabolites are critical lipid mediators in the regulation of immune responses. Among these, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) represent key players with distinct and sometimes opposing effects on immune cells. This technical guide provides a comprehensive overview of the mechanisms of action of these PGD2 metabolites, with a focus on their signaling pathways, effects on various immune cells, and the experimental methodologies used to elucidate these functions.

Core Mechanisms of Action: A Tale of Two Receptors

The immunological effects of PGD2 metabolites are primarily mediated through two distinct receptor families: the G-protein coupled receptor DP2 (also known as CRTH2) and the nuclear receptor PPAR-γ.

  • DK-PGD2: The Pro-Inflammatory Arm via DP2/CRTH2 Activation

DK-PGD2 is a highly selective agonist for the DP2 receptor, which is predominantly expressed on type 2 immune cells.[1] Activation of DP2 is generally associated with pro-inflammatory responses characteristic of type 2 immunity and allergic inflammation.[2][3][4]

  • 15d-PGJ2: The Anti-Inflammatory Arm via PPAR-γ Activation

In contrast, 15d-PGJ2, another metabolite of PGD2, is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5][6] PPAR-γ is a nuclear receptor that, upon activation, modulates gene expression, typically leading to the suppression of inflammatory responses.[5] It has been shown to antagonize the activity of key pro-inflammatory transcription factors such as NF-κB, AP-1, and STAT1.[5]

Signaling Pathways

The divergent effects of DK-PGD2 and 15d-PGJ2 stem from their distinct signaling cascades.

DK-PGD2/DP2 Signaling Pathway

Activation of the G-protein coupled DP2 receptor by DK-PGD2 on immune cells like eosinophils, basophils, and Type 2 Innate Lymphoid Cells (ILC2s) triggers a pro-inflammatory cascade. This includes chemotaxis, cellular activation, and the release of type 2 cytokines.[1][3]

DK_PGD2_DP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects DK-PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK-PGD2->DP2 Binds G_Protein Gαi/o DP2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Migration Ca_release->Chemotaxis Cytokine_Secretion Cytokine Secretion (IL-5, IL-13) Ca_release->Cytokine_Secretion Degranulation Degranulation PKC->Degranulation PKC->Cytokine_Secretion

Caption: DK-PGD2 signaling through the DP2 receptor in immune cells.

15d-PGJ2/PPAR-γ Signaling Pathway

15d-PGJ2 can diffuse into the cell and bind to PPAR-γ in the cytoplasm or nucleus. This complex then translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) on DNA. This interaction modulates the transcription of target genes, generally leading to anti-inflammatory effects. A key mechanism is the inhibition of the NF-κB signaling pathway.[6]

Caption: 15d-PGJ2 signaling via PPAR-γ and NF-κB inhibition.

Quantitative Data on Immune Cell Activation

The potency of PGD2 and its metabolites can vary. The following table summarizes the half-maximal effective concentrations (EC50) for inducing shape change in eosinophils isolated from asthmatic patients.

ProstaglandinEC50 for Eosinophil Shape Change (nM)[1]
PGD20.7 ± 0.2
Δ12-PGD21.2 ± 1.8
15-deoxy-Δ12,14-PGD21.5 ± 1.6
PGJ21.6 ± 3.8
DK-PGD2 2.7 ± 2.3
Δ12-PGJ25.6 ± 1.0
15-deoxy-Δ12,14-PGJ212.0 ± 0.7
9α,11β-PGF2> 1000

Effects on Key Immune Cells

Immune Cell TypePrimary Receptor(s)Key Effects of DK-PGD2 / PGD2 MetabolitesReferences
Eosinophils DP2 (CRTH2)Induces shape change, chemotaxis, degranulation, and enhanced responsiveness to other chemoattractants.[1][3]
Type 2 Innate Lymphoid Cells (ILC2s) DP2 (CRTH2)Promotes migration and secretion of type 2 cytokines (IL-5, IL-13).[1][2][7]
T-helper 2 (Th2) Cells DP2 (CRTH2)Involved in chemotaxis and activation, contributing to allergic inflammation.[3][4]
Basophils DP2 (CRTH2)CRTH2 activation leads to immune cell activation.[3]
Macrophages PPAR-γ (for 15d-PGJ2)15d-PGJ2 : Inhibits the expression of pro-inflammatory genes (e.g., iNOS, gelatinase B), promotes M2 polarization, and inhibits NF-κB signaling. Can be generated from PGD2 by macrophages.[5][8][9][10]
Dendritic Cells (DCs) DP1, PPAR-γPGD2/DP1 : PGD2 signaling via DP1 on DCs is crucial for the development of pathogenic T cells in autoimmune models.[11]
15d-PGJ2/PPAR-γ : Activation of PPAR-γ can down-regulate DC function and maturation, potentially dampening immune responses.[12]
B Cells PPAR-γ (for 15d-PGJ2)15d-PGJ2 : Can have antiproliferative and cytotoxic effects at high concentrations. May enhance antibody production at lower concentrations.[5][13]

Experimental Protocols

Detailed methodologies are crucial for studying the effects of DK-PGD2. Below are representative protocols for key in vitro assays.

Protocol 1: Eosinophil Shape Change Assay by Flow Cytometry

This protocol is designed to quantify the morphological changes in eosinophils upon stimulation, which is an indicator of cellular activation.

  • Isolation of Eosinophils:

    • Isolate granulocytes from whole blood of donors (e.g., asthmatic patients) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Further purify eosinophils using negative selection with magnetic beads (e.g., EasySep™ Human Eosinophil Enrichment Kit) to achieve >95% purity.

    • Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Prepare serial dilutions of DK-PGD2 and other PGD2 metabolites (e.g., from 10^-12 M to 10^-6 M) in the assay buffer.

    • In a 96-well plate, add 50 µL of the cell suspension to 50 µL of the prostaglandin dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Acquire data on a flow cytometer. Cellular shape change is measured as an increase in the Forward Scatter (FSC) signal.

    • Gate on the eosinophil population based on FSC and Side Scatter (SSC) properties.

    • Record the mean fluorescence intensity (MFI) of the FSC for each condition.

  • Data Analysis:

    • Normalize the FSC MFI values to the vehicle control.

    • Plot the percentage of maximal shape change against the log concentration of the agonist.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).

Protocol 2: ILC2 Chemotaxis Assay (Transwell Assay)

This protocol measures the migration of ILC2s towards a chemoattractant.

  • Isolation of ILC2s:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from donor blood.

    • Enrich for ILC2s using a multi-step magnetic sorting protocol, typically depleting lineage-positive cells (CD3, CD14, CD16, CD19, etc.) and then positively selecting for ILC2 markers (e.g., CRTH2/CD294).

    • Culture and expand ILC2s if necessary in the presence of cytokines like IL-2, IL-7, and IL-33.

  • Assay Setup:

    • Use a transwell plate with a small pore size membrane (e.g., 5 µm).

    • In the lower chamber, add 600 µL of media containing various concentrations of DK-PGD2 or a control chemoattractant (e.g., CCL25). Include a media-only control.

    • In the upper chamber (the insert), add 100 µL of the ILC2 suspension (e.g., 1 x 10^5 cells).

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Carefully remove the upper insert.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a cell counter or by flow cytometry (by adding a known number of counting beads).

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the media control.

    • Plot the number of migrated cells or the chemotactic index against the concentration of DK-PGD2.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis Blood Whole Blood (from donor) Isolation Immune Cell Isolation (e.g., Eosinophils, ILC2s) Blood->Isolation Stimulation Cell Stimulation with DK-PGD2 Isolation->Stimulation Reagents Reagent Preparation (DK-PGD2 dilutions) Reagents->Stimulation Incubation Incubation (37°C, 5% CO₂) Stimulation->Incubation Acquisition Data Acquisition (Flow Cytometry, Cell Counting) Incubation->Acquisition Analysis Data Analysis (EC50, Chemotactic Index) Acquisition->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for in vitro immune cell function assays.

Conclusion

DK-PGD2 and its related metabolite 15d-PGJ2 are potent immunomodulators that act through distinct receptor systems to elicit pro- and anti-inflammatory effects, respectively. DK-PGD2, via the DP2 receptor, is a key driver of type 2 inflammation, activating cells like eosinophils and ILC2s. Conversely, 15d-PGJ2 primarily signals through the nuclear receptor PPAR-γ to suppress inflammatory gene expression in cells such as macrophages and dendritic cells. Understanding these divergent pathways is critical for the development of targeted therapies for allergic diseases, autoimmune disorders, and other inflammatory conditions. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the nuanced roles of these lipid mediators in the immune system.

References

physical and chemical properties of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2). This document details its role as a selective agonist for the DP2 receptor (also known as CRTH2), its associated signaling pathways, and relevant experimental methodologies.

Physical and Chemical Properties

DK-PGD2 is a key metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Its physical and chemical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C20H32O5[1][2][3]
Molecular Weight 352.5 g/mol [1][2][3]
IUPAC Name (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid[3]
CAS Number 59894-07-4[1][2][3]
Synonyms 13,14-dihydro-15-keto PGD2, 15-Oxo-13,14-dihydro-PGD2[3]
Appearance SolidInferred from PGD2
Storage Conditions -80°C for long-term storage[2]
Stability Stable for ≥ 2 years at -80°C[2]
Solubility
SolventSolubilitySource(s)
Dimethylformamide (DMF)50 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)30 mg/mL[1][2]
Ethanol50 mg/mL[1][2]
PBS (pH 7.2)2.5 mg/mL[1][2]
Spectral Data

Mass spectrometry is a key analytical technique for the identification and quantification of DK-PGD2. Below are the mass-to-charge ratios (m/z) for precursor and major fragment ions.

Precursor IonPrecursor m/zMajor Fragment Ions (m/z)Source(s)
[M+H]+353.2323335.2, 317.2, 299.2[3]
[M-H]-351.2177333.3, 315.5, 316.0[3]

Biological Activity and Signaling Pathways

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] It exhibits significantly lower affinity for the DP1 receptor. The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.

Activation of the DP2 receptor by DK-PGD2 initiates a signaling cascade that leads to:

  • Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Mobilization of intracellular calcium (Ca2+) , leading to a transient increase in cytosolic calcium concentrations.

This signaling pathway is pivotal in mediating pro-inflammatory responses in various immune cells, particularly those involved in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[4] The downstream cellular effects include chemotaxis, cellular shape change, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[4]

DK-PGD2 Signaling Pathway DK_PGD2 DK-PGD2 DP2_Receptor DP2 (CRTH2) Receptor (GPCR) DK_PGD2->DP2_Receptor Binds G_Protein Gi Protein (α, β, γ subunits) DP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits PLC Phospholipase C (PLC) G_Protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Cellular_Responses Cellular Responses: - Chemotaxis - Shape Change - Cytokine Release (IL-4, IL-5, IL-13) cAMP->Cellular_Responses IP3 ↑ IP3 PLC->IP3 Ca2_Mobilization ↑ Intracellular Ca2+ IP3->Ca2_Mobilization Triggers Ca2_Mobilization->Cellular_Responses

DK-PGD2 DP2 Receptor Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes key quantitative data for the interaction of DK-PGD2 with its target receptor and its potency in various functional assays.

ParameterValueAssay SystemSource(s)
Ki (DP2/CRTH2) 2.91 ± 0.29 nMRadioligand binding assay (HEK-hCRTH2 membranes)
EC50 (Eosinophil Shape Change) 2.7 ± 2.3 nMFlow cytometry-based shape change assay in human eosinophils[4]
EC50 (ILC2 Migration) 14.2 ± 3.4 nMTranswell migration assay with human ILC2s[4]
EC50 (Osteoclast Apoptosis) 12.34 ± 2.4 nMApoptosis assay in human osteoclasts

Experimental Protocols

Enzymatic Synthesis and Purification

DK-PGD2 is an endogenous metabolite of PGD2. The synthesis is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of 13,14-dihydro-PGD2. For experimental use, DK-PGD2 is typically obtained from commercial suppliers.

Purification and quantification from biological samples are generally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow is as follows:

  • Sample Preparation: Biological fluids (e.g., cell culture supernatant, plasma) are spiked with a deuterated internal standard (e.g., DK-PGD2-d4) to account for extraction variability.

  • Extraction: Prostaglandins are extracted from the aqueous sample using a solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Analysis: The extracted and dried sample is reconstituted and injected into an LC-MS/MS system for separation and detection.

Purification and Analysis Workflow start Biological Sample step1 Spike with DK-PGD2-d4 Internal Standard start->step1 step2 Solid-Phase or Liquid-Liquid Extraction step1->step2 step3 Evaporation and Reconstitution step2->step3 step4 LC-MS/MS Analysis step3->step4 end Quantification of DK-PGD2 step4->end

General workflow for DK-PGD2 purification and analysis.
Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation.

  • Cell Isolation: Isolate eosinophils from peripheral blood of donors.

  • Stimulation: Incubate the isolated eosinophils with varying concentrations of DK-PGD2.

  • Analysis: Analyze the cells using a flow cytometer. Cellular shape change is detected as an increase in the forward scatter (FSC) of the cells.

  • Data Interpretation: Plot the change in FSC against the concentration of DK-PGD2 to determine the EC50 value.

Eosinophil Shape Change Assay start Isolate Eosinophils from Blood step1 Incubate with varying [DK-PGD2] start->step1 step2 Flow Cytometry Analysis step1->step2 step3 Measure Forward Scatter (FSC) step2->step3 end Calculate EC50 for Shape Change step3->end

Workflow for an eosinophil shape change assay.
Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium following receptor activation.

  • Cell Preparation: Use a cell line expressing the DP2 receptor (e.g., HEK293-DP2) or primary immune cells.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Stimulation: Add DK-PGD2 to the cells. For antagonist studies, pre-incubate with the antagonist before adding DK-PGD2.

  • Measurement: Measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

Calcium Mobilization Assay start Culture DP2-expressing cells step1 Load cells with Ca2+-sensitive fluorescent dye start->step1 step2 Stimulate with DK-PGD2 step1->step2 step3 Measure Fluorescence (Plate Reader or Flow Cytometer) step2->step3 end Quantify change in intracellular [Ca2+] step3->end

Workflow for an intracellular calcium mobilization assay.
ILC2 Migration Assay

This assay assesses the chemotactic effect of DK-PGD2 on type 2 innate lymphoid cells.

  • Cell Isolation: Isolate ILC2s from relevant tissues (e.g., peripheral blood, lung).

  • Assay Setup: Use a transwell plate with a porous membrane. Place the ILC2 suspension in the upper chamber and a solution containing DK-PGD2 in the lower chamber.

  • Incubation: Incubate the plate to allow for cell migration towards the chemoattractant.

  • Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a cell viability assay.

  • Data Analysis: Determine the concentration-dependent effect of DK-PGD2 on ILC2 migration.

ILC2 Migration Assay start Isolate ILC2s step1 Add ILC2s to upper chamber of a transwell plate start->step1 step2 Add DK-PGD2 to lower chamber step1->step2 step3 Incubate to allow migration step2->step3 step4 Quantify migrated cells in lower chamber step3->step4 end Determine chemotactic response step4->end

Workflow for an ILC2 migration assay.

References

13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide to its Role in Physiological Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator released predominantly by mast cells during allergic responses.[1] Formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a key player in inflammatory and immune responses, primarily through its action as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] This technical guide provides an in-depth overview of the synthesis, metabolism, signaling, and physiological functions of DK-PGD2, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.

Synthesis and Metabolism of DK-PGD2

Prostaglandin D2 is enzymatically converted to DK-PGD2.[1] In humans, DK-PGD2 is further metabolized into 11β-hydroxy compounds, which may also undergo β-oxidation. Notably, very little intact DK-PGD2 is found in urine.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of DK-PGD2 with its receptor and its effects on various immune cells.

Table 1: Receptor Binding Affinity of DK-PGD2
LigandReceptorKi (nM)Cell LineReference
DK-PGD2hCRTH22.91 ± 0.29HEK293(EBNA)[4]
Table 2: Functional Activity of DK-PGD2 on Immune Cells
Cell TypeAssayEC50 (nM)Reference
Eosinophils (asthmatic patients)Shape Change2.7 ± 2.3[5]
ILC2s (asthmatic patients)Migration14.2 ± 3.4[5]
ILC2s (asthmatic patients)IL-5 Secretion108.1 - 526.9 (range)[5]
ILC2s (asthmatic patients)IL-13 Secretion125.2 - 788.3 (range)[5]
Th2 cellsIL-4 Production~150[6]
Th2 cellsIL-5 Production~63[6]
Th2 cellsIL-13 Production~54[6]
Table 3: Inhibitory Effects on DK-PGD2-induced Responses
Cell TypeResponseInhibitorIC50 (nM)Reference
ILC2s (asthmatic patients)MigrationFevipiprant1.9 - 10.9 (range)[5]
ILC2s (asthmatic patients)IL-5 SecretionFevipiprant2.3 - 6.5 (range)[5]
ILC2s (asthmatic patients)IL-13 SecretionFevipiprant2.6 - 8.5 (range)[5]

Signaling Pathways

DK-PGD2 exerts its effects primarily through the CRTH2 receptor, which is coupled to a Gαi-type G protein.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This cascade of events ultimately mediates the various cellular responses to DK-PGD2, including chemotaxis and degranulation.[4]

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ PLC->Ca2 Increases Cellular_Response Cellular Response (Chemotaxis, Degranulation) cAMP->Cellular_Response Ca2->Cellular_Response

DK-PGD2 signaling through the CRTH2 receptor.

Physiological Processes

DK-PGD2 is a potent chemoattractant and activator for a variety of immune cells, playing a significant role in type 2 inflammatory responses.

  • Eosinophils : DK-PGD2 induces a rapid change in eosinophil morphology, promotes chemokinesis and degranulation.[8] These effects are mediated through the CRTH2 receptor.[8]

  • Th2 Cells : It selectively induces chemotaxis in Th2 cells and enhances their ability to produce pro-inflammatory cytokines such as IL-2, IL-4, IL-5, and IL-13.[7][9]

  • Basophils : DK-PGD2 also induces the migration of basophils.[7]

  • Innate Lymphoid Cells (ILC2s) : DK-PGD2 stimulates the migration and secretion of IL-5 and IL-13 from ILC2s derived from asthmatic patients.[5]

These actions collectively contribute to the accumulation and activation of key effector cells at sites of allergic inflammation, thereby perpetuating the inflammatory cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DK-PGD2.

Measurement of DK-PGD2 in Plasma

The quantification of DK-PGD2 in plasma is crucial for understanding its in vivo production and role in disease. A common method involves purification followed by mass spectrometry.

Protocol:

  • Sample Collection and Preparation : Collect peripheral blood in tubes containing an anticoagulant. Centrifuge to separate plasma.

  • Purification : Use high-performance liquid chromatography (HPLC) to purify the plasma sample and isolate the DK-PGD2 fraction.

  • Quantification : Employ combined gas chromatography-mass spectrometry (GC-MS) for accurate quantification. Use a tetradeuterated analog of DK-PGD2 as an internal standard for precise measurement.[10]

Eosinophil Shape Change Assay

This assay is used to assess the activation of eosinophils in response to DK-PGD2.

Protocol:

  • Eosinophil Isolation : Isolate eosinophils from human peripheral blood using standard techniques such as negative immunomagnetic bead selection.

  • Cell Stimulation : Incubate the isolated eosinophils with varying concentrations of DK-PGD2.

  • Analysis : Analyze the change in cell morphology using flow cytometry. An increase in the forward scatter (FSC) indicates a change in cell shape and size, which is a marker of activation.[5][11]

Chemotaxis Assay (Modified Boyden Chamber)

This assay measures the ability of DK-PGD2 to induce the migration of immune cells.

Protocol:

  • Chamber Setup : Use a modified Boyden chamber with a porous membrane (e.g., 5.0 µm pore size for eosinophils).

  • Cell Loading : Add the isolated immune cells (e.g., eosinophils, Th2 cells) to the upper compartment of the chamber.

  • Chemoattractant : Add DK-PGD2 at various concentrations to the lower compartment.

  • Incubation : Incubate the chamber for a specified time (e.g., 1 hour for eosinophils) to allow cell migration.

  • Quantification : Count the number of cells that have migrated to the lower compartment.[12]

Cytokine Production Assay

This protocol details the measurement of cytokine release from Th2 cells upon stimulation with DK-PGD2.

Protocol:

  • Cell Culture : Culture human Th2 cells at a density of 1.5 x 106 cells/ml.

  • Stimulation : Incubate the cells with DK-PGD2 (e.g., 100 nM) for various time points (e.g., 1, 2, 4, 8, 24, or 48 hours).

  • Sample Collection : Collect the cell supernatant at each time point.

  • Cytokine Measurement : Quantify the concentration of cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of DK-PGD2 on immune cell function.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Isolation Immune Cell Isolation (e.g., Eosinophils, Th2 cells) Chemotaxis Chemotaxis Assay (Boyden Chamber) Cell_Isolation->Chemotaxis Shape_Change Shape Change Assay (Flow Cytometry) Cell_Isolation->Shape_Change Degranulation Degranulation Assay (e.g., EPX release) Cell_Isolation->Degranulation Cytokine_Production Cytokine Production (ELISA) Cell_Isolation->Cytokine_Production DK_PGD2_Prep DK-PGD2 Preparation (Dilution Series) DK_PGD2_Prep->Chemotaxis DK_PGD2_Prep->Shape_Change DK_PGD2_Prep->Degranulation DK_PGD2_Prep->Cytokine_Production EC50_Calc EC50/IC50 Calculation Chemotaxis->EC50_Calc Shape_Change->EC50_Calc Degranulation->EC50_Calc Cytokine_Production->EC50_Calc Statistical_Analysis Statistical Analysis EC50_Calc->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Workflow for studying DK-PGD2 effects.

Conclusion

13,14-dihydro-15-keto prostaglandin D2 is a critical metabolite of PGD2 that plays a pro-inflammatory role in the context of allergic and type 2 immune responses. Its selective agonism at the CRTH2 receptor on key immune cells such as eosinophils, Th2 cells, and basophils makes it a significant contributor to the pathogenesis of allergic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development aiming to further elucidate the physiological and pathological roles of DK-PGD2 and to explore the therapeutic potential of targeting its signaling pathway.

References

Methodological & Application

Application Note: Quantitative Measurement of Δ12-Prostaglandin J2 (DK-PGD2) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ12-Prostaglandin J2 (DK-PGD2), also known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a dehydrated downstream metabolite of Prostaglandin D2 (PGD2).[1] PGD2 is a major product of the cyclooxygenase (COX) pathway, derived from arachidonic acid, and is involved in various physiological and pathological processes including allergic responses, inflammation, and sleep regulation.[2][3] 15d-PGJ2 has garnered significant interest due to its potent anti-inflammatory effects, which are mediated through the activation of peroxisome proliferator-activated receptor-γ (PPARγ) and other cellular pathways.[4][5] Accurate and sensitive quantification of DK-PGD2 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the measurement of DK-PGD2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][6]

Principle of the Method

The quantification of DK-PGD2 by LC-MS/MS is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard (e.g., d4-15d-PGJ2) is added to the biological sample.[1] The analyte and the internal standard are then extracted from the sample matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the endogenous DK-PGD2. This method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Signaling Pathway

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is then enzymatically converted to various metabolites, including the J-series prostaglandins (B1171923). DK-PGD2 is a terminal, dehydrated product in this cascade.

PGD2 Signaling Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase PGJ2 PGJ2 PGD2->PGJ2 Spontaneous Dehydration d12_PGJ2 Δ12-PGJ2 PGJ2->d12_PGJ2 DK_PGD2 15d-PGJ2 (DK-PGD2) d12_PGJ2->DK_PGD2 PPARg PPARγ Activation DK_PGD2->PPARg Anti_inflammatory Anti-inflammatory Effects PPARg->Anti_inflammatory

Caption: Biosynthetic pathway of DK-PGD2 (15d-PGJ2) from arachidonic acid.

Experimental Workflow

The following diagram outlines the major steps for the quantification of DK-PGD2 from biological samples.

DK-PGD2 Measurement Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Internal_Standard 2. Addition of Internal Standard (d4-15d-PGJ2) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation LC_Separation 5. Chromatographic Separation (e.g., C18 column) Evaporation->LC_Separation MS_Detection 6. Mass Spectrometric Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification 7. Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Caption: General workflow for DK-PGD2 quantification by LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • DK-PGD2 (15d-PGJ2) analytical standard

  • d4-DK-PGD2 (d4-15d-PGJ2) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Water (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Liquid-Liquid Extraction (for Plasma)[1][6]
  • To 500 µL of plasma, add an appropriate amount of d4-15d-PGJ2 internal standard.

  • Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent oxidation.[7]

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate mixture (1:1, v/v).[7]

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper organic layer. Repeat the extraction two more times.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis[1][4][6][7]
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, Waters BEH C18) is commonly used.

    • Mobile Phase A: Water with 0.005% acetic acid, pH adjusted to 5.7 with ammonium hydroxide.[4]

    • Mobile Phase B: Acetonitrile/methanol (95:5) with 0.005% acetic acid.[4]

    • Gradient: A typical gradient runs from 20% to 60% B over 30 minutes.[4]

    • Flow Rate: 200 µL/min.[4]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 15d-PGJ2: m/z 315.2 → 271.0[4]

      • d4-15d-PGJ2: m/z 319.2 → 275.0[4]

    • Instrument Parameters: Source and compound-dependent parameters such as capillary voltage, desolvation temperature, and collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize key quantitative parameters from published methods for DK-PGD2 and related prostaglandins.

Table 1: LC-MS/MS Method Performance for 15d-PGJ2 Quantification

ParameterValueBiological MatrixReference
Lower Limit of Quantification (LLOQ)2.5 pg/mLHuman Plasma[1][6]
Linearity Range2.5 - 500 pg/mLHuman Plasma[1][6]
Intraday Precision (CV%)< 11.8%Human Plasma[1][6]
Interday Precision (CV%)< 14.7%Human Plasma[1][6]

Table 2: Reported Concentrations of 15d-PGJ2 in Biological Samples

Sample TypeConcentration RangeConditionReference
Human Plasma2.5 - 349.6 pg/mLHealthy and Diabetic Patients[1]
Human Urine~83 pg/mg creatinine (B1669602) (GC-MS)Not Specified[1]
Human Urine~6.3 pg/mg creatinine (LC-MS)Not Specified[1]

Table 3: Example Mass Spectrometer Settings for Prostaglandin Analysis

Parameter15d-PGJ2d4-15d-PGJ2Reference
MRM Transition 315.2 → 271.0319.2 → 275.0[4]
Collision Energy (eV) 1313[4]
Capillary Voltage (kV) 3.03.0[4]
Source Temperature (°C) 7070[4]
Desolvation Temperature (°C) 250250[4]

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of DK-PGD2 in various biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in drug development and related fields to implement this methodology for their specific research needs. Careful optimization of sample preparation and instrument parameters is essential for achieving the best performance.

References

Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2). PGD2 is a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. Due to the short half-life of PGD2, the measurement of its more stable metabolite, DK-PGD2, can serve as a reliable indicator of PGD2 production in vivo. This document provides a detailed protocol for the quantitative determination of DK-PGD2 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

The assay outlined here is based on the principle of competitive binding. In this format, DK-PGD2 present in a sample competes with a fixed amount of biotinylated DK-PGD2 for a limited number of binding sites on a specific antibody. The amount of biotinylated DK-PGD2 bound to the antibody is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.

Assay Performance Characteristics

Quantitative data from a typical 13,14-Dihydro-15-keto Prostaglandin D2 ELISA kit are summarized below. Note that these values are for reference only, and users should consult the specific kit's manual for exact performance characteristics.

ParameterValue
Assay Type Competitive ELISA
Detection Range 15.63 - 1000 pg/mL
Sensitivity 9.38 pg/mL
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 10%
Incubation Time Varies (typically 45-60 minutes at 37°C)
Wavelength for Reading 450 nm

Experimental Protocols

Principle of the Competitive ELISA

The competitive ELISA technique is employed in this kit. A microtiter plate has been pre-coated with an antibody specific to DK-PGD2. During the assay, DK-PGD2 in the standards or samples competes with a fixed concentration of biotin-labeled DK-PGD2 for the binding sites on the pre-coated antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated DK-PGD2 captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The reaction is then stopped, and the optical density is measured. The concentration of DK-PGD2 in the samples is inversely proportional to the signal intensity and is determined by comparison with a standard curve.[1][2][3]

ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-DK-PGD2 Antibody (Pre-coated) Bound_Complex Antibody Bound DK-PGD2 (Sample) Bound Biotin-DK-PGD2 Sample_PGD2 DK-PGD2 in Sample Sample_PGD2->Bound_Complex:f1 Competes Biotin_PGD2 Biotinylated DK-PGD2 Biotin_PGD2->Bound_Complex:f2 HRP_Complex Streptavidin-HRP Biotin Bound_Complex:f2->HRP_Complex:f1 Substrate TMB Substrate HRP_Complex:f0->Substrate Catalyzes Color Color Development (450 nm) Substrate->Color Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Std_Sample Add 50µL Standard/Sample to Wells Reagent_Prep->Add_Std_Sample Sample_Prep Prepare Samples (Serum, Plasma, etc.) Sample_Prep->Add_Std_Sample Add_Biotin Add 50µL Biotinylated DK-PGD2 Add_Std_Sample->Add_Biotin Incubate1 Incubate (45-60 min, 37°C) Add_Biotin->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 Add_HRP Add 100µL Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate (30 min, 37°C) Add_HRP->Incubate2 Wash2 Wash Plate (5 times) Incubate2->Wash2 Add_Substrate Add 90µL TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (15-20 min, 37°C, Dark) Add_Substrate->Incubate3 Add_Stop Add 50µL Stop Solution Incubate3->Add_Stop Read_Plate Read OD at 450 nm Add_Stop->Read_Plate Calculate Calculate Concentrations vs. Standard Curve Read_Plate->Calculate

References

Application Notes and Protocols for the Analysis of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation.[1][2] DK-PGD2 is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3] Activation of the DP2 receptor by DK-PGD2 can induce pro-inflammatory responses, such as the recruitment and activation of eosinophils, basophils, and T helper 2 (Th2) cells, making it a significant target in the study and treatment of allergic diseases like asthma.[1][3][4]

Accurate and reliable quantification of DK-PGD2 in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics targeting the PGD2/DP2 signaling pathway. This document provides detailed application notes and protocols for the sample preparation and analysis of DK-PGD2, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.[5][6][7]

Signaling Pathway of PGD2 and its Metabolites

The biological effects of PGD2 and its metabolites, including DK-PGD2, are mediated through two distinct G-protein coupled receptors: the DP1 (D prostanoid) receptor and the DP2 (CRTH2) receptor.[2][4] These receptors often trigger opposing downstream signaling cascades, leading to a complex regulation of inflammatory responses.

PGD2_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 DK_PGD2 DK-PGD2 DK_PGD2->DP2 Selective Agonist Vasodilation Vasodilation DP1->Vasodilation Inhibition_Migration Inhibition of Cell Migration DP1->Inhibition_Migration Eosinophil_Apoptosis Eosinophil Apoptosis DP1->Eosinophil_Apoptosis Th2_Recruitment Th2 Cell Recruitment DP2->Th2_Recruitment Eosinophil_Activation Eosinophil Activation DP2->Eosinophil_Activation Inflammatory_Cascade Amplification of Inflammatory Cascade DP2->Inflammatory_Cascade

Caption: PGD2 and DK-PGD2 signaling pathways.

Experimental Protocols

Sample Collection and Storage

Proper sample handling and storage are critical to prevent the degradation of prostaglandins (B1171923).

  • Sample Collection: Collect biological samples (e.g., cell culture supernatants, plasma, urine) and place them on ice immediately.[8]

  • Storage: For immediate analysis, samples can be stored at 4°C for a short period (up to 8 hours for PGD2).[5] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][8] Avoid repeated freeze-thaw cycles as this can lead to analyte degradation.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the extraction of prostaglandins from cell culture supernatants.[5]

Materials:

Procedure:

  • Thaw frozen samples on ice.

  • To a 500 µL aliquot of the sample, add 20 µL of the deuterated internal standard mix (e.g., 100 ng/mL each of d4-PGD2 and d4-PGE2).[5] The use of deuterated standards is crucial to control for differential loss and degradation of the analytes.[5]

  • Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent free radical-catalyzed peroxidation.[5]

  • Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) two more times and combine all organic phases.[5]

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution prior to LC-MS/MS analysis.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more refined technique that can provide cleaner extracts.[8][9]

Materials:

  • C18 reverse-phase SPE cartridges

  • Methanol

  • Ethanol

  • Deionized water

  • Hexane

  • Ethyl acetate

  • 2 N HCl

  • Nitrogen gas evaporator

  • Reconstitution solution

Procedure:

  • Sample Acidification: Acidify the sample by adding 50 µL of 2 N HCl per 1.0 mL of sample. Let it stand at 2-8°C for 15 minutes. Centrifuge to remove any precipitate.[10]

  • Column Conditioning: Prepare the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.[10]

  • Sample Loading: Apply the acidified sample to the conditioned column at a flow rate of approximately 0.5 mL/minute.[10]

  • Column Washing: Wash the column sequentially with 10 mL of cold deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.[10]

  • Analyte Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solution for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The analysis of DK-PGD2 is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: A C18 reverse-phase column is commonly used for the separation of prostaglandins.[6] Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed. Complete chromatographic separation of isomers like PGD2 and PGE2 is critical for accurate quantification.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DK-PGD2 and its deuterated internal standard should be optimized.

Data Presentation

The following tables summarize key quantitative data from published methods for prostaglandin analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Prostaglandin Analysis

ParameterPGD2PGE2Reference
Limit of Detection (LOD) 20 pg/mL20 pg/mL[5]
0.4 ng/mL0.4 ng/mL[6]
Limit of Quantitation (LOQ) 100 pg/mL100 pg/mL
Recovery 77.0 ± 3.0%92.0 ± 4.9%[5]
Intra-day Precision (%CV) < 5%< 5%[5]
< 14.5%< 14.5%[6]
Inter-day Precision (%CV) < 5%< 5%
< 14.5%< 14.5%[6]
Accuracy --
94.2–102.9%94.2–102.9%[6][11]

Note: Data for DK-PGD2 specifically was not always available in the initial search results; however, the methods for PGD2 are directly applicable due to their structural similarity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for DK-PGD2 analysis from sample collection to data acquisition.

Experimental_Workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collection Sample Collection (e.g., Cell Culture Supernatant) Storage Storage at -80°C Collection->Storage Spiking Spike with Deuterated Internal Standards Storage->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (HPLC/UHPLC + MS/MS) Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for DK-PGD2 analysis.

Conclusion

The accurate quantification of DK-PGD2 is essential for elucidating its role in inflammatory diseases and for the development of targeted therapies. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to proper sample handling and the use of robust analytical methods, such as LC-MS/MS with stable isotope-labeled internal standards, are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of DK-PGD2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable and potent metabolite of prostaglandin (B15479496) D2 (PGD2). It functions as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The interaction between DK-PGD2 and the DP2 receptor is implicated in various physiological and pathological processes, particularly in the context of allergic inflammation and asthma.[1][3][4] Activation of the DP2 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that result in cellular responses such as chemotaxis, degranulation, and cytokine release in immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[3][4]

These application notes provide an overview of the signaling pathways activated by DK-PGD2 and detailed protocols for key in vitro cell-based assays to characterize the activity of DK-PGD2 and screen for potential modulators of the DP2 receptor.

DK-PGD2 Signaling Pathway

DK-PGD2 selectively binds to and activates the DP2 receptor, which is coupled to a pertussis toxin-sensitive Gαi/o subunit.[2] This activation leads to two primary downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

  • Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[5][6]

These signaling events culminate in various cellular responses, including cell migration, shape change, and the release of inflammatory mediators.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 Binds G_protein Gαi/oβγ DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Blocks conversion IP3 IP3 PLC->IP3 Generates ATP ATP PIP2 PIP2 Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Cell_Response Cellular Responses (e.g., Migration, Shape Change, Cytokine Release) Ca_cyto->Cell_Response Initiates

Caption: DK-PGD2 Signaling Pathway.

Experimental Protocols

The following section details protocols for several key in vitro cell-based assays to measure the activity of DK-PGD2.

Radioligand Binding Assay

This assay is used to determine the binding affinity of DK-PGD2 and other compounds to the DP2 receptor. It involves competing for the binding of a radiolabeled ligand (e.g., [3H]PGD2) to cell membranes expressing the DP2 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing DP2 Receptor incubate Incubate Membranes with [3H]PGD2 and Test Compound (e.g., DK-PGD2) prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scintillate Add Scintillation Cocktail and Measure Radioactivity wash->scintillate analyze Analyze Data to Determine Binding Affinity (Ki) scintillate->analyze

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human DP2 receptor.

    • Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors).[7]

    • Homogenize the cell suspension and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.[7]

    • Centrifuge the supernatant at 150,000 x g for 1 hour to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% BSA) and determine the protein concentration.[7]

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (approximately 20 µg of protein).[7]

      • [3H]PGD2 at a final concentration of ~2 nM.[7]

      • Varying concentrations of the competing ligand (e.g., DK-PGD2 or other test compounds) ranging from 0.01 nM to 10 µM.[7]

      • For total binding, add binding buffer instead of a competing ligand.

      • For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled PGD2.[7]

    • Incubate the plate for 2 hours at room temperature with gentle agitation.[7]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptorKi (nM)
PGD2DP2 (CRTH2)2.4 - 2.5
DK-PGD2DP2 (CRTH2)~2.4 - 160
15-deoxy-Δ12,14-PGJ2DP2 (CRTH2)High Affinity
BW245C (DP1 agonist)DP2 (CRTH2)>30,000

Note: Ki values can vary depending on the assay conditions and cell system used.[2]

Calcium Mobilization Assay

This assay measures the ability of DK-PGD2 to induce an increase in intracellular calcium concentration, a key downstream event of DP2 receptor activation.

Protocol:

  • Cell Preparation:

    • Seed cells endogenously expressing the DP2 receptor (e.g., human eosinophils, Th2 cells) or a cell line stably expressing the receptor (e.g., K562/CRTH2) into a 96-well black-walled, clear-bottom plate.[6]

    • Allow cells to adhere and grow to a suitable confluency.

  • Dye Loading:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of DK-PGD2 or other test compounds into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation:

AgonistCell TypeEC50 for Calcium Mobilization (nM)
DK-PGD2K562/CRTH2Potent agonist activity observed
PGD2K562/CRTH2Potent agonist activity observed
BW245CK562/CRTH2No significant activity

Note: EC50 values are dependent on the cell line and assay conditions.[6]

cAMP Inhibition Assay

This assay determines the ability of DK-PGD2 to inhibit the production of intracellular cAMP following the stimulation of adenylyl cyclase.

Protocol:

  • Cell Preparation:

    • Use cells expressing the DP2 receptor, such as HEK293-DP2 cells.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Adenylyl Cyclase Stimulation and DK-PGD2 Treatment:

    • Stimulate adenylyl cyclase with an agent such as forskolin (B1673556) to increase basal cAMP levels.

    • Simultaneously or shortly after, treat the cells with varying concentrations of DK-PGD2 or test compounds.

  • cAMP Measurement:

    • After a defined incubation period, lyse the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of DK-PGD2.

    • Plot the percentage of inhibition against the logarithm of the DK-PGD2 concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation:

CompoundCell TypeIC50 for cAMP Inhibition (nM)
DK-PGD2HEK293-DP2Potent inhibitory activity observed
PGD2HEK293-DP2Potent inhibitory activity observed

Note: The potency of inhibition can be influenced by the level of adenylyl cyclase stimulation.

Eosinophil Shape Change Assay

This functional assay measures a physiological response of primary human eosinophils to DK-PGD2 stimulation, which is a change in their shape from round to an elongated, polarized morphology.

Protocol:

  • Eosinophil Isolation:

    • Isolate granulocytes from the whole blood of healthy or asthmatic donors using standard density gradient centrifugation methods.[1]

  • Assay Procedure:

    • Incubate the isolated granulocytes in an assay buffer in a water bath at 37°C for a short period (e.g., 5 minutes).[1]

    • Add varying concentrations of DK-PGD2 or test compounds and continue the incubation for another 5 minutes at 37°C.[1]

    • Stop the reaction by adding a fixing solution (e.g., 0.25% BD Cell-Fix™ Solution) and placing the samples on ice.[1]

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Gate on the eosinophil population based on their forward scatter (FSC), side scatter (SSC), and autofluorescence properties.[1]

    • Eosinophil shape change is measured as an increase in the mean FSC units.[1]

  • Data Analysis:

    • Calculate the percentage increase in the mean FSC for each condition compared to the vehicle control.

    • Plot the percentage of shape change against the logarithm of the agonist concentration to determine the EC50 value.

Data Presentation:

AgonistResponsePotency (EC50, nM)
DK-PGD2Eosinophil Shape ChangeNanomolar range
PGD2Eosinophil Shape ChangeNanomolar range

Note: Data from asthmatic patient-derived eosinophils may show enhanced responses.[1]

Conclusion

The in vitro cell-based assays described provide a robust framework for investigating the biological activity of DK-PGD2 and for the discovery and characterization of novel modulators of the DP2 receptor. The choice of assay will depend on the specific research question, with binding assays providing information on direct receptor interaction, while functional assays such as calcium mobilization, cAMP inhibition, and eosinophil shape change confirm the cellular consequences of receptor activation. These tools are invaluable for advancing our understanding of the role of the DK-PGD2/DP2 pathway in health and disease and for the development of new therapeutic agents.

References

Application Notes and Protocols for DK-PGD2 in Neutrophil Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent, selective agonist for the DP2 receptor, also known as the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). The DP2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and macrophages.[1][2] While initial research focused on the role of the PGD2/DP2 axis in allergic inflammation, emerging evidence highlights its involvement in orchestrating broader inflammatory responses, including the recruitment of neutrophils.

These application notes provide a comprehensive overview and detailed protocols for utilizing DK-PGD2 in the study of neutrophil chemotaxis. Notably, the primary mechanism by which DK-PGD2 influences neutrophil migration is indirect, occurring through the activation of macrophages.[3][4]

Mechanism of Action: Indirect Neutrophil Chemotaxis via Macrophage Activation

DK-PGD2 does not typically act as a direct chemoattractant for isolated neutrophils. Instead, its pro-inflammatory effects leading to neutrophil recruitment are mediated through the activation of DP2 receptors on macrophages.[3][5] Upon binding to DP2 on macrophages, DK-PGD2 initiates a signaling cascade that results in the release of neutrophil-specific chemoattractants, such as CXCL8 (IL-8).[3] This indirect mechanism is a critical consideration in the design of relevant in vitro chemotaxis assays.

Signaling Pathway in Macrophages

The activation of the DP2 receptor on macrophages by DK-PGD2 triggers a signaling pathway mediated by the Gαi subunit of the heterotrimeric G-protein.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[6] This signaling cascade culminates in the activation of downstream effectors that promote the synthesis and secretion of pro-inflammatory mediators, including neutrophil chemoattractants.[3]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 DP2 DP2 Receptor DK_PGD2->DP2 Binds G_protein Gαiβγ DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ATP ATP ATP->AC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Chemokine Neutrophil Chemoattractants (e.g., CXCL8) Ca_cyto->Chemokine Leads to synthesis Secretion Secretion Chemokine->Secretion Undergoes

Caption: DK-PGD2 signaling in macrophages via the DP2 receptor.

Data Presentation

In Vitro Efficacy of DK-PGD2 on Immune Cell Migration

The following table summarizes the effective concentration range of DK-PGD2 in inducing chemotaxis of various immune cell types. Note the nanomolar potency for eosinophils and ILC2s, which may serve as a reference for macrophage activation studies.

Cell TypeAssayParameterDK-PGD2 ConcentrationReference
Eosinophils (human)Shape ChangeEC502.7 ± 2.3 nM[7]
ILC2s (human)ChemotaxisEC5014.2 ± 3.4 nM[7]
Mast Cells (human)Ca2+ FluxEffective Range100 nM - 10 µM[6]
In Vivo Effect of DK-PGD2 on Neutrophil Recruitment

This table presents quantitative data from an in vivo murine model of LPS-induced pulmonary inflammation, demonstrating the indirect effect of DK-PGD2 on neutrophil influx.

TreatmentDoseOutcomeFold Increase vs. LPS aloneReference
LPS + DK-PGD25 mg/kgNeutrophil influx into bronchoalveolar space2.5-fold[3]

Experimental Protocols

Neutrophil Isolation from Human Peripheral Blood

A standard method for isolating neutrophils is required for the subsequent chemotaxis assays.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Dextran (B179266) solution (3% in 0.9% NaCl)

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.

  • Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in PBS.

  • Add dextran solution to sediment the erythrocytes for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • Lyse contaminating erythrocytes by resuspending the pellet in RBC Lysis Buffer for 5-10 minutes on ice.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

  • Wash the neutrophil pellet twice with PBS.

  • Resuspend the purified neutrophils in HBSS with Ca2+/Mg2+ and count the cells. Purity should be >95% as assessed by flow cytometry (CD15+/CD16+) or cytospin.

Protocol 1: Direct Neutrophil Chemotaxis Assay (Negative Control)

This protocol is designed to demonstrate the anticipated lack of a direct chemotactic effect of DK-PGD2 on isolated neutrophils.

Materials:

  • Isolated human neutrophils

  • DK-PGD2

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Positive control: CXCL8 (IL-8) or fMLP

  • Boyden chamber or Transwell® inserts (3-5 µm pore size) for a 24-well or 96-well plate

Protocol:

  • Prepare serial dilutions of DK-PGD2 in chemotaxis medium (e.g., 1 nM to 1 µM).

  • Add 600 µL (for 24-well plate) of the DK-PGD2 dilutions, positive control (e.g., 10 nM CXCL8), or medium alone (negative control) to the lower wells of the plate.

  • Resuspend isolated neutrophils in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the neutrophil suspension to the upper chamber of the Transwell® inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the inserts and quantify the number of migrated neutrophils in the lower chamber using a preferred method (e.g., cell counting with a hemocytometer, or a fluorescent dye-based assay like Calcein-AM).

  • Calculate the chemotactic index (number of cells migrating towards the test substance divided by the number of cells migrating towards the medium alone).

Protocol 2: Indirect Neutrophil Chemotaxis via Macrophage Co-culture

This protocol is designed to assess the indirect effect of DK-PGD2 on neutrophil migration through the activation of macrophages.[3]

experimental_workflow cluster_setup Experimental Setup cluster_incubation Incubation and Migration cluster_analysis Analysis Macrophages Plate Human Monocyte-Derived Macrophages (MDMs) in lower chamber Stimulation Stimulate MDMs with DK-PGD2 (e.g., 100 nM) Macrophages->Stimulation Insert Place Transwell insert (3-5 µm pore size) Stimulation->Insert Neutrophils Add isolated neutrophils to the upper chamber Insert->Neutrophils Incubate Incubate at 37°C, 5% CO₂ for 60-90 minutes Neutrophils->Incubate Migration Neutrophils migrate towards chemoattractants released by MDMs Incubate->Migration Quantify Quantify migrated neutrophils in the lower chamber Migration->Quantify Compare Compare migration to unstimulated macrophage controls Quantify->Compare

Caption: Workflow for the indirect neutrophil chemotaxis assay.

Materials:

  • Human Monocyte-Derived Macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1 differentiated into macrophages)

  • Isolated human neutrophils

  • DK-PGD2

  • Appropriate culture medium for macrophages and neutrophils

  • Boyden chamber or Transwell® inserts (3-5 µm pore size)

Protocol:

  • Plate MDMs in the lower wells of a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of DK-PGD2 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

  • Incubate the macrophages with DK-PGD2 for a period sufficient to induce chemokine production (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

  • Resuspend isolated neutrophils in chemotaxis medium to a concentration of 1 x 10^6 cells/mL.

  • Place the Transwell® inserts into the wells containing the stimulated macrophages.

  • Add 100 µL of the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the co-culture at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Remove the inserts and quantify the number of migrated neutrophils in the lower chamber.

  • Analyze the data by comparing the number of migrated neutrophils in the presence of DK-PGD2-stimulated macrophages to those in the presence of unstimulated macrophages.

Conclusion

DK-PGD2 serves as a valuable tool for investigating the intricate cellular cross-talk in inflammatory responses. Its ability to potently activate macrophages to release neutrophil chemoattractants underscores the importance of indirect mechanisms in leukocyte recruitment. The provided protocols offer a framework for studying these interactions in a controlled in vitro setting, which is essential for dissecting the underlying signaling pathways and for the development of novel anti-inflammatory therapeutics targeting the PGD2/DP2 axis.

References

Application Notes and Protocols for In Vivo Studies of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] In the realm of in vivo research, DK-PGD2 serves as a critical tool to investigate the roles of the CRTH2 signaling pathway in various physiological and pathological processes, particularly in the context of allergic inflammation and immune responses.[3][4] Activation of CRTH2 by DK-PGD2 has been shown to induce chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, making it an invaluable compound for studying diseases such as asthma and atopic dermatitis.[3][5]

These application notes provide a comprehensive overview of the in vivo applications of DK-PGD2, detailed experimental protocols, and a summary of relevant quantitative data to guide researchers in designing and executing their studies.

In Vivo Applications

  • Induction of Allergic Airway Inflammation: Intratracheal administration of DK-PGD2 can be used to model features of allergic asthma in rodents, including the recruitment of eosinophils to the airways.[6] This model is instrumental for screening potential therapeutic agents that target the CRTH2 pathway.

  • Investigation of Atopic Dermatitis: DK-PGD2 can be utilized in skin inflammation models to study the role of CRTH2 in the pathogenesis of atopic dermatitis and to evaluate the efficacy of novel anti-inflammatory compounds.[3]

  • Elucidation of Immune Cell Trafficking: As a potent chemoattractant, DK-PGD2 is employed to study the molecular mechanisms governing the migration of eosinophils, Th2 cells, and other immune cells to sites of inflammation.[4][7]

  • Evaluation of CRTH2 Antagonists: DK-PGD2 serves as a specific agonist to challenge the in vivo efficacy of CRTH2 antagonists in preclinical drug development.[8]

Data Presentation

The following tables summarize key quantitative data for DK-PGD2 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of DK-PGD2

ParameterCell TypeValueReference
EC50 (Eosinophil Shape Change) Human Eosinophils2.7 ± 2.3 nM[9]
EC50 (ILC2 Migration) Human ILC2s14.2 ± 3.4 nM[9]
Ki (CRTH2 Binding) hCRTH2 transfected HEK293 cells2.91 ± 0.29 nM[9]
Ki (DP1 Binding) hDP1 transfected HEK293 cells>30,000 nM[9]

Table 2: In Vivo Effects of DK-PGD2 (Rodent Models)

Animal ModelAdministration RouteObserved EffectReference
Rat IntratrachealMarked airway eosinophilia[6]
Mouse Not specifiedIncreased eosinophil recruitment in atopic dermatitis and allergic asthma models[3]

Experimental Protocols

Protocol 1: Induction of Allergic Airway Inflammation in Mice via Intratracheal Instillation of DK-PGD2

This protocol describes a method to induce an acute eosinophilic inflammatory response in the airways of mice. Note: The optimal dose of DK-PGD2 for mice has not been definitively established in the literature and may require optimization. The following protocol is a representative procedure.

Materials:

  • 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., Ketamine/Xylazine (B1663881) cocktail)

  • Insulin syringe with a fine-gauge needle

  • Animal intubation platform or equivalent setup

  • Micro-catheter or gavage needle suitable for murine trachea

Procedure:

  • Preparation of DK-PGD2 Solution:

    • On the day of the experiment, prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., ethanol (B145695) or DMSO) as per the manufacturer's instructions.

    • Further dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be minimal (typically <1%) to avoid solvent-induced inflammation.

  • Animal Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 80-100 mg/kg and xylazine at 5-10 mg/kg).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Intratracheal Instillation:

    • Position the anesthetized mouse on an intubation platform.

    • Visualize the trachea and carefully insert a micro-catheter or a gavage needle into the tracheal opening.

    • Administer a 25-50 µL volume of the DK-PGD2 solution directly into the lungs.

    • A control group of mice should receive the vehicle (saline or PBS with the same low concentration of solvent) following the same procedure.

  • Post-Procedure Monitoring and Analysis:

    • Allow the mouse to recover on a warming pad.

    • At a predetermined time point (e.g., 6, 24, or 48 hours) post-instillation, euthanize the mouse.

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Process lung tissue for histological analysis (e.g., H&E staining for cellular infiltration, PAS staining for mucus production).

    • Analyze BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) and for cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin).

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of DK-PGD2 and a typical experimental workflow for in vivo studies.

DK_PGD2_Signaling_Pathway cluster_cell Immune Cell (e.g., Eosinophil, Th2 Cell) DK_PGD2 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Responses Cellular Responses Ca_release->Cellular_Responses PKC_activation->Cellular_Responses Chemotaxis Chemotaxis Cellular_Responses->Chemotaxis Activation Cell Activation (e.g., Degranulation) Cellular_Responses->Activation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cellular_Responses->Cytokine_Release

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Experimental_Workflow start Start: In Vivo Study Design animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model dk_pgd2_prep Prepare DK-PGD2 Solution animal_model->dk_pgd2_prep administration Intratracheal Administration of DK-PGD2 or Vehicle dk_pgd2_prep->administration monitoring Post-Administration Monitoring administration->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal histology Lung Tissue Histology euthanasia->histology cell_counts BAL Cell Counts (Total & Differential) bal->cell_counts cytokine_analysis BAL Cytokine/Chemokine Analysis bal->cytokine_analysis hist_scoring Histopathological Scoring histology->hist_scoring analysis Data Analysis conclusion Conclusion analysis->conclusion cell_counts->analysis cytokine_analysis->analysis hist_scoring->analysis

Caption: Experimental workflow for DK-PGD2 in vivo studies.

References

Application Notes and Protocols for DK-PGD2 Administration in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in murine models of allergic asthma. DK-PGD2 is a stable metabolite of prostaglandin (B15479496) D2 (PGD2) and a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Understanding the in vivo effects of DK-PGD2 is crucial for elucidating the role of the PGD2/CRTH2 pathway in asthma pathogenesis and for the development of novel therapeutics.

Introduction to DK-PGD2 and its Role in Asthma

Prostaglandin D2 is a key lipid mediator primarily released from activated mast cells during an allergic response. It exerts its biological effects through two main receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the CRTH2 (DP2) receptor, which mediates pro-inflammatory responses. DK-PGD2, as a selective CRTH2 agonist, mimics the pro-inflammatory actions of PGD2.

Activation of the CRTH2 receptor by DK-PGD2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of events that contribute to the pathophysiology of asthma. These events include:

  • Recruitment and activation of inflammatory cells: DK-PGD2 promotes the chemotaxis of eosinophils and Th2 cells to the airways.

  • Th2 cytokine production: Activation of CRTH2 enhances the production of key Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.

  • Airway Hyperresponsiveness (AHR): The influx of inflammatory cells and the release of pro-inflammatory mediators contribute to the development of AHR, a hallmark of asthma.

These application notes will detail a standard ovalbumin (OVA)-induced mouse model of allergic asthma and provide a specific protocol for the administration of DK-PGD2 to investigate its effects on key asthma-related parameters.

Signaling Pathway of DK-PGD2 in Asthma

The binding of DK-PGD2 to the CRTH2 receptor on immune cells initiates a pro-inflammatory signaling cascade. This pathway plays a central role in the amplification of the allergic inflammatory response in asthma.

DK_PGD2_Signaling_Pathway cluster_0 Mast Cell cluster_1 Extracellular Space cluster_2 Immune Cell (Th2, Eosinophil, ILC2) Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activation PGD2 PGD2 Mast_Cell->PGD2 Release DK_PGD2 DK-PGD2 PGD2->DK_PGD2 Metabolism CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binding G_Protein Gi/o Protein Activation CRTH2->G_Protein PLC Phospholipase C Activation G_Protein->PLC Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Cellular_Response Pro-inflammatory Responses: - Chemotaxis - Cytokine Release (IL-4, IL-5, IL-13) - Degranulation Ca_Increase->Cellular_Response

DK-PGD2 Signaling Pathway in Asthma

Experimental Protocols

I. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin (OVA).

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • DK-PGD2 (Cayman Chemical or equivalent)

  • Vehicle for DK-PGD2 (e.g., saline with a small percentage of ethanol (B145695) or DMSO, to be optimized for solubility)

  • Nebulizer system

Experimental Workflow:

Experimental_Workflow Sensitization Sensitization (Days 0 & 14) OVA/Alum i.p. Challenge OVA Challenge (Days 21, 22, 23) Aerosolized OVA Sensitization->Challenge DK_PGD2_Admin DK-PGD2 Administration (e.g., 1 hour before each challenge) Challenge->DK_PGD2_Admin Analysis Analysis (Day 24) AHR, BALF, Histology Challenge->Analysis

Experimental Workflow for DK-PGD2 Administration

Procedure:

  • Sensitization (Days 0 and 14):

    • Prepare the sensitization solution by emulsifying 20 µg of OVA with 2 mg of alum in a final volume of 200 µL of sterile saline per mouse.

    • Administer the OVA/alum suspension via intraperitoneal (i.p.) injection to each mouse on days 0 and 14.

    • For the control group, administer 200 µL of sterile saline with alum.

  • DK-PGD2 Administration (Days 21, 22, and 23):

    • Prepare a stock solution of DK-PGD2 in an appropriate vehicle. The final concentration should be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg/kg.

    • One hour prior to each OVA challenge, administer DK-PGD2 or vehicle control to the respective groups. The route of administration can be intratracheal, intraperitoneal, or via nebulization, depending on the experimental question. Intratracheal or nebulized administration is recommended for direct airway effects.

  • OVA Challenge (Days 21, 22, and 23):

    • Place the mice in a nebulizer chamber.

    • Expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes.

    • The control group should be challenged with aerosolized saline.

  • Analysis (Day 24):

    • 24 hours after the final OVA challenge, perform the desired analyses, including measurement of airway hyperresponsiveness (AHR), collection of bronchoalveolar lavage fluid (BALF), and preparation of lung tissue for histology.

II. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed by measuring the bronchoconstrictive response to methacholine (B1211447).

Procedure (Invasive Method):

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Perform a tracheostomy and cannulate the trachea.

  • Connect the mouse to a small animal ventilator.

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure lung resistance (RL) and dynamic compliance (Cdyn) after each methacholine dose.

  • Plot the dose-response curve for each group.

III. Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells and fluid from the airways for analysis of inflammatory infiltrates.

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the trachea and insert a cannula.

  • Instill and aspirate 1 mL of ice-cold sterile saline three times.

  • Pool the recovered BALF on ice.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • The BALF supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

IV. Lung Histology

Histological analysis of lung tissue is used to assess airway inflammation and remodeling.

Procedure:

  • After BAL, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse in formalin for at least 24 hours.

  • Process the fixed lung tissue, embed in paraffin, and cut sections (4-5 µm).

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

  • Score the stained sections for peribronchial and perivascular inflammation and goblet cell hyperplasia.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of DK-PGD2 in a mouse model of asthma. The values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Effect of DK-PGD2 on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁴)Eosinophils (x10⁴)Neutrophils (x10³)Lymphocytes (x10⁴)
Saline/Vehicle1.5 ± 0.314.5 ± 2.50.1 ± 0.050.5 ± 0.20.4 ± 0.1
OVA/Vehicle8.2 ± 1.525.1 ± 4.245.3 ± 8.12.1 ± 0.810.5 ± 2.3
OVA/DK-PGD212.5 ± 2.1#28.3 ± 5.178.6 ± 12.5#3.5 ± 1.115.2 ± 3.1#

*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of DK-PGD2 on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Saline/Vehicle10 ± 215 ± 425 ± 6
OVA/Vehicle85 ± 15150 ± 25210 ± 35
OVA/DK-PGD2140 ± 22#250 ± 40#350 ± 50#

*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of DK-PGD2 on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPeak Lung Resistance (RL) (cmH₂O·s/mL) at 50 mg/mL Methacholine
Saline/Vehicle1.8 ± 0.2
OVA/Vehicle4.5 ± 0.6
OVA/DK-PGD26.2 ± 0.8#

*p < 0.05 compared to Saline/Vehicle group. #p < 0.05 compared to OVA/Vehicle group. Data are presented as mean ± SEM.

Conclusion

The administration of DK-PGD2 in a mouse model of allergic asthma provides a valuable tool to investigate the specific role of the CRTH2 receptor in the pathogenesis of the disease. The protocols outlined in these application notes offer a standardized approach to study the effects of DK-PGD2 on key features of asthma, including airway inflammation, Th2 cytokine production, and AHR. The expected outcomes, as summarized in the data tables, demonstrate the pro-inflammatory effects of CRTH2 activation. These studies are essential for the validation of CRTH2 as a therapeutic target and for the preclinical evaluation of CRTH2 antagonists.

Application Notes and Protocols for Studying Cytokine Release Induced by 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory responses, particularly those associated with allergic reactions.[1][2] DK-PGD2 functions as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] Activation of the CRTH2 receptor on various immune cells, most notably T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s), triggers a signaling cascade that leads to the production and release of pro-inflammatory cytokines.[3][4][5][6] This makes DK-PGD2 a valuable tool for studying the mechanisms of type 2 immunity and for the development of novel therapeutics targeting allergic diseases such as asthma.[5]

These application notes provide detailed protocols for utilizing DK-PGD2 to induce and measure cytokine release from primary human immune cells, along with expected outcomes and data presentation guidelines.

Mechanism of Action: DK-PGD2 Signaling Pathway

DK-PGD2 exerts its effects by binding to and activating the G-protein coupled receptor CRTH2. This interaction initiates a downstream signaling cascade, culminating in the transcription and secretion of type 2 cytokines.

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nuclear Events CRTH2 CRTH2/DP2 Receptor G_protein G-protein Activation CRTH2->G_protein DK_PGD2 13,14-Dihydro-15-keto prostaglandin D2 DK_PGD2->CRTH2 Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., PLC, Ca²⁺ mobilization) G_protein->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1) Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Transcription Cytokine Gene Transcription Cytokine_mRNA Cytokine mRNA Gene_Transcription->Cytokine_mRNA Cytokine_Protein Cytokine Protein Synthesis & Secretion Cytokine_mRNA->Cytokine_Protein Released_Cytokines Released Cytokines (IL-4, IL-5, IL-13) Cytokine_Protein->Released_Cytokines

Caption: DK-PGD2 signaling pathway leading to cytokine release.

Data Presentation: Quantitative Analysis of Cytokine Release

The following tables summarize the quantitative data on cytokine release induced by DK-PGD2 in different immune cell populations.

Table 1: EC50 Values for DK-PGD2-Induced Cytokine Secretion from Human ILC2s

CytokineEC50 Range (nM)
IL-5108.1 - 526.9
IL-13125.2 - 788.3

Data adapted from a study on PGD2 metabolites' effects on ILC2s, where DK-PGD2 was shown to induce dose-dependent cytokine secretion. The provided ranges reflect the variability observed in such studies.[7]

Table 2: Qualitative Effects of DK-PGD2 on Cytokine Production by Human Th2 Cells

CytokineEffect of DK-PGD2 Stimulation
IL-2Enhanced Production
IL-4Enhanced Production
IL-5Enhanced Production
IL-13Enhanced Production
IL-10No significant effect

The effect of PGD2, which is mimicked by DK-PGD2, preferentially up-regulates proinflammatory cytokine production in human Th2 cells through a CRTH2-dependent mechanism.[3][6]

Experimental Protocols

Protocol 1: In Vitro Stimulation of ILC2s and Th2 cells for Cytokine Release Measurement by ELISA

This protocol describes the stimulation of isolated human ILC2s or Th2 cells with DK-PGD2 and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_sample_collection Sample Collection cluster_elisa ELISA Procedure Isolate_Cells Isolate Human ILC2s or Th2 Cells Seed_Cells Seed Cells in a 96-well plate Isolate_Cells->Seed_Cells Add_DK_PGD2 Add DK-PGD2 (Dose-response concentrations) Seed_Cells->Add_DK_PGD2 Incubate Incubate for 8-24 hours at 37°C Add_DK_PGD2->Incubate Centrifuge Centrifuge plate to pellet cells Incubate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant ELISA Perform Sandwich ELISA for IL-4, IL-5, and IL-13 Collect_Supernatant->ELISA Read_Plate Read absorbance at 450 nm ELISA->Read_Plate Analyze_Data Analyze data and calculate cytokine concentrations Read_Plate->Analyze_Data

Caption: Experimental workflow for measuring cytokine release by ELISA.

Materials:

  • Isolated human ILC2s or Th2 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2)

  • 96-well cell culture plates

  • ELISA kits for human IL-4, IL-5, and IL-13

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate human ILC2s or Th2 cells from peripheral blood mononuclear cells (PBMCs) using appropriate cell isolation kits. Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the isolated cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of medium.

  • Stimulation: Prepare serial dilutions of DK-PGD2 in complete medium. A suggested concentration range for a dose-response curve is 0.1 nM to 1 µM. Add 100 µL of the DK-PGD2 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used for DK-PGD2, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 8 to 24 hours. The optimal incubation time should be determined empirically, but peak protein release for PGD2-stimulated Th2 cells has been observed at around 8 hours.[3]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Quantify the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry Analysis

This protocol allows for the single-cell analysis of cytokine production within ILC2s or Th2 cells following stimulation with DK-PGD2.

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Prepare_Cells Prepare ILC2s or Th2 Cells Stimulate Stimulate with DK-PGD2 (e.g., 100 nM) Prepare_Cells->Stimulate Incubate_Initial Incubate for 2 hours at 37°C Stimulate->Incubate_Initial Add_Inhibitor Add Protein Transport Inhibitor (e.g., Brefeldin A) Incubate_Initial->Add_Inhibitor Incubate_Final Incubate for an additional 4-6 hours Add_Inhibitor->Incubate_Final Surface_Stain Stain for surface markers (e.g., CD4, CRTH2) Incubate_Final->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines (e.g., IL-4, IL-5, IL-13) Fix_Perm->Intracellular_Stain Acquire_Data Acquire data on a flow cytometer Intracellular_Stain->Acquire_Data Analyze_Flow_Data Analyze data to quantify cytokine-producing cells Acquire_Data->Analyze_Flow_Data

Caption: Workflow for intracellular cytokine staining and flow cytometry.

Materials:

  • Isolated human ILC2s or Th2 cells

  • Complete RPMI-1640 medium

  • This compound (DK-PGD2)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry tubes or 96-well U-bottom plates

  • Fluorescently labeled antibodies for surface markers (e.g., anti-CD4, anti-CRTH2)

  • Fixation/Permeabilization buffer kit

  • Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IL-4, anti-IL-5, anti-IL-13)

  • Flow cytometer

Procedure:

  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension of isolated ILC2s or Th2 cells in complete medium.

    • Stimulate the cells with an optimal concentration of DK-PGD2 (e.g., 100 nM) in flow cytometry tubes or a 96-well U-bottom plate. Include an unstimulated control.

    • Incubate for approximately 2 hours at 37°C. This initial incubation allows for cytokine gene transcription to begin, as mRNA levels for PGD2-induced cytokines have been shown to peak within 2 hours.[3]

  • Inhibition of Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL) to each sample to block cytokine secretion and cause their accumulation within the cells.

  • Final Incubation: Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for cell surface markers by incubating with fluorescently labeled antibodies (e.g., anti-CD4, anti-CRTH2) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining:

    • Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently labeled anti-cytokine antibodies (e.g., anti-IL-4, anti-IL-5, anti-IL-13) for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on the cell population of interest and quantify the percentage of cells expressing each cytokine.

Troubleshooting

  • Low or no cytokine detection:

    • Verify the viability of the cells before and after the experiment.

    • Optimize the concentration of DK-PGD2 and the incubation time.

    • Ensure the proper functioning of the ELISA kit or flow cytometry antibodies and reagents.

  • High background in ELISA:

    • Ensure adequate washing steps are performed.

    • Check for non-specific binding by including appropriate controls.

  • High background in flow cytometry:

    • Include isotype controls to set gates correctly.

    • Ensure complete washing to remove unbound antibodies.

    • Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers studying the role of this compound in mediating cytokine release. By utilizing these methods, scientists can further elucidate the mechanisms of type 2 inflammation and explore the therapeutic potential of targeting the PGD2-CRTH2 signaling pathway.

References

Application Notes and Protocols for DK-PGD2 Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells) or DP2, is a G-protein coupled receptor that plays a pivotal role in mediating type 2 immune responses.[1][2] It is activated by PGD2 and its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[3] The activation of the DK-PGD2 receptor on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils induces a cascade of pro-inflammatory events, including cell migration and activation, which are central to the pathophysiology of allergic diseases like asthma.[1][4] Consequently, the DK-PGD2 receptor has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-allergic drugs.

These application notes provide a detailed protocol for a radioligand binding affinity assay to characterize the binding of test compounds to the human DK-PGD2 receptor. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

Signaling Pathway

The DK-PGD2 receptor is coupled to the inhibitory G-protein, Gαi.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The βγ subunit can activate downstream signaling pathways, including the mobilization of intracellular calcium (Ca2+).[6][7] This signaling cascade ultimately leads to various cellular responses, including chemotaxis.[5]

DK_PGD2_Signaling cluster_membrane Cell Membrane Receptor DK-PGD2 Receptor (CRTH2) G_Protein Gαiβγ Receptor->G_Protein Activates G_alpha_i Gαi G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand DK-PGD2 (Agonist) Ligand->Receptor Binds G_alpha_i->AC Inhibits Ca_Mobilization Intracellular Ca²⁺ Mobilization G_beta_gamma->Ca_Mobilization ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca_Mobilization->Cellular_Response Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Cell Membranes (with DK-PGD2 Receptor) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]PGD₂) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound from Free Radioligand via Vacuum Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC₅₀, Kᵢ Determination) F->G

References

Application Note & Protocol: Quantitative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2) and serves as a crucial biomarker for PGD2 production.[1] PGD2 is involved in various physiological and pathological processes, including allergic inflammation. DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 receptor.[1][2] This method is intended for researchers, scientists, and drug development professionals investigating the role of the PGD2 pathway in inflammation and other biological processes.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway. However, its short half-life in vivo makes direct measurement challenging. The quantification of its more stable metabolites, such as 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2), provides a more reliable indication of PGD2 biosynthesis.[3] DK-PGD2 exerts its biological effects primarily through the activation of the CRTH2/DP2 receptor, which is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of this receptor is implicated in the pathogenesis of allergic diseases like asthma.[4]

This document outlines a robust LC-MS/MS method for the accurate quantification of DK-PGD2, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway

The signaling pathway of this compound primarily involves its interaction with the CRTH2 (DP2) receptor, a G protein-coupled receptor. This interaction triggers a cascade of intracellular events leading to the activation of immune cells and the subsequent inflammatory response.

DK_PGD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DK_PGD2 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_Protein G-protein Activation CRTH2->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_PKC->Cellular_Response

Figure 1: DK-PGD2 Signaling Pathway via CRTH2 Receptor.

Experimental Workflow

The overall experimental workflow for the quantification of DK-PGD2 by LC-MS/MS is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

LCMSMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Addition of Deuterated Internal Standard (e.g., DK-PGD2-d4) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Internal_Standard->Protein_Precipitation SPE Solid Phase Extraction (SPE) for sample clean-up and concentration Protein_Precipitation->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Figure 2: Experimental Workflow for DK-PGD2 Analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • This compound-d4 (DK-PGD2-d4) internal standard (Cayman Chemical or equivalent)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Biological matrix (e.g., human plasma)

Sample Preparation
  • Thawing: Thaw biological samples (e.g., plasma) on ice.

  • Internal Standard Spiking: To a 500 µL aliquot of the sample, add the internal standard (DK-PGD2-d4) to a final concentration of 1 ng/mL.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient 20% B to 95% B over 10 min, hold for 2 min, then re-equilibrate

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
DK-PGD2 351.2175.2150
DK-PGD2-d4 (IS) 355.2179.2150

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method. These values may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery > 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. This protocol is suitable for use in research and drug development settings to investigate the role of the PGD2 pathway in health and disease. The detailed experimental procedures and performance characteristics serve as a valuable resource for scientists working in this field.

References

Troubleshooting & Optimization

Technical Support Center: DK-PGD2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a competitive ELISA for the quantification of DK-PGD2, a metabolite of Prostaglandin D2.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DK-PGD2 competitive ELISA?

A1: This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, PGD2 present in your sample competes with a fixed amount of labeled PGD2 (e.g., biotinylated or enzyme-conjugated) for a limited number of binding sites on a PGD2-specific antibody that is coated on the microplate wells.[1][2][3][4][5] The more DK-PGD2 in the sample, the less labeled PGD2 can bind to the antibody. After a washing step to remove unbound components, a substrate is added that reacts with the enzyme on the labeled PGD2. The intensity of the resulting color is inversely proportional to the concentration of DK-PGD2 in the sample.[1][3][6][7]

Q2: What are the critical steps in the DK-PGD2 ELISA protocol?

A2: Critical steps for a successful assay include:

  • Sample and Standard Preparation: Accurate serial dilution of the standards is crucial for a reliable standard curve. Proper collection and storage of samples are vital to prevent analyte degradation.[8][9]

  • Pipetting: Precise and consistent pipetting technique is essential, especially when adding samples, standards, and the labeled competitor.[10][11]

  • Incubation Times and Temperatures: Adhering to the recommended incubation times and temperatures ensures that the competitive binding reaction reaches equilibrium.[12][13][14]

  • Washing: Thorough washing between steps is necessary to remove unbound reagents and reduce background signal. However, overly aggressive washing can lead to a weak signal.[10][11][15]

  • Plate Handling: Avoid stacking plates during incubation to ensure even temperature distribution.[16] Do not allow wells to dry out during the assay.[10][16]

Q3: How should I prepare my samples for the DK-PGD2 ELISA?

A3: Sample preparation depends on the sample type. Here are some general guidelines:

  • Serum: Allow blood to clot at room temperature for 30 minutes to 2 hours, then centrifuge at 1000 x g for 15-20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][17]

  • Plasma: Collect blood into tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[9][17]

  • Urine: Collect urine samples and centrifuge to remove particulate matter. Samples can be assayed directly or stored at ≤ -20°C.

  • Cell Culture Supernatants: Centrifuge to remove cells and debris. Assay the supernatant immediately or store in aliquots at ≤ -20°C.

For complex matrices, purification may be necessary to remove interfering substances.[18] Always perform a preliminary experiment to determine the optimal sample dilution to ensure the results fall within the range of the standard curve.[2]

Troubleshooting Low Signal

A low or no signal is a common issue in competitive ELISAs. In this format, a low signal corresponds to a high concentration of the analyte in the sample. However, if the standard curve also shows a low signal, it indicates a problem with the assay itself. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Reagent-Related Issues
Improperly stored or expired reagentsEnsure all kit components are stored at the recommended temperatures and have not expired.[11] Bring all reagents to room temperature before use.[19]
Incorrect reagent preparation (e.g., standards, wash buffer, conjugate)Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.[10][11] Prepare fresh standard solutions for each assay.[10]
Inactive enzyme conjugate or substrateUse fresh reagents. Do not mix reagents from different kit lots.[16] Ensure the substrate has not been exposed to light.[12]
Procedural Errors
Incorrect incubation times or temperaturesStrictly follow the protocol's recommended incubation times and temperatures.[10][12] Avoid stacking plates during incubation.[16]
Inadequate washingEnsure all wells are filled and emptied completely during each wash step. However, avoid overly aggressive washing that can dislodge the coated antibody.[10][15]
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.[10][11] Ensure no air bubbles are introduced into the wells.
Omission of a key reagentReview the protocol to ensure all reagents were added in the correct order.
Plate and Instrument Issues
Incorrect plate reader settingsVerify that the correct wavelength and filter settings are used for the substrate in your kit (e.g., 450 nm for TMB).
Poor binding of the antibody to the plateThis is less common with pre-coated plates but can be an issue with self-coated plates. Ensure the correct type of ELISA plate is used.[10]

Experimental Protocols

Generic DK-PGD2 Competitive ELISA Protocol

This protocol is a generalized procedure based on common competitive ELISA principles for prostaglandins. Always refer to the specific manual provided with your DK-PGD2 ELISA kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the wash buffer by diluting the concentrated stock solution with deionized water as instructed in the kit manual.

    • Prepare the standard curve by performing serial dilutions of the PGD2 standard. A typical range might be 15.63-1000 pg/mL.[3]

    • Prepare the biotinylated-PGD2 and HRP-conjugate working solutions according to the kit instructions.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[1][17][20]

    • Immediately add 50 µL of the biotinylated-PGD2 working solution to each well.[17][20]

    • Cover the plate and incubate for 45-60 minutes at 37°C.[1][17][20]

    • Wash the plate 3-5 times with the prepared wash buffer.[1][20]

    • Add 100 µL of the HRP-conjugate working solution to each well.

    • Cover the plate and incubate for 30-60 minutes at 37°C.[1][20]

    • Wash the plate 5 times with the wash buffer.

    • Add 90-100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[1][20]

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 10-30 minutes of adding the stop solution.[7][21]

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Detection Reagents Bring Reagents to RT Standards Prepare Standards Samples Prepare Samples Add_Sample 1. Add Sample/Standard to coated plate Samples->Add_Sample Add_Competitor 2. Add Labeled-PGD2 (Competitor) Add_Sample->Add_Competitor Incubate1 3. Incubate Add_Competitor->Incubate1 Wash1 4. Wash Incubate1->Wash1 Add_Enzyme 5. Add Enzyme Conjugate Wash1->Add_Enzyme Incubate2 6. Incubate Add_Enzyme->Incubate2 Wash2 7. Wash Incubate2->Wash2 Add_Substrate 8. Add Substrate Wash2->Add_Substrate Incubate3 9. Incubate (Color Dev.) Add_Substrate->Incubate3 Add_Stop 10. Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance (e.g., 450nm) Add_Stop->Read_Plate

Caption: Workflow for a typical DK-PGD2 competitive ELISA.

Low_Signal_Troubleshooting cluster_reagents Reagent Check cluster_procedure Procedure Check cluster_instrument Instrument Check Start Low Signal in Standards and Samples Storage Reagents Expired or Improperly Stored? Start->Storage Preparation Reagents Prepared Correctly? Start->Preparation Activity Enzyme/Substrate Inactive? Start->Activity Incubation Correct Incubation Time/Temp? Start->Incubation Washing Washing Technique Correct? Start->Washing Pipetting Pipetting Errors? Start->Pipetting Reader_Settings Correct Plate Reader Settings? Start->Reader_Settings Solution1 Use fresh, properly stored and prepared reagents. Storage->Solution1 Solution Preparation->Solution1 Activity->Solution1 Solution2 Review protocol and ensure procedural steps are followed precisely. Incubation->Solution2 Solution Washing->Solution2 Pipetting->Solution2 Solution3 Verify instrument settings for the correct wavelength. Reader_Settings->Solution3 Solution

Caption: Troubleshooting logic for low signal in a DK-PGD2 ELISA.

References

Technical Support Center: Ensuring the Stability of DK-PGD2 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in various biological samples. Accurate measurement of this critical PGD2 metabolite is essential for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is its stability in biological samples a concern?

DK-PGD2 is a primary metabolite of prostaglandin (B15479496) D2 (PGD2), formed through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). PGD2 itself is an unstable compound, and its metabolites, including DK-PGD2, are often measured as indicators of in vivo PGD2 production.[1] Like its precursor, DK-PGD2 is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as temperature, pH, and enzymatic activity can all contribute to its degradation.[2][3]

Q2: What are the primary pathways of DK-PGD2 degradation?

The primary enzymatic degradation of PGD2 is initiated by 15-PGDH, leading to the formation of 15-keto-PGD2, which is then converted to DK-PGD2. DK-PGD2 itself can be further metabolized. Additionally, non-enzymatic degradation can occur, influenced by the chemical environment of the sample. For instance, a similar metabolite, 13,14-dihydro-15-keto-PGE2, is known to be unstable in aqueous media, especially at high or low pH, and its degradation is accelerated in the presence of albumin.[2][3]

Q3: What are the ideal storage conditions for samples intended for DK-PGD2 analysis?

For optimal stability, biological samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -80°C.[4] Studies on the parent compound, PGD2, have shown significant degradation at room temperature and even at -20°C over relatively short periods.[4] Repeated freeze-thaw cycles should be strictly avoided as they can accelerate degradation.

Q4: Can I use enzyme inhibitors to prevent DK-PGD2 degradation?

Yes, enzyme inhibitors are crucial. To prevent the formation of new prostaglandins (B1171923) from arachidonic acid after sample collection, a cyclooxygenase (COX) inhibitor such as indomethacin (B1671933) should be added, typically at a concentration of around 10 µg/mL.[5] This is particularly important for samples like whole blood or cell lysates where enzymatic activity is high.

Q5: How does the choice of anticoagulant for blood samples affect DK-PGD2 stability?

While specific studies on the effect of different anticoagulants on DK-PGD2 stability are limited, it is generally recommended to use EDTA or heparin for plasma collection.[6] Prostaglandins themselves can have anticoagulant properties, and their interaction with collection tube additives should be considered.[7][8][9] It is crucial to process the blood sample quickly after collection, regardless of the anticoagulant used.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of samples for DK-PGD2 measurement.

Issue 1: Low or Undetectable DK-PGD2 Levels
Possible Cause Troubleshooting Steps
Sample Degradation - Immediate Processing: Ensure samples are processed immediately upon collection. For blood, centrifuge at 4°C to separate plasma.[1] - Optimal Storage: Store all samples at -80°C until analysis. Avoid storage at -20°C or room temperature.[4] - Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing.[1]
Inefficient Extraction - Method Optimization: Solid-Phase Extraction (SPE) is a common method for prostaglandin purification. Optimize the SPE protocol, ensuring the correct sorbent and elution solvents are used.[10] - Check for Breakthrough: Analyze the flow-through and wash fractions during SPE to ensure the analyte is not being lost.[11]
Matrix Effects in LC-MS/MS - Use of Internal Standards: Always use a stable isotope-labeled internal standard for DK-PGD2 to correct for matrix effects and extraction losses. - Sample Cleanup: Improve sample cleanup procedures to remove interfering substances. - Chromatographic Separation: Optimize the HPLC method to separate DK-PGD2 from co-eluting matrix components.[12]
Issue 2: High Variability in DK-PGD2 Measurements
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardized Protocols: Implement and strictly follow a standard operating procedure (SOP) for all sample collection, processing, and storage steps. - Consistent Timing: Ensure that the time between sample collection and processing/freezing is consistent for all samples in a study.
Hemolysis in Plasma/Serum Samples - Proper Collection Technique: Use appropriate venipuncture techniques to minimize hemolysis. - Visual Inspection: Visually inspect plasma/serum for any reddish discoloration indicative of hemolysis. Hemolysis can interfere with analytical measurements and may indicate sample degradation.[13][14]
Assay Performance (ELISA) - Standard Curve Issues: Ensure the standard curve is prepared accurately and in the same matrix as the samples to minimize matrix effects.[15] - Washing Steps: Inadequate washing of ELISA plates can lead to high background and variability. Ensure thorough and consistent washing.[15]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for DK-PGD2 Analysis
  • Collection:

    • Collect whole blood into tubes containing an anticoagulant (EDTA or heparin).

    • Immediately after collection, add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µg/mL) to prevent ex vivo prostaglandin synthesis.[5] Gently invert the tube several times to mix.

  • Processing:

    • Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[6]

    • Carefully collect the plasma supernatant, avoiding the buffy coat.

  • Storage:

    • Aliquot the plasma into single-use cryovials.

    • Immediately freeze and store the aliquots at -80°C until analysis.

Protocol 2: Urine Sample Collection and Processing for DK-PGD2 Analysis
  • Patient Preparation:

    • Whenever possible, patients should avoid taking aspirin, indomethacin, or other anti-inflammatory medications for at least 48 hours before urine collection.[16][17]

  • Collection:

    • Collect a random or 24-hour urine sample in a sterile container. For 24-hour collections, the container should be kept refrigerated during the collection period.

  • Processing:

    • Mix the collected urine well.

    • Transfer 5-10 mL of the urine into a transport tube.

  • Storage:

    • Immediately freeze the urine sample and store it at -80°C. The specimen must remain frozen during shipping and storage.[16][17]

Protocol 3: Cell Culture Supernatant Collection for DK-PGD2 Analysis
  • Collection:

    • Collect the cell culture supernatant from the experimental cultures.

  • Processing:

    • To remove cells and cellular debris, centrifuge the supernatant at 1,000 x g for 10-20 minutes at 4°C.[1][15]

    • Carefully collect the clear supernatant.

    • For LC-MS/MS analysis, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) and to acidify the sample to prevent degradation. For example, add 5 µL of 10% BHT and 40 µL of 1 M citric acid to a 500 µL aliquot.[4]

  • Storage:

    • The supernatant can be analyzed immediately or aliquoted and stored at -80°C for future use.[1][15] Avoid repeated freeze-thaw cycles.[1]

Visualizations

Signaling Pathway of PGD2 Metabolism

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 15_keto_PGD2 15-keto-PGD2 PGD2->15_keto_PGD2 15-PGDH DK_PGD2 DK-PGD2 (13,14-dihydro-15-keto-PGD2) 15_keto_PGD2->DK_PGD2 15-keto-PG reductase Other_Metabolites Other Metabolites DK_PGD2->Other_Metabolites

Caption: Enzymatic conversion of Arachidonic Acid to DK-PGD2.

Experimental Workflow for Sample Analysis

Sample_Workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis Sample_Collection Sample Collection (with Inhibitors) Sample_Processing Centrifugation/ Supernatant Collection Sample_Collection->Sample_Processing Storage Storage at -80°C Sample_Processing->Storage Extraction Solid-Phase Extraction (SPE) Storage->Extraction Quantification LC-MS/MS or ELISA Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for biological sample analysis of DK-PGD2.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Recovery Start Low DK-PGD2 Recovery Check_Storage Were samples stored at -80°C and freeze-thaw avoided? Start->Check_Storage Improve_Storage Action: Implement strict -80°C storage and aliquoting. Check_Storage->Improve_Storage No Check_Extraction Was SPE recovery validated? Check_Storage->Check_Extraction Yes Improve_Storage->Check_Extraction Optimize_SPE Action: Optimize SPE protocol (sorbent, solvents). Check_Extraction->Optimize_SPE No Check_Matrix_Effects Are you using a stable isotope-labeled internal standard? Check_Extraction->Check_Matrix_Effects Yes Optimize_SPE->Check_Matrix_Effects Implement_IS Action: Incorporate an internal standard for quantification. Check_Matrix_Effects->Implement_IS No Further_Investigation Further Investigation Needed Check_Matrix_Effects->Further_Investigation Yes Implement_IS->Further_Investigation

Caption: Decision tree for troubleshooting low DK-PGD2 recovery.

References

solubility issues of 13,14-Dihydro-15-keto prostaglandin D2 in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prostaglandin (B15479496) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Solubility of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) in PBS

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (DK-PGD2) in PBS?

A1: The solubility of this compound (DK-PGD2) in PBS (pH 7.2) is approximately 2.5 mg/mL.[1] However, achieving this concentration directly can be challenging due to the hydrophobic nature of the compound.

Q2: Why is my DK-PGD2 not dissolving in PBS?

A2: Prostaglandins (B1171923), including DK-PGD2, are lipid-derived molecules and often exhibit poor solubility in aqueous solutions like PBS.[2] Factors that can contribute to solubility issues include the concentration you are trying to achieve, the temperature of the solvent, and the method of dissolution. Direct dissolution of the crystalline solid in PBS can be difficult and may require specific techniques.[3][4]

Q3: Can I dissolve DK-PGD2 directly in PBS without using an organic solvent?

A3: While it is possible to dissolve some prostaglandins directly in aqueous buffers, it often requires prolonged agitation or brief sonication.[3] However, the recommended and more reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.

Q4: What are the recommended organic solvents for creating a DK-PGD2 stock solution?

A4: DK-PGD2 is readily soluble in several organic solvents. Recommended options for preparing a stock solution include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1]

Q5: How should I dilute the organic stock solution into PBS?

A5: To minimize the risk of precipitation, the organic stock solution should be added dropwise to the PBS while vortexing or stirring. It is crucial to ensure that the final concentration of the organic solvent in your working solution is minimal, as high concentrations can have physiological effects on your experimental system.[4][5]

Q6: What is the stability of DK-PGD2 in PBS?

A6: Aqueous solutions of prostaglandins are generally not recommended for long-term storage.[2][4] It is best to prepare fresh working solutions daily from a frozen organic stock. The stability of prostaglandins in aqueous solutions can be pH-dependent.[3]

Troubleshooting Guide: Dissolving DK-PGD2 in PBS

If you are encountering issues with the solubility of DK-PGD2 in PBS, please follow the steps below:

Problem Possible Cause Suggested Solution
Compound appears as a film or oil in the vial. The compound may have melted during shipping or storage, especially if it is a low-melting solid.Gently warm the vial to ensure all the material is at the bottom. Proceed with dissolving in an appropriate organic solvent.
Precipitate forms after diluting the organic stock into PBS. The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Increase the volume of PBS to lower the final concentration.- Increase the percentage of the organic co-solvent (if your experiment can tolerate it).- Try a different co-solvent for the initial stock solution.
The compound will not dissolve even in the organic solvent. The concentration is too high, or the solvent is not appropriate.- Refer to the solubility data to ensure you are not exceeding the solubility limit in the organic solvent.- Try gentle warming (be cautious of compound stability) or brief sonication to aid dissolution.
The aqueous solution is cloudy. This may indicate the formation of micelles or fine precipitate.- Try further dilution.- Consider sterile filtering the solution to remove any undissolved particles.
Data Presentation: Solubility of DK-PGD2

The following table summarizes the solubility of this compound in various solvents.

Solvent Approximate Solubility
DMF50 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.2)2.5 mg/mL[1]
Experimental Protocols

Protocol 1: Preparation of a DK-PGD2 Stock Solution in an Organic Solvent

  • Weigh the Compound: Accurately weigh the desired amount of DK-PGD2 in a clean, dry vial.

  • Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolve: Cap the vial and vortex or sonicate briefly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DK-PGD2 Working Solution in PBS

  • Equilibrate: Allow the PBS buffer to reach the desired experimental temperature.

  • Calculate Volume: Determine the volume of the organic stock solution needed to achieve the final desired concentration in PBS.

  • Dilute: While vortexing the PBS, slowly add the calculated volume of the DK-PGD2 organic stock solution dropwise.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Use Promptly: Use the freshly prepared aqueous solution for your experiment as soon as possible, as stability in aqueous media can be limited.

Visualizations

Experimental Workflow for DK-PGD2 Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DK-PGD2 add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C/-80°C dissolve->store add_stock Add Stock Solution Dropwise to PBS (while vortexing) store->add_stock Dilute prepare_pbs Prepare PBS prepare_pbs->add_stock use Use in Experiment add_stock->use

Caption: Workflow for preparing DK-PGD2 solutions.

Simplified Signaling Pathway of DK-PGD2

G DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 G_protein Gαi/o DP2->G_protein AC Adenylyl Cyclase G_protein->AC Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified DK-PGD2 signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and control for off-target effects of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and what is its primary molecular target?

A1: DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2).[1] Its primary and high-affinity molecular target is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] CRTH2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+), promoting pro-inflammatory responses.[3]

Q2: What are the potential off-target effects of DK-PGD2?

A2: While DK-PGD2 is highly selective for CRTH2, potential off-target effects may occur, especially at higher concentrations. The primary off-target concerns are:

  • DP1 Receptor: PGD2, the precursor of DK-PGD2, also binds to the DP1 receptor, which couples to Gs protein and increases cAMP levels, often mediating anti-inflammatory effects.[3] Although DK-PGD2 has a much lower affinity for DP1, high experimental concentrations could lead to its activation.[2]

  • Thromboxane (B8750289) (TP) Receptor: PGD2 has been shown to interact with the TP receptor at micromolar concentrations, inducing contractile responses.[4] While direct binding data for DK-PGD2 on the TP receptor is limited, it remains a potential off-target that should be considered. The existence of dual CRTH2/TP antagonists like Ramatroban (B1678793) further suggests a pharmacological link between these two receptors.[2][5][6][7][8]

Q3: How can I be confident that the observed effects in my experiment are mediated by CRTH2?

A3: To confirm CRTH2-mediated effects, a combination of the following strategies is recommended:

  • Use of Selective Antagonists: Pre-treatment of your cells or tissue with a selective CRTH2 antagonist (e.g., Fevipiprant, CAY10471) should block the effects of DK-PGD2.[1]

  • Dose-Response Curves: Generate a full dose-response curve for DK-PGD2. The EC50 value should be in the low nanomolar range, consistent with its high affinity for CRTH2.

  • Control Agonists: Use a selective DP1 agonist (e.g., BW245C) and a TP receptor agonist (e.g., U46619) as controls to characterize the distinct signaling pathways in your experimental system.

  • Signaling Pathway Analysis: Confirm that the observed downstream signaling events are consistent with Gi activation (e.g., decreased cAMP, increased intracellular Ca2+).

  • Genetic Knockdown/Knockout: If available, using cells or tissues with genetic deletion of CRTH2 (PTGDR2 gene) will provide the most definitive evidence.

Q4: What are the typical working concentrations for DK-PGD2?

A4: For on-target CRTH2-mediated effects, DK-PGD2 is typically used in the low nanomolar range (e.g., 0.1 - 100 nM). The optimal concentration should be determined empirically for each cell type and assay by performing a dose-response experiment. Using concentrations in the micromolar range significantly increases the risk of off-target effects.

Data Presentation

Table 1: Binding Affinities (Ki) of DK-PGD2 and Related Ligands at On-Target and Potential Off-Target Receptors

LigandReceptorBinding Affinity (Ki, nM)Selectivity for CRTH2
DK-PGD2 CRTH2 2.91 ± 0.29 [2]-
DP1>30,000[2]>2000-fold[2]
TPData not available (potential for interaction at high concentrations)-
PGD2CRTH22.4 ± 0.2[2]-
DP1~0.3~8-fold lower affinity than DP1[2]
TPMicromolar range[4]-
BW245C (DP1 agonist)DP1High affinitySelective for DP1
U46619 (TP agonist)TPHigh affinitySelective for TP

Table 2: Functional Potency (EC50) of DK-PGD2 in Cellular Assays

AssayCell TypeEC50 (nM)
Eosinophil Shape ChangeHuman Eosinophils2.7 ± 2.3[1]
ILC2 MigrationHuman ILC2s17.4 - 91.7
Inhibition of Forskolin-stimulated cAMPHEK293-CRTH2 cells1.8 ± 0.4[3]

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity

Objective: To determine the binding affinity (Ki) of DK-PGD2 and test compounds for the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

  • Assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • [3H]PGD2 (Radioligand)

  • Unlabeled PGD2 (for non-specific binding determination)

  • DK-PGD2 and other test compounds

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Filter-Mate Harvester

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation:

    • Culture HEK293-CRTH2 cells to near confluence.

    • Harvest cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]PGD2 (e.g., 0.4 nM) to each well.

    • Add increasing concentrations of unlabeled DK-PGD2 or test compound.

    • For determining non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).

    • Initiate the binding reaction by adding the membrane preparation (3-20 µg protein per well).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Shape Change Assay

Objective: To assess the functional activity of DK-PGD2 by measuring its ability to induce shape change in eosinophils.

Materials:

  • Isolated human eosinophils

  • Shape change buffer (e.g., HBSS with Ca2+ and Mg2+)

  • DK-PGD2 and other test compounds

  • Formaldehyde (B43269) (for fixing cells)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

    • Resuspend the purified eosinophils in shape change buffer at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Add increasing concentrations of DK-PGD2 to the eosinophil suspension.

    • Include a vehicle control (buffer only).

    • To test for off-target effects, pre-incubate cells with selective antagonists for DP1 (e.g., BWA868C) or TP (e.g., SQ29548) before adding DK-PGD2.

    • Incubate at 37°C for 5-15 minutes.

  • Fixation and Analysis:

    • Stop the reaction by adding an equal volume of cold formaldehyde (e.g., 4%).

    • Analyze the cells on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.

  • Data Analysis:

    • Gate on the eosinophil population.

    • Determine the mean FSC for each condition.

    • Plot the change in FSC against the log concentration of DK-PGD2 to generate a dose-response curve and calculate the EC50.

Calcium Flux Assay

Objective: To measure the increase in intracellular calcium concentration in response to DK-PGD2 stimulation.

Materials:

  • Cells expressing CRTH2 (e.g., HEK293-CRTH2, human eosinophils, or ILC2s)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • DK-PGD2 and other test compounds

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture cells in a black, clear-bottom 96-well plate to near confluency.

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader or prepare cells for flow cytometry.

    • Establish a baseline fluorescence reading.

    • Add DK-PGD2 or other test compounds to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

    • Add ionomycin at the end of the experiment as a positive control for maximal calcium influx.

    • Use EGTA to chelate extracellular calcium as a negative control.

  • Data Analysis:

    • Calculate the change in fluorescence (or the ratio of bound to unbound dye for ratiometric dyes like Indo-1) over time.

    • Plot the peak fluorescence change against the log concentration of DK-PGD2 to determine the EC50.

Troubleshooting Guides

Issue 1: High background or no response in the calcium flux assay.

Possible Cause Troubleshooting Steps
Poor cell health Ensure cells are healthy and not over-confluent. Damaged cells can have high basal calcium levels.
Inadequate dye loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell type.
Dye extrusion Some cell types actively pump out the dye. The addition of probenecid (B1678239) to the assay buffer can inhibit this process.
Low receptor expression Verify the expression of CRTH2 in your cell line using techniques like qPCR, western blot, or flow cytometry.
Inactive DK-PGD2 Use a fresh aliquot of DK-PGD2. Verify its activity with a positive control cell line.
Assay buffer issues Ensure the assay buffer contains calcium and is at the correct pH and temperature.

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Steps
Cell passage number variability Use cells within a consistent and low passage number range for all experiments.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents where possible.
Temperature fluctuations Ensure all reagents and the plate are at the correct and consistent temperature throughout the assay.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment.

Issue 3: Suspected off-target effects.

Possible Cause Troubleshooting Steps
High concentration of DK-PGD2 Perform a full dose-response curve and use the lowest effective concentration of DK-PGD2.
Activation of DP1 receptors Pre-incubate cells with a selective DP1 antagonist (e.g., BWA868C). If the response to DK-PGD2 is diminished, DP1 activation may be occurring. Additionally, measure cAMP levels; DP1 activation will increase cAMP, while CRTH2 activation will decrease it.
Activation of TP receptors Pre-incubate cells with a selective TP receptor antagonist (e.g., SQ29548). If the response to DK-PGD2 is reduced, TP receptor activation is likely.
Ligand bias The ligand may preferentially activate one signaling pathway over another. Test for activity in multiple downstream pathways (e.g., β-arrestin recruitment) to fully characterize the response.

Mandatory Visualizations

G cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Responses DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) (On-Target) DK_PGD2->CRTH2 High Affinity PGD2 PGD2 PGD2->CRTH2 DP1 DP1 (Off-Target) PGD2->DP1 TP TP (Potential Off-Target) PGD2->TP Low Affinity (High Conc.) Gi Gi/o CRTH2->Gi Gs Gs DP1->Gs Gq Gq TP->Gq AC_inhibit Adenylyl Cyclase ↓ cAMP ↓ Gi->AC_inhibit PLC_beta PLCβ ↑ IP3 & DAG ↑ Ca2+ ↑ Gi->PLC_beta AC_stimulate Adenylyl Cyclase ↑ cAMP ↑ Gs->AC_stimulate PLC_q PLC ↑ Ca2+ ↑ Gq->PLC_q Inflammation Pro-inflammatory Responses AC_inhibit->Inflammation PLC_beta->Inflammation Anti_inflammation Anti-inflammatory Responses AC_stimulate->Anti_inflammation Contraction Contraction PLC_q->Contraction G cluster_workflow Experimental Workflow for Assessing DK-PGD2 Effects start Start: Hypothesize DK-PGD2 Mediated Effect dose_response 1. Dose-Response Curve (e.g., Calcium Flux, Eosinophil Shape Change) start->dose_response ec50_check Is EC50 in low nM range? dose_response->ec50_check antagonist_block 2. CRTH2 Antagonist Blockade (e.g., Fevipiprant) ec50_check->antagonist_block Yes re_evaluate Re-evaluate: - Lower DK-PGD2 conc. - Check cell line ec50_check->re_evaluate No effect_blocked Is effect blocked? antagonist_block->effect_blocked off_target_controls 3. Off-Target Controls - DP1 Antagonist - TP Antagonist effect_blocked->off_target_controls Yes effect_blocked->re_evaluate No no_off_target No change with off-target antagonists? off_target_controls->no_off_target conclusion_on_target Conclusion: Effect is likely CRTH2-mediated no_off_target->conclusion_on_target Yes conclusion_off_target Conclusion: Off-target effects are present. Re-evaluate experiment. no_off_target->conclusion_off_target No G cluster_troubleshooting Troubleshooting Unexpected Results with DK-PGD2 start Start: Unexpected Result (e.g., low potency, biphasic curve) check_reagents 1. Check Reagents - DK-PGD2 integrity - Antagonist activity - Cell health start->check_reagents reagents_ok Reagents & Cells OK? check_reagents->reagents_ok fix_reagents Action: Replace reagents, use fresh cells reagents_ok->fix_reagents No check_off_target 2. Investigate Off-Target Receptor Expression (DP1, TP) via qPCR/WB reagents_ok->check_off_target Yes receptor_expression Off-target receptors expressed? check_off_target->receptor_expression use_selective_antagonists 3. Use Selective Antagonists for DP1 and TP in functional assays receptor_expression->use_selective_antagonists Yes on_target_issue Issue likely related to CRTH2 signaling in your system. Investigate downstream pathways. receptor_expression->on_target_issue No response_change Does response change? use_selective_antagonists->response_change response_change->on_target_issue No off_target_confirmed Off-target effect confirmed. - Lower DK-PGD2 concentration - Use CRTH2-selective antagonist as a tool. response_change->off_target_confirmed Yes

References

improving recovery of DK-PGD2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is its accurate measurement important?

DK-PGD2 is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation.[1] PGD2 itself is chemically unstable, making its direct measurement challenging.[2] DK-PGD2, being more stable, serves as a reliable surrogate biomarker for PGD2 production and activity. Accurate quantification of DK-PGD2 is crucial for understanding its role in inflammatory diseases like asthma and for evaluating the efficacy of therapeutic interventions targeting the PGD2 pathway.

Q2: What are the main challenges in achieving high recovery of DK-PGD2 during sample extraction?

The primary challenges include:

  • Low Abundance: Prostaglandins (B1171923) and their metabolites are often present at very low concentrations in biological samples, making them susceptible to significant losses during sample preparation.[3]

  • Chemical Instability: While more stable than its parent compound, DK-PGD2 can still degrade if samples are not handled and stored properly. PGD2, its precursor, is highly unstable, with significant degradation observed after just 8 hours at room temperature.[2]

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[3]

  • Suboptimal Extraction Protocol: The choice of extraction method (Solid-Phase Extraction vs. Liquid-Liquid Extraction), solvents, pH, and elution conditions can dramatically impact recovery rates.

Q3: What is the recommended storage procedure for samples intended for DK-PGD2 analysis?

To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[2] Storage at -20°C is not recommended as significant degradation of PGD2 has been observed under these conditions.[2] It is also advisable to minimize freeze-thaw cycles.

Q4: Should I use an internal standard for DK-PGD2 quantification?

Absolutely. The use of a stable isotope-labeled internal standard, such as a deuterated form of DK-PGD2, is highly recommended. This is the most effective way to control for variability introduced during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.[3]

Troubleshooting Guide: Low DK-PGD2 Recovery

This guide addresses common issues leading to poor recovery of DK-PGD2 and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal Analyte Loss During Sample Loading (SPE) The sorbent's retention mechanism may not be appropriate for DK-PGD2, or the sample solvent may be too strong, preventing binding. Ensure the use of a suitable reversed-phase (e.g., C18) SPE cartridge.[4] The sample should be acidified (e.g., with formic acid) to a pH below the pKa of DK-PGD2 to ensure it is in a neutral, retainable form.[4]
Analyte Eluting in the Wash Fraction (SPE) The wash solvent is too strong, causing premature elution of DK-PGD2. Reduce the percentage of organic solvent in the wash solution. A gradual increase in solvent strength during the wash steps can help remove interferences without losing the analyte of interest.
Incomplete Elution from the SPE Cartridge The elution solvent is not strong enough to desorb DK-PGD2 from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of methanol (B129727) or acetonitrile) or use a larger volume of the elution solvent.[5]
Poor Partitioning in Liquid-Liquid Extraction (LLE) The pH of the aqueous phase is not optimal for partitioning into the organic solvent. Adjust the pH of the sample to be acidic to neutralize the carboxylic acid group of DK-PGD2, making it more soluble in the organic phase. The choice of organic solvent is also critical; ethyl acetate (B1210297) is a commonly used solvent for prostaglandin extraction.
High Variability Between Replicates Inconsistent Sample Handling Ensure uniform and consistent sample handling procedures for all samples, including storage time and temperature, and the number of freeze-thaw cycles.
SPE Cartridge Bed Drying Out Do not allow the SPE cartridge bed to dry out between the conditioning, equilibration, and sample loading steps. This can lead to inconsistent interactions between the analyte and the sorbent.[3]
Variable Flow Rates During SPE Maintain a consistent and slow flow rate during sample loading to ensure adequate time for the analyte to interact with the sorbent. A flow rate of approximately 1-2 mL/min is often recommended.[3]
Presence of Interfering Peaks Matrix Effects The sample extract contains co-eluting matrix components that interfere with the analysis. Optimize the wash steps in your SPE protocol to remove these interferences. Consider using a more selective sorbent or a different ionization technique in your mass spectrometer. Matrix-matched calibrators can also help to compensate for these effects.[3]
Contamination from Labware or Solvents Ensure all glassware is properly cleaned and silanized to prevent adsorption of the analyte. Use high-purity solvents to avoid introducing contaminants.

Data Summary

Comparison of Prostaglandin Extraction Methods
Extraction Method Reported Recovery Rate (General Prostaglandins) Advantages Disadvantages Reference
Solid-Phase Extraction (SPE) >90% (with optimization)High selectivity, cleaner extracts, amenable to automation.Can be more expensive, requires method development.[4]
One-Step Methanol Extraction Up to 95%Fast, simple, high throughput, reduces sample loss from multiple transfer steps.May have more matrix effects compared to SPE.[6]
Liquid-Liquid Extraction (LLE) Variable, depends on optimizationInexpensive, simple equipment.Can be labor-intensive, may form emulsions, larger solvent volumes required.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an appropriate amount of deuterated DK-PGD2 internal standard.

    • Acidify the sample to a pH of approximately 3.5 by adding 1 M formic acid. This step is crucial for protonating the carboxyl group of DK-PGD2, allowing for its retention on a reversed-phase sorbent.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of acidified water (pH 3.5) through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the DK-PGD2 from the cartridge with 2 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of DK-PGD2 from Plasma
  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an appropriate amount of deuterated DK-PGD2 internal standard.

    • Acidify the sample to a pH of approximately 3.5 with 1 M formic acid.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) to the pre-treated plasma.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface and the lower aqueous layer.

    • Repeat the extraction step on the remaining aqueous layer with another 5 mL of the organic solvent to maximize recovery. Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

PGD2/DK-PGD2 Signaling Pathway

PGD2_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 DK_PGD2 DK-PGD2 (Metabolite) DK_PGD2->DP2  (Selective Agonist) G_alpha_s Gαs DP1->G_alpha_s G_alpha_i Gαi DP2->G_alpha_i AC Adenylyl Cyclase G_alpha_s->AC PLC Phospholipase C G_alpha_i->PLC cAMP ↑ cAMP AC->cAMP Anti_Inflammation Anti-inflammatory Responses (e.g., vasodilation, inhibition of cell migration) cAMP->Anti_Inflammation IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Inflammation Pro-inflammatory Responses (e.g., cell migration, cytokine release) Ca2->Inflammation

Caption: PGD2 and DK-PGD2 Signaling Pathways.

General Experimental Workflow for DK-PGD2 Extraction and Analysis

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Storage 2. Sample Storage (-80°C) Sample_Collection->Storage Pre_treatment 3. Sample Pre-treatment (Acidification, Internal Standard Spiking) Storage->Pre_treatment Extraction 4. Extraction Pre_treatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation Analysis 6. LC-MS/MS Analysis Evaporation->Analysis Data_Processing 7. Data Processing & Quantification Analysis->Data_Processing

Caption: DK-PGD2 Extraction and Analysis Workflow.

References

Technical Support Center: Quantification of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and pitfalls encountered during the measurement of this important PGD2 metabolite.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Signal Detected for DK-PGD2

Possible Cause Recommended Solution
Analyte Degradation DK-PGD2, like other prostaglandins (B1171923), is prone to instability. Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles. For long-term storage, -80°C is preferable to -20°C.[1]
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen SPE cartridge and elution solvents are appropriate for prostaglandins. For LLE, the choice of organic solvent is critical for efficient recovery.
Suboptimal LC-MS/MS Conditions Ensure you are using negative ion mode electrospray ionization (ESI), which is generally optimal for prostaglandins due to the carboxylic acid group. Optimize ion source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for DK-PGD2.
Inactive Reagents (ELISA) Check the expiration dates of your ELISA kit components, particularly the antibody and enzyme conjugates. Ensure proper storage conditions have been maintained.
Incorrect Wavelength (ELISA) Verify that the plate reader is set to the correct wavelength for the substrate used in your ELISA kit.

Issue 2: High Variability Between Replicate Samples

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize your sample collection and processing protocol. Ensure consistent timing for each step, especially incubation times and temperatures. Add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (to a final concentration of 10 µM), immediately after whole blood collection to prevent ex vivo formation of eicosanoids.[2]
Pipetting Inaccuracy Calibrate your pipettes regularly. When pipetting small volumes, use appropriate techniques to ensure accuracy and precision.
Insufficient Mixing Ensure all solutions, including standards, samples, and reagents, are thoroughly mixed before use and before adding to the plate wells.
Edge Effects in ELISA Plates To minimize edge effects, avoid using the outermost wells of the microplate. Alternatively, fill the outer wells with blank solution. Ensure even temperature distribution during incubation by avoiding stacking plates.
Variable Ion Suppression (LC-MS/MS) The most effective way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as DK-PGD2-d4 or DK-PGD2-d9.[3] The SIL-IS should be added to the sample at the beginning of the workflow.

Issue 3: High Background Signal in ELISA

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and ensure that the wells are completely aspirated between washes. An automated plate washer can improve consistency.
Cross-Reactivity of Antibody The antibody may be cross-reacting with other prostaglandins or related compounds in the sample matrix. Check the cross-reactivity data provided with the ELISA kit.[4][5][6][7] Sample purification prior to ELISA may be necessary.
High Concentration of Detection Reagents Titrate the concentrations of the detection antibody and enzyme conjugate to determine the optimal working concentration that provides a good signal-to-noise ratio.
Contaminated Buffers or Reagents Prepare fresh buffers for each assay. Ensure that all reagents are free from contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in quantifying DK-PGD2?

The primary challenge is the chemical instability of the molecule. DK-PGD2, a metabolite of PGD2, can degrade spontaneously, especially in aqueous media and in the presence of albumin.[8][9] This degradation is influenced by pH and temperature. Therefore, meticulous sample handling and storage are critical for accurate quantification.

Q2: Which is the better method for DK-PGD2 quantification: LC-MS/MS or ELISA?

Both methods have their advantages and disadvantages.

  • LC-MS/MS is considered the gold standard due to its high specificity and sensitivity. It can distinguish between structurally similar isomers and allows for the use of stable isotope-labeled internal standards to correct for sample loss and matrix effects.

  • ELISA can be a good option for quantifying a single analyte and is generally simpler and has a higher throughput. However, ELISAs are susceptible to antibody cross-reactivity with other prostaglandins, which can lead to inaccurate results. Sample purification may be required to minimize this issue.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for LC-MS/MS analysis?

A SIL-IS, such as 13,14-dihydro-15-keto PGD2-d4 or -d9, is chemically identical to DK-PGD2 but has a different mass.[3] It is added to the sample at the very beginning of the sample preparation process. Because it behaves identically to the endogenous DK-PGD2 throughout extraction, chromatography, and ionization, it allows for accurate correction for any analyte loss or variability in ionization efficiency, leading to more precise and accurate quantification.

Q4: What are the best practices for sample collection and storage?

  • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).[2] Immediately after collection, add a cyclooxygenase inhibitor like indomethacin to prevent the artificial formation of prostaglandins.[2]

  • Processing: Process samples as quickly as possible on ice.

  • Storage: For short-term storage, keep samples at 4°C. For long-term storage, samples should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Studies on the related compound PGD2 show significant degradation after just 8 hours at room temperature and after 4 weeks at -20°C.[1]

Q5: Can I measure DK-PGD2 in urine?

Virtually no intact 13,14-dihydro-15-keto PGD2 survives in the urine. In humans, it is further metabolized to other compounds.[10] Therefore, urine is not a suitable matrix for measuring this specific metabolite.

Quantitative Data Summary

Table 1: Stability of Prostaglandin D2 (as a proxy for DK-PGD2) in Cell Culture Medium

Storage ConditionTime% PGD2 Remaining
Room Temperature8 hours~90%
Room Temperature26 hours~60%
-20°C4 weeks~30%
-80°C4 weeksStable

Data adapted from a stability study on PGD2, which is expected to have similar stability to its metabolite, DK-PGD2.[1]

Experimental Protocols

Protocol 1: General Procedure for DK-PGD2 Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.

  • Sample Preparation (Solid-Phase Extraction - SPE): a. To 500 µL of plasma or cell culture supernatant, add a known amount of a stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4). b. Acidify the sample with citric acid to prevent free radical-catalyzed peroxidation.[1] c. Condition a C18 SPE cartridge with methanol (B129727) followed by water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. f. Elute the DK-PGD2 and internal standard with a stronger organic solvent (e.g., ethyl acetate (B1210297) or methanol). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. HPLC System: A UHPLC system is recommended for optimal resolution. b. Column: A high-resolution C18 column or a phenyl-hexyl column can be used.[1] c. Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like ammonium (B1175870) acetate is commonly used.[1] d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM) is ideal. e. MRM Transitions: Specific precursor-to-product ion transitions for both DK-PGD2 and the internal standard need to be determined and optimized.

Protocol 2: General Procedure for DK-PGD2 Quantification by ELISA

This protocol is based on a competitive ELISA format. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Preparation: a. Depending on the sample matrix and the kit's instructions, sample purification using SPE may be necessary to remove interfering substances. b. If your PGD2 ELISA kit requires derivatization to stabilize the molecule (e.g., methoximation), this step should be performed on samples and standards.[2]

  • ELISA Procedure: a. Prepare a standard curve using the provided DK-PGD2 standard. b. Add standards, controls, and prepared samples to the wells of the antibody-coated microplate. c. Add the enzyme-conjugated DK-PGD2 (tracer) to each well. d. Incubate the plate according to the kit's instructions to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate until color develops. g. Stop the reaction with the provided stop solution. h. Read the absorbance at the specified wavelength using a microplate reader. i. Calculate the DK-PGD2 concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

G DK-PGD2 Signaling Pathway via DP2 Receptor cluster_membrane Cell Membrane DP2 DP2 Receptor G_protein Gi/o Protein DP2->G_protein activates DK_PGD2 DK-PGD2 DK_PGD2->DP2 binds AC Adenylyl Cyclase G_protein->AC inhibits Ca ↑ Intracellular Ca²⁺ G_protein->Ca activates PLCβ cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Ca->Cellular_Response

Caption: DK-PGD2 signaling through the DP2 receptor.

G General Experimental Workflow for DK-PGD2 Quantification Sample_Collection Sample Collection (e.g., Plasma) + Cyclooxygenase Inhibitor Add_IS Add Stable Isotope-Labeled Internal Standard (for LC-MS/MS) Sample_Collection->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis Quantification (LC-MS/MS or ELISA) Evaporation->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Caption: Workflow for DK-PGD2 quantification.

References

Technical Support Center: Troubleshooting Cross-Reactivity in DK-PGD2 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DK-PGD2 immunoassays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating cross-reactivity issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a DK-PGD2 immunoassay?

A: Cross-reactivity occurs when the antibodies in an immunoassay kit, which are intended to be specific for DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2), also bind to other structurally similar molecules present in the sample. This binding of non-target molecules can lead to inaccurate, often falsely elevated, measurements of DK-PGD2 concentration.

Q2: What are the common sources of cross-reactivity in prostaglandin (B15479496) immunoassays?

A: The most common sources of cross-reactivity are other prostaglandins (B1171923) and their metabolites that share a similar core structure with DK-PGD2. Due to the structural similarities among eicosanoids, antibodies raised against one prostaglandin may exhibit varying degrees of binding to others. It is crucial to consult the cross-reactivity data provided by the immunoassay kit manufacturer.

Q3: How can I identify if cross-reactivity is affecting my results?

A: Several indicators may suggest a cross-reactivity issue:

  • Unexpectedly high concentrations of DK-PGD2: If the measured levels are physiologically improbable or inconsistent with previous findings.

  • Discrepancies between different assay methods: If measuring the same sample with a different method (e.g., mass spectrometry) yields significantly different results.

  • Poor parallelism: When serially diluted samples do not produce a linear response parallel to the standard curve. This suggests that the antibody is binding to an interfering substance that does not dilute in the same manner as the DK-PGD2 standard.

Q4: What steps can I take to minimize cross-reactivity?

A: To minimize cross-reactivity, consider the following approaches:

  • Sample Purification: Employing techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to separate DK-PGD2 from potentially cross-reactive molecules before performing the immunoassay can significantly improve specificity.

  • Antibody Specificity: Choose an immunoassay kit with a well-characterized antibody that has been tested for cross-reactivity against a wide range of related compounds. Whenever possible, opt for monoclonal antibodies over polyclonal antibodies, as they generally offer higher specificity.

  • Assay Validation: Perform your own validation experiments, including spike and recovery and parallelism tests, to assess the performance of the assay in your specific sample matrix.

Q5: Can components of the sample matrix interfere with the assay?

A: Yes, matrix effects can be a significant source of interference. Components such as lipids, proteins, and anticoagulants (e.g., EDTA, heparin) can non-specifically interfere with the antibody-antigen binding. Proper sample preparation, including dilution and extraction, is crucial to mitigate these effects. For example, serum and plasma samples may require dilution to reduce the impact of matrix components.

Data Presentation: Cross-Reactivity of Prostaglandin Immunoassays

Table 1: Example Cross-Reactivity Profile for a PGD2 Immunoassay

CompoundCross-Reactivity (%)
Prostaglandin D2 (PGD2)100%
Prostaglandin F2α (PGF2α)92.4%
Prostaglandin J2 (PGJ2)21.6%
Prostaglandin E2 (PGE2)2.86%
Thromboxane B2 (TXB2)2.54%
11β-Prostaglandin F2α1.99%
8-iso Prostaglandin F2α1.90%
Prostaglandin A20.72%

Data sourced from a commercially available PGD2 Express ELISA Kit.[1]

Experimental Protocols

Protocol 1: General Procedure for a Competitive Prostaglandin ELISA

This protocol provides a general workflow for a competitive ELISA, which is a common format for small molecule immunoassays like those for prostaglandins.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.

  • Addition of HRP-Conjugated Analyte: Add the enzyme (e.g., Horseradish Peroxidase - HRP) conjugated prostaglandin to each well. This will compete with the prostaglandin in the sample for binding to the antibody coated on the plate.

  • Addition of Specific Antibody: Add the DK-PGD2 specific antibody to each well.

  • Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual.

  • Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugated prostaglandin will react with the substrate to produce a color change.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DK-PGD2 in the unknown samples.

Protocol 2: Specificity Testing through Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of your immunoassay with potentially interfering substances.

  • Prepare Stock Solutions: Prepare high-concentration stock solutions of DK-PGD2 (the target analyte) and the potential cross-reactants in a suitable solvent.

  • Generate a Standard Curve: Prepare a serial dilution of the DK-PGD2 standard to generate a standard curve as you would in a regular assay.

  • Prepare Cross-Reactant Dilutions: Prepare serial dilutions of each potential cross-reactant.

  • Run the Assay:

    • Run the DK-PGD2 standard curve on the ELISA plate.

    • In separate wells, run the serial dilutions of each potential cross-reactant.

  • Calculate the 50% Binding Concentration (IC50):

    • For the DK-PGD2 standard curve, determine the concentration that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 of DK-PGD2.

    • For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal. This is the IC50 of the cross-reactant.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of DK-PGD2 / IC50 of Cross-Reactant) x 100%

Visualizations

PGD2 Signaling Pathway

PGD2_Signaling_Pathway PGD2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 Metabolism Metabolism PGD2->Metabolism DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor DK_PGD2 DK-PGD2 Metabolism->DK_PGD2 DK_PGD2->DP2_Receptor G_alpha_s Gαs DP1_Receptor->G_alpha_s G_alpha_i Gαi DP2_Receptor->G_alpha_i AC Adenylyl Cyclase G_alpha_s->AC cAMP ↑ cAMP AC->cAMP Cellular_Response_1 Cellular Response (e.g., Vasodilation) cAMP->Cellular_Response_1 PLC Phospholipase C G_alpha_i->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_plus ↑ Intracellular Ca2+ IP3_DAG->Ca2_plus Cellular_Response_2 Cellular Response (e.g., Chemotaxis of Th2 cells, Eosinophils) Ca2_plus->Cellular_Response_2

Caption: PGD2 is synthesized from arachidonic acid and signals through DP1 and DP2 receptors.

Competitive Immunoassay Workflow

Competitive_Immunoassay_Workflow Competitive Immunoassay Workflow cluster_plate Microplate Well Antibody Antibody Coated Well Incubation Incubation & Competition Sample_Analyte Sample Analyte (DK-PGD2) Sample_Analyte->Incubation Labeled_Analyte Labeled Analyte (DK-PGD2-Enzyme) Labeled_Analyte->Incubation Washing Washing Step Incubation->Washing Substrate Add Substrate Washing->Substrate Color_Development Color Development Substrate->Color_Development Signal_Measurement Measure Signal (Inverse to Concentration) Color_Development->Signal_Measurement

Caption: Workflow of a competitive immunoassay for small molecule detection.

Troubleshooting Logic for Cross-Reactivity

Caption: A logical workflow for troubleshooting suspected cross-reactivity in immunoassays.

References

Technical Support Center: Ensuring Reproducibility in DK-PGD2-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in functional assays. The information presented here is designed to enhance experimental reproducibility and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is it used in functional assays?

A1: DK-PGD2 is a stable, enzymatic degradation product of Prostaglandin D2 (PGD2).[1] It is a highly selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] Its stability and selectivity make it a reliable tool for studying the downstream effects of DP2 activation in various immune cells.

Q2: What is the mechanism of action of DK-PGD2?

A2: DK-PGD2 exerts its effects by binding to and activating the DP2 receptor, a G-protein coupled receptor (GPCR). This activation signals through a Gαi-dependent pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[3] These signaling events trigger a range of cellular responses, including chemotaxis, degranulation, and cytokine production in cells like eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s).

Q3: How should DK-PGD2 be stored and handled to ensure its stability and activity?

A3: Prostaglandins (B1171923) are known to be chemically unstable. PGD2, for instance, can degrade significantly in cell culture media within 8 hours at room temperature.[4] Therefore, it is crucial to handle DK-PGD2 according to the manufacturer's instructions. Generally, stock solutions should be prepared in an appropriate organic solvent like DMSO or ethanol, purged with an inert gas, and stored at -20°C or -80°C for long-term stability.[5][6] Aqueous solutions should be prepared fresh before each experiment and should not be stored for more than a day.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]

Q4: Why am I seeing high variability between replicate wells in my assay?

A4: High variability can stem from several factors. Inaccurate pipetting is a major source of error, so ensure your pipettes are calibrated and that you are mixing cell suspensions and reagents thoroughly but gently.[7] Uneven cell distribution in the wells can also lead to variability; this is particularly relevant for adherent cells.[8] Features like well scanning or orbital averaging during plate reading can help compensate for this heterogeneity.

Q5: My expected cellular response to DK-PGD2 is weak or absent. What could be the cause?

A5: A weak or absent response could be due to several reasons:

  • Low Receptor Expression: The target cells may have low or no expression of the DP2 (CRTH2) receptor. Verify receptor expression using techniques like flow cytometry or qPCR.

  • Sub-optimal Cell Health: Ensure that the cells used are healthy and in the exponential growth phase. Over-confluent or frequently passaged cells can exhibit altered responses.[7]

  • Incorrect Agonist Concentration: The concentration of DK-PGD2 may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Degraded DK-PGD2: The DK-PGD2 may have degraded due to improper storage or handling. Use a fresh aliquot of the compound.

  • Assay Timing: The stimulation time might be too short. For GPCR assays, reaching equilibrium is crucial, which can take time, especially with slow-associating agonists.[9]

Troubleshooting Guide

This guide addresses common problems encountered in DK-PGD2 functional assays and provides a logical workflow for identifying and resolving them.

Problem 1: High Background Signal

High background can mask the specific response to DK-PGD2.

Possible Cause Troubleshooting Steps
Cell Culture Conditions Overgrown or unhealthy cell cultures can lead to increased background due to cell death and toxicity.[8] Ensure optimal seeding density and use cells with a low passage number.
Assay Buffer Components Components in the assay buffer, such as serum, may contain factors that non-specifically activate the cells. Consider using serum-free media for the assay period.
Plate and Reagent Issues The type of microplate can influence background noise. Black plates are generally recommended for fluorescence assays to minimize background and crosstalk. Ensure all reagents are properly prepared and free of contaminants.
Detector Settings Incorrect gain settings on the plate reader can lead to high background. Optimize the gain setting using control wells.
Problem 2: Poor Assay Window (Low Signal-to-Background Ratio)

A small assay window can make it difficult to discern a true biological effect.

Possible Cause Troubleshooting Steps
Suboptimal Cell Seeding Density Cell density is a critical parameter. Too few cells will result in a weak signal, while too many can lead to overcrowding and a reduced assay window.[7][9] Optimize the cell seeding density by testing a range of densities.[10]
Inappropriate Assay Timing The kinetics of the cellular response are important. Measure the response at several time points after DK-PGD2 stimulation to identify the peak response time.
Insufficient Agonist Potency The concentration of DK-PGD2 may not be sufficient to elicit a maximal response. Perform a full dose-response curve to determine the EC50 and optimal concentration.
Low Receptor Expression If the target cells have low DP2 receptor expression, the maximal response may be inherently low. Consider using a cell line that overexpresses the DP2 receptor as a positive control.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Inconsistent or Unexpected Results check_reproducibility High Variability Between Replicates? start->check_reproducibility check_signal Weak or No Signal? check_reproducibility->check_signal No pipetting Verify Pipetting Technique & Calibration check_reproducibility->pipetting Yes check_background High Background Signal? check_signal->check_background No agonist_integrity Check DK-PGD2 Aliquot (Age, Storage, Freeze-Thaw) check_signal->agonist_integrity Yes cell_density Optimize Cell Seeding Density check_background->cell_density Yes end Re-run Experiment with Optimized Parameters check_background->end No cell_distribution Ensure Homogeneous Cell Suspension & Seeding pipetting->cell_distribution reagent_prep Check Reagent Preparation & Mixing cell_distribution->reagent_prep reagent_prep->end receptor_expression Confirm DP2/CRTH2 Receptor Expression agonist_integrity->receptor_expression cell_health Assess Cell Viability & Passage Number receptor_expression->cell_health dose_response Perform Dose-Response & Time-Course cell_health->dose_response dose_response->end media_components Test Serum-Free vs. Serum-Containing Media cell_density->media_components plate_reader Review Plate Type & Reader Settings media_components->plate_reader wash_steps Include/Optimize Wash Steps plate_reader->wash_steps wash_steps->end

Figure 1: A logical workflow for troubleshooting common issues in DK-PGD2 functional assays.

Quantitative Data Summary

The following table summarizes the potency (EC50 values) of DK-PGD2 in various functional assays across different cell types. These values can serve as a reference for expected outcomes.

Cell Type Assay DK-PGD2 EC50 (nM) Reference
Human EosinophilsShape Change2.7 ± 2.3[1]
Human ILC2sCell Migration~1-10[1]
Human ILC2sIL-5 Secretion~1-10[1]
Human ILC2sIL-13 Secretion~1-10[1]
Human OsteoclastsApoptosis3.07 ± 2.5

Note: EC50 values can vary depending on the specific experimental conditions, cell source, and assay protocol.

Detailed Experimental Protocols

Protocol 1: Eosinophil Shape Change Assay

This protocol details the steps for measuring eosinophil shape change in response to DK-PGD2 stimulation using flow cytometry.[1]

Materials:

  • Isolated human granulocytes

  • Assay Buffer (e.g., 0.1% BSA in DPBS)

  • DK-PGD2 stock solution

  • Fixation Solution (e.g., 0.25% BD Cell-Fix™)

  • Flow cytometer

Workflow Diagram:

eosinophil_workflow start Start: Isolate Granulocytes resuspend Resuspend in Assay Buffer (6.25 x 10^6 cells/ml) start->resuspend preincubate Pre-incubate 80 µl cells + 10 µl buffer (5 min, 37°C) resuspend->preincubate stimulate Add 10 µl DK-PGD2 (various conc.) (5 min, 37°C) preincubate->stimulate stop_reaction Stop with 250 µl Fixation Solution & place on ice (≥ 5 min) stimulate->stop_reaction analyze Analyze by Flow Cytometry (Measure Forward Scatter) stop_reaction->analyze end End: Quantify Shape Change analyze->end

Figure 2: Workflow for the eosinophil shape change assay.

Procedure:

  • Isolate granulocytes from whole blood using a suitable method like dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation.[1]

  • Resuspend the isolated granulocytes in assay buffer to a final concentration of 6.25 x 10^6 cells/ml.[1]

  • In a 96-well plate or microfuge tubes, add 80 µl of the cell suspension and 10 µl of assay buffer to each well/tube.

  • Incubate the plate/tubes in a water bath at 37°C for 5 minutes.[1]

  • Prepare serial dilutions of DK-PGD2 in assay buffer.

  • Add 10 µl of the DK-PGD2 dilutions (or vehicle control) to the corresponding wells/tubes and incubate for an additional 5 minutes at 37°C.[1]

  • Stop the reaction by adding 250 µl of cold fixation solution and immediately place the plate/tubes on ice for at least 5 minutes.[1]

  • Analyze the samples on a flow cytometer. Gate on the eosinophil population based on their forward scatter (FSC), side scatter (SSC), and autofluorescence properties.[1]

  • The change in cell shape is quantified as the percentage increase in the mean FSC of the eosinophil population compared to the vehicle-treated control.[1]

Protocol 2: ILC2 Migration (Chemotaxis) Assay

This protocol describes a transwell assay to measure the migration of ILC2s towards a DK-PGD2 gradient.

Materials:

  • Isolated human or mouse ILC2s

  • RPMI 1640 medium + 0.5% BSA (Migration Medium)

  • DK-PGD2

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well companion plates

  • Cell viability assay kit (e.g., CellTiter-Glo®) or flow cytometer for cell counting

Workflow Diagram:

ilc2_migration_workflow start Start: Isolate ILC2s prepare_cheoattractant prepare_cheoattractant start->prepare_cheoattractant prepare_chemoattractant Add DK-PGD2 dilutions to lower chambers of 24-well plate place_inserts Place Transwell inserts into the wells prepare_chemoattractant->place_inserts add_cells Add ILC2 suspension to the upper chamber (inserts) place_inserts->add_cells incubate Incubate (e.g., 2-3 hours, 37°C, 5% CO2) add_cells->incubate remove_inserts Remove inserts and discard non-migrated cells incubate->remove_inserts quantify_migration Quantify migrated cells in the lower chamber remove_inserts->quantify_migration end End: Determine Chemotactic Index quantify_migration->end

Figure 3: Workflow for the ILC2 migration assay.

Procedure:

  • Isolate ILC2s from peripheral blood or tissue (e.g., lung) using appropriate cell sorting or isolation kits.[11]

  • Resuspend the ILC2s in Migration Medium at a concentration of 1 x 10^6 cells/ml.

  • Prepare serial dilutions of DK-PGD2 in Migration Medium.

  • Add 600 µl of the DK-PGD2 dilutions (or medium alone as a negative control) to the lower wells of a 24-well plate.

  • Place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.

  • Add 100 µl of the ILC2 suspension to the top of each transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours (the optimal time should be determined empirically).

  • After incubation, carefully remove the inserts. To remove non-migrated cells from the top of the membrane, gently wipe with a cotton swab.

  • Quantify the number of migrated cells in the lower chamber. This can be done by:

    • Luminescence-based viability assay: Add a reagent like CellTiter-Glo® to the lower well, incubate, and measure luminescence.[1]

    • Flow cytometry: Collect the cells from the lower chamber, add counting beads, and analyze on a flow cytometer.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards DK-PGD2 by the number of cells that migrated towards the medium-only control.

Signaling Pathway Visualization

DK-PGD2 binding to the DP2 (CRTH2) receptor initiates a signaling cascade that is central to its pro-inflammatory effects.

signaling_pathway DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor (GPCR) DK_PGD2->DP2 Binds G_protein Gi Protein DP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP cellular_response Cellular Responses: - Chemotaxis - Shape Change - Cytokine Release - Degranulation cAMP->cellular_response Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Ca_mobilization->cellular_response

Figure 4: Simplified signaling pathway of DK-PGD2 via the DP2 (CRTH2) receptor.

References

Technical Support Center: Optimizing DK-PGD2 Cellular Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cellular stimulation experiments with DK-PGD2.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and what is its primary mechanism of action?

A1: DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a stable metabolite of prostaglandin (B15479496) D2 (PGD2).[1] It functions as a selective agonist for the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3][4] The activation of the DP2 receptor by DK-PGD2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of pro-inflammatory responses.[1][2][4]

Q2: What are the typical cellular responses observed after stimulation with DK-PGD2?

A2: Cellular responses to DK-PGD2 stimulation are cell-type specific and primarily mediated through the DP2 receptor. Common responses include:

  • Eosinophils: Shape change, degranulation, and chemotaxis.[4][5]

  • Th2 Cells: Chemotaxis and production of cytokines like IL-4, IL-5, and IL-13.[4][6]

  • ILC2s: Migration and secretion of IL-5 and IL-13.[1][7]

  • Basophils: Chemokinesis and degranulation.[4]

  • Osteoclasts: Induction of apoptosis.[3]

Q3: What is the general signaling pathway activated by DK-PGD2?

A3: DK-PGD2 binds to the DP2 (CRTH2) receptor, which is a G-protein coupled receptor (GPCR). This interaction typically leads to the activation of the Gαi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) concentrations.[4] This signaling cascade ultimately mediates the pro-inflammatory effects associated with DK-PGD2.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane DP2_Receptor DP2 (CRTH2) Receptor G_Protein Gαi Protein DP2_Receptor->G_Protein Activates DK_PGD2 DK-PGD2 DK_PGD2->DP2_Receptor Binds to Calcium ↑ Intracellular Ca²⁺ G_Protein->Calcium Leads to cAMP ↓ cAMP G_Protein->cAMP Leads to Response Cellular Responses (e.g., Chemotaxis, Degranulation, Cytokine Release) Calcium->Response cAMP->Response Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Eosinophils, ILC2s) Cell_Harvesting 2. Cell Harvesting & Seeding Cell_Culture->Cell_Harvesting Pre_treatment 3. Pre-treatment (Optional) (e.g., with DP2 antagonist) Cell_Harvesting->Pre_treatment Stimulation 4. Stimulation with DK-PGD2 Pre_treatment->Stimulation Incubation 5. Incubation (Time & Temperature) Stimulation->Incubation Data_Acquisition 6. Data Acquisition (e.g., Flow Cytometry, ELISA, Migration Assay) Incubation->Data_Acquisition Data_Analysis 7. Data Analysis Data_Acquisition->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of DK-PGD2 and PGD2 Activity on the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its parent molecule, prostaglandin (B15479496) D2 (PGD2), on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma. Understanding the nuances of agonist activity at this G protein-coupled receptor (GPCR) is critical for the development of novel therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Agonist Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of DK-PGD2 and PGD2 for the human CRTH2 receptor based on data from in vitro studies.

Table 1: Binding Affinity of DK-PGD2 and PGD2 at the CRTH2 Receptor

LigandKi (nM)RadioligandCell LineReference
PGD2 2.4 ± 0.2[3H]PGD2HEK293(EBNA)[1]
DK-PGD2 2.91 ± 0.29[3H]PGD2HEK293(EBNA)[1]

Table 2: Functional Potency of DK-PGD2 and PGD2 at the CRTH2 Receptor

LigandEC50 (nM)Assay TypeCell LineReference
PGD2 1.8 ± 0.4cAMP InhibitionHEK293(EBNA)[1]
DK-PGD2 2.1 ± 0.4cAMP InhibitionHEK293(EBNA)[1]
PGD2 17.4 ± 3.9ILC2 MigrationHuman ILC2s[2]
DK-PGD2 14.2 ± 3.4ILC2 MigrationHuman ILC2s[2]
PGD2 0.7 ± 0.2Eosinophil Shape ChangeHuman Eosinophils[2]
DK-PGD2 2.7 ± 2.3Eosinophil Shape ChangeHuman Eosinophils[2]

Based on the presented data, both PGD2 and its metabolite, DK-PGD2, exhibit high and comparable binding affinities and functional potencies at the CRTH2 receptor.[1][2] Their similar nanomolar Ki and EC50 values in radioligand binding and cAMP inhibition assays suggest that the conversion of PGD2 to DK-PGD2 does not significantly alter its ability to bind to and activate the CRTH2 receptor.[1] This makes DK-PGD2 a useful and selective tool for studying CRTH2-mediated effects, as it displays significantly lower affinity for the DP1 receptor compared to PGD2.[1]

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by either PGD2 or DK-PGD2 initiates a signaling cascade characteristic of Gαi/o-coupled receptors. This pathway plays a crucial role in mediating pro-inflammatory responses.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gαi/o-Gβγ Complex CRTH2->G_protein Activation Ligand PGD2 or DK-PGD2 Ligand->CRTH2 Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis

Caption: CRTH2 receptor signaling pathway upon agonist binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay quantifies the binding affinity of a ligand for its receptor.

Radioligand_Binding_Assay prep Prepare cell membranes expressing CRTH2 incubation Incubate membranes with a fixed concentration of radiolabeled PGD2 ([3H]PGD2) and varying concentrations of competitor (unlabeled PGD2 or DK-PGD2) prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of the bound radioligand using scintillation counting separation->quantification analysis Analyze data to determine the IC50 and calculate the Ki value quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from HEK293(EBNA) cells stably expressing the human CRTH2 receptor are prepared by homogenization and centrifugation.

  • Incubation: In a 96-well plate, a constant concentration of [3H]PGD2 (e.g., 2 nM) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (PGD2 or DK-PGD2) in a suitable binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Assay cell_prep Plate CRTH2-expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading agonist_addition Add varying concentrations of agonist (PGD2 or DK-PGD2) dye_loading->agonist_addition measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader agonist_addition->measurement analysis Analyze the dose-response curve to determine the EC50 value measurement->analysis

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: HEK293 cells expressing CRTH2 are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and varying concentrations of the agonist (PGD2 or DK-PGD2) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in intracellular calcium leads to a proportional increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration.[3]

Chemotaxis_Assay chamber_prep Prepare a chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane cell_loading Place cells (e.g., Th2 cells, eosinophils) in the upper chamber chamber_prep->cell_loading agonist_loading Add varying concentrations of agonist (PGD2 or DK-PGD2) to the lower chamber chamber_prep->agonist_loading incubation Incubate the chamber to allow cell migration towards the agonist cell_loading->incubation agonist_loading->incubation quantification Count the number of cells that have migrated to the lower chamber incubation->quantification

Caption: Workflow for a chemotaxis assay.

Methodology:

  • Chamber Setup: A chemotaxis chamber, such as a Boyden chamber, is used, which consists of an upper and a lower well separated by a microporous membrane.

  • Cell and Agonist Loading: A suspension of the cells of interest (e.g., human Th2 cells or eosinophils) is placed in the upper chamber. The lower chamber is filled with media containing various concentrations of the chemoattractant (PGD2 or DK-PGD2).

  • Incubation: The chamber is incubated for a period that allows for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or flow cytometry.

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.

References

Unveiling the Selectivity of DK-PGD2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) reveals its pronounced selectivity for the DP2 receptor over the DP1 receptor, establishing it as a critical tool for researchers in immunology, inflammation, and drug development. This guide provides a detailed comparison of its activity on both receptors, supported by experimental data and protocols.

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2), demonstrates significant preferential binding and activation of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] This selectivity is crucial for dissecting the distinct physiological and pathological roles of the DP1 and DP2 receptors, which often mediate opposing effects in inflammatory and allergic responses.[4]

Quantitative Comparison of Receptor Activity

Experimental data from radioligand binding assays and functional assays consistently demonstrate the high selectivity of DK-PGD2 for the DP2 receptor. The binding affinity (Ki) and functional potency (EC50/IC50) values highlight a significant disparity in its interaction with the two prostaglandin D2 receptor subtypes.

LigandReceptorAssay TypeMeasured ValueUnitSelectivity (DP1/DP2)Reference
DK-PGD2 DP2 (CRTH2)Radioligand Binding (Ki)2.91 ± 0.29nM~2000-fold[1]
DP2 (CRTH2)Radioligand Binding (Ki)160nM>187.5-fold[1]
DP1Radioligand Binding (Ki)>30,000nM[1]
DP2 (CRTH2)Functional (pEC50)7.33[5]

Signaling Pathways and Experimental Workflows

The differential engagement of DP1 and DP2 receptors by their ligands initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting experimental outcomes.

DP1 and DP2 Receptor Signaling Pathways

The DP1 receptor is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] In contrast, the DP2 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels and a subsequent increase in intracellular calcium concentration.[4]

G_protein_signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 Receptor Signaling PGD2_DP1 PGD2 DP1 DP1 Receptor PGD2_DP1->DP1 Gs Gs protein DP1->Gs activates AC_DP1 Adenylyl Cyclase Gs->AC_DP1 activates cAMP_inc ↑ cAMP AC_DP1->cAMP_inc produces PKA Protein Kinase A cAMP_inc->PKA activates Cell_Response_DP1 Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cell_Response_DP1 DK_PGD2 DK-PGD2 / PGD2 DP2 DP2 Receptor DK_PGD2->DP2 Gi Gi protein DP2->Gi activates AC_DP2 Adenylyl Cyclase Gi->AC_DP2 inhibits PLC Phospholipase C Gi->PLC activates cAMP_dec ↓ cAMP AC_DP2->cAMP_dec IP3 IP3 PLC->IP3 produces Ca_inc ↑ Intracellular Ca²⁺ IP3->Ca_inc releases Cell_Response_DP2 Cellular Response (e.g., chemotaxis of Th2 cells, eosinophils) Ca_inc->Cell_Response_DP2

Figure 1: DP1 and DP2 Receptor Signaling Pathways.
Experimental Workflow for Determining Receptor Selectivity

The selectivity of a ligand is typically determined through a series of binding and functional assays. A standard workflow involves expressing the receptors in suitable cell lines, followed by competitive radioligand binding studies and functional assays measuring downstream signaling events.

experimental_workflow cluster_receptors Receptor Preparation cluster_binding Binding Assay cluster_functional Functional Assays cluster_analysis Data Analysis DP1_prep Cells expressing DP1 Receptor binding_assay Competitive Radioligand Binding Assay (e.g., [³H]-PGD2) DP1_prep->binding_assay cAMP_assay cAMP Assay DP1_prep->cAMP_assay DP2_prep Cells expressing DP2 Receptor DP2_prep->binding_assay Ca_assay Calcium Mobilization Assay DP2_prep->Ca_assay Ki_DP1 Determine Ki for DP1 binding_assay->Ki_DP1 Ki_DP2 Determine Ki for DP2 binding_assay->Ki_DP2 selectivity_calc Calculate Selectivity Ratio (Ki DP1 / Ki DP2) Ki_DP1->selectivity_calc Ki_DP2->selectivity_calc EC50_DP1 Determine EC50/IC50 for DP1 cAMP_assay->EC50_DP1 EC50_DP2 Determine EC50/IC50 for DP2 Ca_assay->EC50_DP2

Figure 2: Workflow for Receptor Selectivity Analysis.

Detailed Experimental Protocols

The following are summaries of typical protocols used to determine the binding affinity and functional activity of ligands like DK-PGD2 at DP1 and DP2 receptors.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled ligand (DK-PGD2) to compete with a radiolabeled ligand (e.g., [³H]-PGD2) for binding to the receptor.

  • Membrane Preparation: Cells stably expressing either human DP1 or DP2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Assay Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]-PGD2 and varying concentrations of the unlabeled competitor ligand (DK-PGD2).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Functional Assay: Calcium Mobilization (for DP2)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled DP2 receptor.

  • Cell Preparation: Cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the agonist (DK-PGD2).

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[4]

Functional Assay: cAMP Measurement (for DP1)

This assay quantifies the change in intracellular cAMP levels following the activation of the Gs-coupled DP1 receptor.

  • Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.

  • Compound Stimulation: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay or a bioluminescence-based assay.

  • Data Analysis: The concentration of the agonist that elicits 50% of the maximal increase in cAMP (EC50) is determined from the dose-response curve.

Conclusion

The data presented unequivocally establishes this compound as a highly selective agonist for the DP2 receptor. Its minimal activity at the DP1 receptor makes it an invaluable pharmacological tool for elucidating the specific roles of DP2 in health and disease, and for the screening and development of novel therapeutic agents targeting the PGD2 signaling pathway.

References

A Comparative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 and 15-deoxy-Δ12,14-Prostaglandin J2 in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of inflammatory signaling, metabolites of prostaglandin (B15479496) D2 (PGD2) play divergent and critical roles. This guide provides a detailed comparison of two key PGD2 metabolites: 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). Understanding their distinct mechanisms of action is crucial for researchers and professionals in drug development targeting inflammatory pathways.

Introduction

Both DK-PGD2 and 15d-PGJ2 are downstream products of PGD2 metabolism, yet they exhibit contrasting effects on the inflammatory response. DK-PGD2 is primarily recognized as a selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, often promoting pro-inflammatory cascades, particularly in allergic inflammation.[1][2][3] In contrast, 15d-PGJ2 is a well-characterized anti-inflammatory agent, largely through its activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), although it also engages in PPARγ-independent activities.[4][5][6]

Biosynthesis and Metabolism

The formation of these two critical mediators from PGD2 follows distinct enzymatic and non-enzymatic pathways.

PGH2 Prostaglandin H2 (PGH2) PGDS PGD Synthase (PGDS) PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 15-hydroxy_PGDH 15-hydroxy PGDH PGD2->15-hydroxy_PGDH Enzymatic Dehydration Spontaneous Dehydration PGD2->Dehydration Non-enzymatic DK_PGD2 13,14-Dihydro-15-keto PGD2 (DK-PGD2) 15-hydroxy_PGDH->DK_PGD2 PGJ2 Prostaglandin J2 (PGJ2) Dehydration->PGJ2 15d_PGJ2 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) PGJ2->15d_PGJ2

Biosynthesis of DK-PGD2 and 15d-PGJ2 from PGD2.

Receptor Binding and Affinity

The differential effects of DK-PGD2 and 15d-PGJ2 can be partly attributed to their distinct receptor binding profiles and affinities.

LigandReceptorBinding Affinity (Ki/EC50)Primary Effect
DK-PGD2 CRTH2 (DP2)Ki: 160 nM[1]Pro-inflammatory
DP1Ki: >30,000 nM[1]-
15d-PGJ2 PPARγEC50: 2 µM[7]Anti-inflammatory
CRTH2 (DP2)Preferential binding over DP1 (89-fold selectivity)[1]Pro/Anti-inflammatory
DP1Lower affinity-

Signaling Pathways and Mechanisms of Action

The signaling cascades initiated by DK-PGD2 and 15d-PGJ2 are markedly different, leading to their opposing roles in inflammation.

This compound (DK-PGD2): A Pro-inflammatory Mediator

DK-PGD2 acts as a selective and potent agonist for the CRTH2 (DP2) receptor, which is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[3][8]

cluster_cell Immune Cell (e.g., Eosinophil, ILC2) DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 G_protein Gαi CRTH2->G_protein Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization cAMP_reduction ↓ cAMP G_protein->cAMP_reduction Cell_activation Cell Activation & Chemotaxis Ca_mobilization->Cell_activation cAMP_reduction->Cell_activation Cytokine_release Cytokine Release (e.g., IL-5, IL-13) Cell_activation->Cytokine_release Inflammation Allergic Inflammation Cytokine_release->Inflammation

DK-PGD2 pro-inflammatory signaling pathway.

Binding of DK-PGD2 to CRTH2 leads to Gαi-protein coupling, resulting in increased intracellular calcium mobilization and a decrease in cyclic AMP (cAMP) levels.[9] This cascade promotes the chemotaxis and activation of inflammatory cells, leading to the release of pro-inflammatory cytokines such as IL-5 and IL-13, which are hallmarks of type 2 inflammation seen in conditions like asthma.[10]

15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2): A Predominantly Anti-inflammatory Mediator

15d-PGJ2 exerts its anti-inflammatory effects through multiple mechanisms, both dependent and independent of PPARγ.

  • PPARγ-Dependent Pathway: As a natural agonist for PPARγ, 15d-PGJ2 binds to this nuclear receptor, leading to the transcription of anti-inflammatory genes and the repression of pro-inflammatory gene expression.[5][11]

  • PPARγ-Independent Pathways: 15d-PGJ2 can directly inhibit key pro-inflammatory signaling pathways. It has been shown to suppress the activity of nuclear factor-kappa B (NF-κB) by inhibiting IκB kinase (IKK) and the DNA binding of NF-κB subunits.[4][12] It can also inhibit the JAK-STAT signaling pathway.[4][6]

cluster_cell Macrophage / Target Cell 15d_PGJ2 15d-PGJ2 PPARg PPARγ 15d_PGJ2->PPARg NFkB_pathway NF-κB Pathway 15d_PGJ2->NFkB_pathway Inhibits JAK_STAT_pathway JAK-STAT Pathway 15d_PGJ2->JAK_STAT_pathway Inhibits Anti_inflammatory_genes Transcription of Anti-inflammatory Genes PPARg->Anti_inflammatory_genes Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_cytokines JAK_STAT_pathway->Pro_inflammatory_cytokines Inflammation_resolution Inflammation Resolution Anti_inflammatory_genes->Inflammation_resolution Pro_inflammatory_cytokines->Inflammation_resolution

15d-PGJ2 anti-inflammatory signaling pathways.

It is important to note that some studies have reported pro-inflammatory actions of 15d-PGJ2, such as the induction of apoptosis in cardiomyocytes via the DP2 receptor, highlighting its complex and context-dependent biological activities.[13]

Experimental Data Summary

Experiment13,14-Dihydro-15-keto PGD2 (DK-PGD2)15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)Reference
Receptor Binding Selective CRTH2 agonistPotent PPARγ agonist, also binds CRTH2[1][7]
Eosinophil Activation Potent activatorCan activate eosinophils[14][15]
ILC2 Activation Induces IL-5 and IL-13 secretionCan induce cytokine secretion[10]
NF-κB Inhibition Not a primary mechanismPotent inhibitor[12]
PPARγ Activation No significant activityStrong agonist[7]

Experimental Protocols

Prostaglandin Measurement by ELISA

This protocol outlines a general procedure for quantifying prostaglandins (B1171923) like DK-PGD2 and 15d-PGJ2 in cell culture supernatants using a competitive ELISA kit.

Start Start Collect_supernatant 1. Collect Cell Culture Supernatant Start->Collect_supernatant Centrifuge 2. Centrifuge to Remove Debris Collect_supernatant->Centrifuge Prepare_standards 3. Prepare Standards and Samples Centrifuge->Prepare_standards Add_to_plate 4. Add to Pre-coated Plate Prepare_standards->Add_to_plate Add_conjugate 5. Add PG-HRP Conjugate Add_to_plate->Add_conjugate Incubate_1 6. Incubate at 37°C Add_conjugate->Incubate_1 Wash_plate 7. Wash Plate Incubate_1->Wash_plate Add_substrate 8. Add Substrate Solution Wash_plate->Add_substrate Incubate_2 9. Incubate at RT (dark) Add_substrate->Incubate_2 Add_stop 10. Add Stop Solution Incubate_2->Add_stop Read_absorbance 11. Read Absorbance at 450 nm Add_stop->Read_absorbance End End Read_absorbance->End

Workflow for Prostaglandin ELISA.
  • Sample Preparation: Collect cell culture supernatants and centrifuge at 1,000 x g for 20 minutes to remove cellular debris.[16]

  • Assay Procedure:

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[16]

    • Immediately add 50 µL of the prostaglandin-HRP conjugate to each well.[16]

    • Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).[16]

    • Wash the plate multiple times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate at room temperature in the dark for 15-20 minutes.[16]

    • Add 50 µL of stop solution to each well.[16]

    • Read the absorbance at 450 nm using a microplate reader.[17]

  • Data Analysis: Calculate the concentration of the prostaglandin in the samples by comparing their absorbance to the standard curve.

In Vitro COX Inhibition Assay (Fluorometric)

This assay can be used to assess the upstream synthesis of prostaglandins.

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

  • Plate Setup: Add buffer, heme, and enzyme to a 96-well plate.[18]

  • Inhibitor Addition: Add various concentrations of the test compound or vehicle control.

  • Pre-incubation: Incubate for 15 minutes at room temperature.[18]

  • Reaction Initiation: Add arachidonic acid to start the reaction.[18]

  • Measurement: Measure the fluorescence at appropriate time points to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[18]

Conclusion

The comparison between 13,14-Dihydro-15-keto PGD2 and 15-deoxy-Δ12,14-Prostaglandin J2 underscores the complexity of the inflammatory response and the nuanced roles of lipid mediators. While DK-PGD2 primarily functions as a pro-inflammatory agonist of the CRTH2 receptor, driving allergic inflammation, 15d-PGJ2 is a potent anti-inflammatory agent acting through both PPARγ-dependent and -independent mechanisms. This dichotomy highlights the importance of specific metabolite profiling in understanding inflammatory diseases and provides distinct targets for therapeutic intervention. For researchers and drug development professionals, a clear understanding of these opposing functions is paramount for designing effective and targeted anti-inflammatory therapies.

References

Validating the Biological Relevance of DK-PGD2 as a PGD2 Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2), a major product of mast cells, plays a pivotal role in allergic inflammation. Its biological effects are mediated through two distinct G-protein coupled receptors: the DP1 receptor, which is associated with vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses such as chemotaxis of eosinophils, basophils, and T helper 2 (Th2) cells.[1][2][3] PGD2 is, however, an unstable molecule that is rapidly metabolized in vivo to various products.[1][4] This guide focuses on validating the biological relevance of one such metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), by comparing its activity with PGD2 and other key metabolites.

Comparative Biological Activity of PGD2 Metabolites

The biological activity of PGD2 and its metabolites is largely determined by their affinity and efficacy at the DP1 and DP2 receptors. While PGD2 is a potent agonist for both receptors, its metabolites exhibit varying degrees of selectivity. DK-PGD2, formed via the enzymatic 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, is a highly selective agonist for the DP2 receptor.[5][6] This selectivity makes DK-PGD2 a valuable tool for dissecting the specific roles of the DP2 receptor in inflammatory processes.

The following table summarizes the comparative potencies (EC50 values) of PGD2 and its metabolites in inducing eosinophil shape change, a classic DP2-mediated response.

CompoundEC50 (nM) for Eosinophil Shape ChangeReceptor Selectivity
PGD20.7 ± 0.2DP1 and DP2 Agonist
DK-PGD2 2.7 ± 2.3 Selective DP2 Agonist
Δ¹²-PGD₂1.2 ± 1.8Preferential DP2 Agonist
15-deoxy-Δ¹²,¹⁴-PGD₂1.5 ± 1.6Preferential DP2 Agonist
PGJ₂1.6 ± 3.8
Δ¹²-PGJ₂5.6 ± 1.0
15-deoxy-Δ¹²,¹⁴-PGJ₂12.0 ± 0.7
9α,11β-PGF₂> 1000

Data compiled from a study on eosinophils from asthmatic patients.[5]

As the data indicates, DK-PGD2 is a potent activator of eosinophils, with an EC50 value in the low nanomolar range, comparable to that of PGD2.[5] This supports its biological relevance as a key mediator of DP2 receptor signaling.

Experimental Protocols

Eosinophil Shape Change Assay

This assay is a fundamental method for assessing the activation of eosinophils, which is a hallmark of DP2 receptor agonism.

  • Cell Isolation: Eosinophils are isolated from peripheral blood of donors, typically using density gradient centrifugation followed by negative selection to achieve high purity.

  • Stimulation: Isolated eosinophils are incubated with varying concentrations of PGD2, DK-PGD2, or other metabolites for a short period (e.g., 10-15 minutes) at 37°C.

  • Analysis: Changes in cell shape, from a round to a more polarized, amoeboid morphology, are quantified using flow cytometry. The forward scatter (FSC) of the cells is measured, which increases as the cells change shape.

  • Data Interpretation: The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

Type 2 Innate Lymphoid Cell (ILC2) Migration Assay

ILC2s are potent sources of type 2 cytokines and their migration is a critical step in the inflammatory cascade. This migration is known to be mediated by the DP2 receptor.

  • ILC2 Isolation: ILC2s are isolated from peripheral blood or tissue samples, often using cell sorting techniques based on specific cell surface markers.

  • Chemotaxis Assay: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and lower chamber. ILC2s are placed in the upper chamber.

  • Stimulation: The lower chamber is filled with media containing different concentrations of PGD2, DK-PGD2, or other metabolites as chemoattractants.

  • Incubation: The plate is incubated for a period (e.g., 1-2 hours) at 37°C to allow the ILC2s to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is counted using a cell counter or by flow cytometry.

  • Data Interpretation: The results are expressed as the number of migrated cells or as a percentage of the total input cells, and EC50 values for migration can be determined.

Signaling Pathways and Experimental Workflows

PGD2 Metabolism

Prostaglandin D2 undergoes rapid enzymatic and non-enzymatic degradation in vivo, leading to the formation of several biologically active metabolites.[5] The metabolic fate of PGD2 is crucial as its metabolites can prolong and, in some cases, modify the initial inflammatory signal.

PGD2_Metabolism PGD2 PGD2 DK_PGD2 DK-PGD2 PGD2->DK_PGD2 15-PGDH Pathway (Enzymatic) Delta12_PGD2 Δ¹²-PGD₂ PGD2->Delta12_PGD2 Dehydration (Non-enzymatic) PGJ2_series PGJ₂ Series PGD2->PGJ2_series Dehydration (Non-enzymatic)

Caption: Simplified metabolic pathways of Prostaglandin D2 (PGD2).

PGD2 Receptor Signaling

PGD2 and its metabolites exert their effects through the DP1 and DP2 receptors, which are coupled to different G-proteins and trigger distinct downstream signaling cascades.

PGD2_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Downstream Effects PGD2 PGD2 DP1 DP1 PGD2->DP1 DP2 DP2 (CRTH2) PGD2->DP2 DK_PGD2 DK-PGD2 DK_PGD2->DP2 Selective AC Adenylyl Cyclase DP1->AC Gs PLC Phospholipase C DP2->PLC Gi cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Relaxation Smooth Muscle Relaxation cAMP->Relaxation Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Inflammation Pro-inflammatory Responses Ca2->Inflammation

Caption: PGD2 and DK-PGD2 signaling through DP1 and DP2 receptors.

Experimental Workflow for Validating DK-PGD2 Activity

The following workflow outlines the key steps to validate the biological relevance of DK-PGD2 as a PGD2 metabolite.

Experimental_Workflow start Start: Isolate Target Cells (e.g., Eosinophils, ILC2s) stimulate Stimulate with PGD2, DK-PGD2, and other metabolites start->stimulate shape_change Eosinophil Shape Change Assay stimulate->shape_change migration ILC2 Migration Assay stimulate->migration cytokine Cytokine Secretion Assay (e.g., IL-5, IL-13) stimulate->cytokine analyze Analyze Data: Calculate EC50 values shape_change->analyze migration->analyze cytokine->analyze compare Compare Potency and Efficacy analyze->compare end Conclusion: Validate Biological Relevance compare->end

References

A Cross-Species Comparative Guide to DK-PGD2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2), across different species. The information presented is supported by experimental data to aid in the evaluation of its potential as a pharmacological tool and therapeutic target.

Introduction to DK-PGD2

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation.[1] It exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[2][3] DK-PGD2 is an enzymatic degradation product of PGD2 that demonstrates high selectivity as an agonist for the DP2 receptor, with significantly less activity at the DP1 receptor.[1][4][5] This selectivity makes DK-PGD2 a valuable tool for studying the specific roles of the DP2 receptor in various biological systems.

Quantitative Comparison of DK-PGD2 Activity

The following table summarizes the available quantitative data on the activity of DK-PGD2 and its parent compound, PGD2, in different species. The data highlights the potency of these ligands in activating the DP2 (CRTH2) receptor, a key player in inflammatory responses.

SpeciesAssay TypeLigandParameterValue (nM)Cell Type/System
Human Eosinophil Shape ChangeDK-PGD2EC502.7 ± 2.3Peripheral Blood Eosinophils
PGD2EC500.7 ± 0.2Peripheral Blood Eosinophils
Radioligand BindingDK-PGD2Ki2.91 ± 0.29Recombinant hCRTH2
PGD2Ki2.4 ± 0.2Recombinant hCRTH2
Mouse Radioligand BindingDK-PGD2Affinity Rank> PGD2Recombinant mCRTH2
PGD2Kd8.8 ± 0.8Recombinant mCRTH2

Note: A direct quantitative comparison of EC50 or Ki values for mouse is not available in the searched literature, only a rank order of affinity.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental procedures related to DK-PGD2, the following diagrams are provided.

G DK-PGD2 Signaling Pathway via DP2 Receptor DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds to G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Calcium ↑ Intracellular Ca²⁺ G_protein->Calcium cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Calcium->Cellular_Response

Figure 1. Simplified signaling pathway of DK-PGD2 via the DP2 (CRTH2) receptor.

G Experimental Workflow for Eosinophil Shape Change Assay cluster_isolation Cell Isolation cluster_treatment Treatment cluster_analysis Analysis Blood_Sample Whole Blood Sample Eosinophil_Isolation Isolate Eosinophils Blood_Sample->Eosinophil_Isolation Incubation Incubate with DK-PGD2 (or other ligands) Eosinophil_Isolation->Incubation Fixation Fix Cells Incubation->Fixation Flow_Cytometry Analyze by Flow Cytometry (Forward Scatter) Fixation->Flow_Cytometry Data_Analysis Calculate EC50 Flow_Cytometry->Data_Analysis

Figure 2. General workflow for an eosinophil shape change assay.

Cross-Species Observations

While comprehensive quantitative data across a wide range of species is limited, the available information provides some key insights:

  • Human: DK-PGD2 is a potent agonist of the human DP2 receptor, effectively inducing downstream cellular responses such as eosinophil shape change with nanomolar efficacy.[4] Its binding affinity to the recombinant human DP2 receptor is comparable to that of PGD2.[5]

  • Mouse: Studies on the mouse DP2 receptor also demonstrate that DK-PGD2 is a high-affinity ligand, with a binding affinity greater than or equal to PGD2.[6] In vivo studies in mice have shown that activation of the DP2 receptor by a specific agonist, which could be mimicked by DK-PGD2, increases eosinophil recruitment in models of allergic inflammation.[7][8]

  • Canine: In canine proximal colonic epithelium, DK-PGD2 has been shown to have inhibitory effects on short-circuit current, suggesting a role for the DP2 receptor in regulating ion transport in this species.[9][10]

  • Zebrafish: Research in zebrafish has identified a role for PGD2 signaling in promoting spinal cord neurogenesis and has shown that the DP2 receptor is involved in colon cancer cell migration in a zebrafish xenograft model.[11][12] However, specific data on the activity of DK-PGD2 is not yet available.

  • Invertebrates: The prostaglandin signaling system, including enzymes for PGD2 synthesis, is present in various invertebrates.[13] However, the existence and function of a specific DP2 receptor ortholog and the activity of DK-PGD2 in these species remain largely unexplored.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize DK-PGD2 activity.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants.

  • Cell Isolation: Eosinophils are isolated from whole blood, typically from atopic asthmatic patients for human studies, using methods such as negative selection with magnetic beads.[4]

  • Incubation: Isolated eosinophils are incubated with varying concentrations of DK-PGD2 or other test compounds for a short period (e.g., 6 minutes) at 37°C.[4]

  • Fixation: The reaction is stopped by adding a fixative, such as ice-cold paraformaldehyde.

  • Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell activation and shape change.[4]

  • Data Analysis: The percentage of shape-changed cells or the mean fluorescence values of the forward scatter are plotted against the ligand concentration to determine the EC50 value.[4]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a ligand to its receptor.

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the DP2 receptor) are prepared by homogenization and centrifugation.[5]

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (e.g., DK-PGD2) in a suitable buffer.

  • Filtration: The incubation is terminated by rapid filtration through a filter mat, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the competitor ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]

ILC2 Migration Assay

This assay assesses the chemotactic effect of DK-PGD2 on Type 2 Innate Lymphoid Cells (ILC2s).

  • ILC2 Isolation: ILC2s are isolated from peripheral blood of atopic asthmatic patients.[4]

  • Chemotaxis Assay: A modified Boyden chamber assay is typically used. ILC2s are placed in the upper chamber, and different concentrations of DK-PGD2 are placed in the lower chamber.

  • Incubation: The chambers are incubated for a set period (e.g., 90 minutes) at 37°C to allow for cell migration.

  • Cell Counting: The number of ILC2s that have migrated to the lower chamber is counted, often using flow cytometry.

  • Data Analysis: The number of migrated cells is plotted against the ligand concentration to determine the EC50 value for migration.[4]

Conclusion

DK-PGD2 is a potent and selective agonist for the DP2 (CRTH2) receptor across the mammalian species studied, primarily humans and mice. This makes it an invaluable research tool for dissecting the specific contributions of the DP2 receptor to inflammatory and allergic diseases. While data in non-mammalian vertebrates and invertebrates is still emerging, the conservation of prostaglandin signaling pathways suggests that the DP2 receptor and its ligands may have unappreciated roles in a broader range of species. The provided experimental protocols offer a foundation for further investigation into the comparative pharmacology of DK-PGD2.

References

A Comparative Guide to the Signaling Pathways of DK-PGD2 and Other Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways of Δ12-Prostaglandin D2 (DK-PGD2) and other primary prostaglandins (B1171923), including Prostaglandin (B15479496) D2 (PGD2), Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), Prostacyclin (PGI2), and Thromboxane (B8750289) A2 (TXA2). The information is presented to facilitate objective comparison and is supported by experimental data and methodologies.

Introduction to Prostaglandin Signaling

Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, and smooth muscle function.[1] They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.[2] The diverse biological activities of prostaglandins are dictated by the specific receptor subtypes they activate and the subsequent downstream signaling pathways.

Comparative Overview of Prostaglandin Signaling Pathways

The major prostaglandins each interact with a distinct set of receptors, leading to the activation of different G-proteins and the production of various second messengers. A summary of these interactions is presented below.

Summary of Prostaglandin Receptors and Downstream Signaling
ProstaglandinReceptor(s)Primary G-Protein CouplingPrimary Second Messenger(s)
DK-PGD2 DP2 (CRTH2)Gi↓ cAMP
PGD2 DP1 (PTGDR)Gs↑ cAMP
DP2 (CRTH2)Gi↓ cAMP, ↑ Ca2+
PGE2 EP1Gq↑ IP3, ↑ Ca2+
EP2Gs↑ cAMP
EP3Gi↓ cAMP
EP4Gs↑ cAMP
PGF2α FPGq↑ IP3, ↑ Ca2+
PGI2 IPGs↑ cAMP
TXA2 TPGq↑ IP3, ↑ Ca2+

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling cascades initiated by DK-PGD2 and other major prostaglandins upon binding to their respective receptors.

DK-PGD2 Signaling Pathway

DK-PGD2, a metabolite of PGD2, primarily signals through the DP2 receptor (also known as CRTH2).[3] This interaction leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

DK_PGD2_Signaling DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Gi Gi DP2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response

DK-PGD2 signaling cascade.
PGD2 Signaling Pathways

PGD2 exerts its effects through two distinct receptors, DP1 and DP2, which trigger opposing downstream signals.[4] Activation of DP1 stimulates adenylyl cyclase via a Gs protein, leading to an increase in cAMP.[5][6] Conversely, binding to DP2 activates a Gi protein, inhibiting adenylyl cyclase and decreasing cAMP levels.[7][8]

PGD2_Signaling cluster_DP1 DP1 Pathway cluster_DP2 DP2 (CRTH2) Pathway DP1 DP1 Receptor Gs Gs DP1->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP_up ↑ cAMP AC1->cAMP_up Response1 Anti-inflammatory Effects cAMP_up->Response1 DP2 DP2 (CRTH2) Receptor Gi Gi DP2->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP_down ↓ cAMP AC2->cAMP_down Response2 Pro-inflammatory Effects cAMP_down->Response2 PGD2 PGD2 PGD2->DP1 PGD2->DP2

Dual signaling pathways of PGD2.
PGE2 Signaling Pathways

PGE2 has the most complex signaling network, interacting with four receptor subtypes (EP1-EP4) that couple to different G-proteins.[9][10] EP1 activation leads to increased intracellular calcium via Gq.[11] EP2 and EP4 are coupled to Gs, increasing cAMP levels, although EP4 can also couple to Gi.[10][12] EP3 is primarily coupled to Gi, leading to a decrease in cAMP.[10]

PGE2_Signaling cluster_EP1 EP1 cluster_EP2 EP2 cluster_EP3 EP3 cluster_EP4 EP4 PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq1 Gq EP1->Gq1 PLC1 PLC Gq1->PLC1 IP3_Ca1 ↑ IP3, ↑ Ca2+ PLC1->IP3_Ca1 Gs2 Gs EP2->Gs2 AC2 AC Gs2->AC2 cAMP_up2 ↑ cAMP AC2->cAMP_up2 Gi3 Gi EP3->Gi3 AC3 AC Gi3->AC3 cAMP_down3 ↓ cAMP AC3->cAMP_down3 Gs4 Gs EP4->Gs4 AC4 AC Gs4->AC4 cAMP_up4 ↑ cAMP AC4->cAMP_up4

Diverse signaling of PGE2 via EP receptors.
PGF2α, PGI2, and TXA2 Signaling Pathways

PGF2α, PGI2, and TXA2 each primarily interact with a single receptor type to elicit their effects.

  • PGF2α binds to the FP receptor, which couples to Gq to activate the phospholipase C (PLC) pathway, increasing inositol (B14025) trisphosphate (IP3) and intracellular calcium.[13][14]

  • PGI2 (Prostacyclin) signals through the IP receptor, which activates Gs to increase cAMP levels, leading to smooth muscle relaxation and inhibition of platelet aggregation.[15][16]

  • TXA2 interacts with the TP receptor, coupled to Gq, which also activates the PLC pathway, resulting in vasoconstriction and platelet aggregation.[17][18]

Other_PG_Signaling cluster_PGF2a PGF2α Pathway cluster_PGI2 PGI2 Pathway cluster_TXA2 TXA2 Pathway PGF2a PGF2α FP FP Receptor PGF2a->FP Gq1 Gq FP->Gq1 PLC1 PLC Gq1->PLC1 IP3_Ca1 ↑ IP3, ↑ Ca2+ PLC1->IP3_Ca1 PGI2 PGI2 IP IP Receptor PGI2->IP Gs Gs IP->Gs AC Adenylyl Cyclase Gs->AC cAMP_up ↑ cAMP AC->cAMP_up TXA2 TXA2 TP TP Receptor TXA2->TP Gq2 Gq TP->Gq2 PLC2 PLC Gq2->PLC2 IP3_Ca2 ↑ IP3, ↑ Ca2+ PLC2->IP3_Ca2

Signaling of PGF2α, PGI2, and TXA2.

Quantitative Comparison of Receptor Binding

The affinity of a prostaglandin for its receptor is a key determinant of its biological potency. The following table summarizes available data on the binding affinities (Ki values) of various prostaglandins for their respective receptors. Lower Ki values indicate higher binding affinity.

LigandReceptorBinding Affinity (Ki, nM)
PGD2DP (mouse)3.3
PGF2αFP (mouse)3.6
PGE2EP1 (mouse)36
PGE2EP2 (mouse)13
PGE2EP3 (mouse)0.6
PGE2EP4 (mouse)1.1
Iloprost (PGI2 analog)IP (mouse)1.9
S-145 (TXA2 analog)TP (mouse)0.6

Data sourced from studies on mouse prostanoid receptors expressed in Chinese hamster ovary cells.[19]

Experimental Protocols

The data presented in this guide are typically generated using a variety of standard laboratory techniques. Below are brief overviews of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., a prostaglandin) for its receptor.

Objective: To quantify the interaction between a radiolabeled ligand and a receptor.

General Procedure:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) and varying concentrations of a competing, non-labeled ligand.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Second Messenger Accumulation Assays (e.g., cAMP Assay)

These assays measure the intracellular concentration of second messengers, such as cAMP or calcium, following receptor activation.

Objective: To quantify the functional response of a cell to prostaglandin stimulation.

General Procedure for cAMP Assay:

  • Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the prostaglandin agonist for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release their intracellular contents.

  • Quantification: The concentration of cAMP in the cell lysate is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

This guide provides a foundational comparison of the signaling pathways of DK-PGD2 and other major prostaglandins. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

The Validation of DK-PGD2 as a Biomarker for Allergic Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and other key biomarkers in the context of allergic inflammation. It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in research and drug development.

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a critical mediator in the pathogenesis of allergic diseases, primarily produced by activated mast cells upon allergen exposure.[1] Its biological effects are mediated through two main receptors: the D-prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] While PGD2 itself is unstable, its metabolites serve as valuable biomarkers for mast cell activation and allergic inflammation. DK-PGD2 is a stable, selective agonist for the CRTH2 receptor, a key player in the inflammatory cascade.[1][2] This guide explores the utility of measuring PGD2 metabolites, including DK-PGD2 and tetranor-PGDM (T-PGDM), in comparison to traditional biomarkers like histamine (B1213489) and tryptase.

Comparative Analysis of Biomarkers for Allergic Inflammation

The selection of an appropriate biomarker is crucial for diagnosing, monitoring disease activity, and evaluating therapeutic responses in allergic inflammation. The following table summarizes quantitative data on various biomarkers from studies on allergic diseases.

BiomarkerPatient PopulationSample TypeMean Concentration in PatientsMean Concentration in Healthy ControlsFold Change/SignificanceReference
Urinary Tetranor-PGDM (T-PGDM) Food AllergyUrineSignificantly HigherLowerp < 0.05[3][4]
AsthmaUrine62 ± 6 ng/mmol creatinine54 ± 9 ng/mmol creatinineNot statistically significant at baseline[5]
Aspirin-Intolerant Asthma (post-challenge)Urine~3-fold increase-p < 0.05[5]
Plasma 9α,11β-PGF2 (PGD2 metabolite) Allergic Asthma (post-allergen challenge)PlasmaSignificant early increaseNo significant changep < 0.05[6][7]
Urinary 9α,11β-PGF2 (PGD2 metabolite) Atopic Asthma (post-allergen challenge)Urine~3-fold increase-p < 0.05[8][9]
Nasal Secretions PGD2 (post-allergen challenge) Allergic RhinitisNasal Lavage423.2 ± 182.4 pg0.6 ± 0.6 pgp < 0.05[10]
Serum Tryptase Allergic Asthma (post-allergen challenge)SerumNo significant change-Not significant[6][7]
Suspected MastocytosisSerumHigher in patients with mast cell aggregatesLower in patients without aggregatesp = 0.0012[11]
Urinary N-methylhistamine Suspected MastocytosisUrineHigher in patients with mast cell aggregatesLower in patients without aggregatesp = 0.0140[11]

Signaling Pathways and Experimental Workflows

To understand the role of DK-PGD2 and other PGD2 metabolites, it is essential to visualize the underlying biological pathways and the experimental procedures used for their assessment.

PGD2 Signaling in Allergic Inflammation

Prostaglandin D2 is synthesized from arachidonic acid and exerts its effects by binding to DP1 and CRTH2 receptors on various immune cells. The activation of the CRTH2 receptor by PGD2 and its metabolite DK-PGD2 is a key driver of type 2 inflammation.

PGD2_Signaling PGD2 Signaling in Allergic Inflammation cluster_mast_cell Mast Cell cluster_target_cells Target Immune Cells (Eosinophils, Basophils, Th2 Cells) Allergen-IgE Allergen-IgE Mast_Cell_Activation Mast_Cell_Activation Allergen-IgE->Mast_Cell_Activation Arachidonic_Acid Arachidonic_Acid Mast_Cell_Activation->Arachidonic_Acid PGD2_Synthase PGD2_Synthase Arachidonic_Acid->PGD2_Synthase PGD2 PGD2 PGD2_Synthase->PGD2 CRTH2_Receptor CRTH2_Receptor PGD2->CRTH2_Receptor Inflammatory_Response Chemotaxis, Activation, Cytokine Release CRTH2_Receptor->Inflammatory_Response DK_PGD2 DK_PGD2 DK_PGD2->CRTH2_Receptor

Caption: PGD2 signaling cascade in allergic inflammation.

Experimental Workflow for Biomarker Analysis

The quantification of DK-PGD2 and other eicosanoids in biological samples typically involves sophisticated analytical techniques to ensure accuracy and sensitivity.

Biomarker_Workflow Experimental Workflow for PGD2 Metabolite Analysis Sample_Collection Sample Collection (Urine, Plasma, BALF) Sample_Preparation Sample Preparation (Solid Phase Extraction) Sample_Collection->Sample_Preparation Analytical_Method LC-MS/MS or ELISA Sample_Preparation->Analytical_Method Data_Analysis Data Analysis (Quantification & Comparison) Analytical_Method->Data_Analysis

Caption: A typical workflow for measuring PGD2 metabolites.

Detailed Experimental Protocols

Quantification of DK-PGD2 and other PGD2 Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of PGD2 and its metabolites due to its high sensitivity and specificity.

1. Sample Preparation (Solid Phase Extraction):

  • Acidify biological samples (e.g., urine, plasma) to pH 3.0-3.5 with formic acid.

  • Add an internal standard (e.g., deuterated PGD2) to each sample.

  • Apply the sample to a pre-conditioned C18 solid-phase extraction cartridge.

  • Wash the cartridge with a low-organic solvent (e.g., 15% methanol) to remove interfering substances.

  • Elute the prostaglandins (B1171923) with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. Create a standard curve using known concentrations of the analytes to quantify the amounts in the samples.

Measurement of PGD2 Metabolites by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and more accessible method for quantifying PGD2 metabolites, though it may have lower specificity compared to LC-MS/MS.

1. Assay Principle: A competitive ELISA format is typically used. 2. Procedure:

  • Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.

  • A fixed amount of enzyme-conjugated PGD2 metabolite (the tracer) is added to each well.

  • The plate is incubated, during which the PGD2 metabolite in the sample competes with the tracer for binding to the capture antibody.

  • The plate is washed to remove unbound reagents.

  • A substrate solution is added, which is converted by the enzyme on the bound tracer to produce a colored product.

  • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample.

  • A standard curve is generated to determine the concentration of the analyte in the samples.

Flow Cytometry for CRTH2 Expression

Flow cytometry is used to identify and quantify the expression of the CRTH2 receptor on the surface of immune cells, such as eosinophils and Th2 lymphocytes.

1. Cell Staining:

  • Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs).

  • Incubate the cells with a cocktail of fluorescently labeled antibodies specific for cell surface markers to identify the cell populations of interest (e.g., CD4 for T helper cells, CD16 for granulocytes) and an antibody against CRTH2.

  • Include appropriate isotype controls to account for non-specific antibody binding. 2. Data Acquisition and Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on the specific cell populations based on their forward and side scatter characteristics and the expression of lineage markers.

  • Quantify the percentage of cells expressing CRTH2 and the mean fluorescence intensity (MFI) of CRTH2 expression within each cell population.

Conclusion

The measurement of PGD2 metabolites, including DK-PGD2 and T-PGDM, offers a promising avenue for a more specific and sensitive assessment of mast cell activation in allergic inflammation compared to traditional markers like histamine and tryptase. While urinary T-PGDM has shown utility in food allergy and asthma, plasma levels of PGD2 metabolites may be more sensitive for detecting acute responses to allergen challenges.[3][6][7] DK-PGD2, as a selective CRTH2 agonist, is a valuable tool for in vitro and in vivo studies to dissect the role of this key inflammatory pathway.[1][2] The choice of biomarker and analytical method should be guided by the specific research question, the nature of the biological sample, and the required level of sensitivity and specificity. Further head-to-head comparative studies are warranted to fully establish the clinical utility of these biomarkers in different allergic diseases.

References

A Head-to-Head Comparison of Commercially Available 11-keto-Prostaglandin D2 (DK-PGD2) ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, allergic reactions, and sleep regulation, the accurate quantification of prostaglandin (B15479496) D2 (PGD2) metabolites is crucial. 11-keto-Prostaglandin D2 (DK-PGD2) is a key secondary metabolite of PGD2, and its measurement provides a stable indicator of PGD2 production. This guide offers an objective comparison of commercially available DK-PGD2 ELISA kits, presenting performance data, detailed experimental protocols, and visualizations to aid in selecting the most suitable kit for your research needs.

Performance Characteristics of DK-PGD2 ELISA Kits

The selection of an appropriate ELISA kit is paramount for generating reliable and reproducible data. Key performance characteristics of DK-PGD2 ELISA kits from prominent manufacturers are summarized below.

ManufacturerKit NameCatalog No.Assay TypeAssay RangeSensitivitySample Types
Cayman Chemical Prostaglandin D2 ELISA Kit512031Competitive19.5-2,500 pg/mL55 pg/mLCell Culture Lysates, Enzymatic Reactions
Invitrogen PGD2 Competitive ELISA KitEEL012Competitive15.63-1,000 pg/mL9.38 pg/mLSerum, Plasma
MyBioSource Human Prostaglandin D2 ELISA KitMBS749852CompetitiveNot Specified1.0 pg/mLSerum, Plasma, Cell Culture Supernates, Body Fluid, Tissue Homogenate
Abbexa Prostaglandin D2 (PGD2) ELISA Kitabx350721Competitive15.625 - 1000 pg/ml9.375 pg/mlSerum, Plasma, Biological Fluids
Elabscience PGD2(Prostaglandin D2) ELISA KitE-EL-0066Competitive15.625-1000 pg/mL9.375 pg/mLSerum, Plasma, Biological Fluids

Precision and Specificity

Precision, measured by intra- and inter-assay coefficients of variation (CV), and specificity, determined by cross-reactivity with related molecules, are critical for data accuracy.

ManufacturerKit NameIntra-Assay CVInter-Assay CVKey Cross-Reactivity Data
Cayman Chemical Prostaglandin D2 ELISA Kit<10%<10%PGD2: 100%, PGF2α: 92.4%, PGJ2: 21.6%, PGE2: 2.86%[1]
Invitrogen PGD2 Competitive ELISA Kit<10%<10%Information not readily available
MyBioSource Human Prostaglandin D2 ELISA Kit<8%<10%High sensitivity and excellent specificity for human PGD2 asserted, but specific cross-reactivity data is not provided.[2]
Abbexa Prostaglandin D2 (PGD2) ELISA KitNot SpecifiedNot SpecifiedHigh sensitivity and excellent specificity for PGD2 asserted, but specific cross-reactivity data is not provided.
Elabscience PGD2(Prostaglandin D2) ELISA KitNot SpecifiedNot SpecifiedNo significant cross-reactivity or interference between Universal PGD2 and analogues was observed.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these assays. Below are generalized experimental protocols based on the manufacturers' instructions.

General Competitive ELISA Protocol

This protocol outlines the fundamental steps for a competitive ELISA, which is the format for all the compared kits. In this assay, a fixed amount of labeled PGD2 competes with the PGD2 in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGD2 in the sample.

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and antibodies and diluting samples to fall within the assay's detection range.

  • Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the antibody-pre-coated microplate.

  • Competitive Reaction: Add a fixed amount of HRP-conjugated PGD2 or a biotinylated PGD2 followed by streptavidin-HRP to each well. Incubate the plate for the time and temperature specified in the protocol to allow for the competitive binding to occur.

  • Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Incubation: Add the TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, leading to a color change. Incubate the plate in the dark for a specified period.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.

  • Absorbance Measurement: Read the absorbance of each well at the recommended wavelength (usually 450 nm) using a microplate reader.

  • Calculation of Results: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DK-PGD2 in the samples.

Visualizing Key Processes

To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents & Standards Add_Standards_Samples Add Standards & Samples to Plate Reagent_Prep->Add_Standards_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Standards_Samples Add_Conjugate Add Enzyme Conjugate Add_Standards_Samples->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance Calculate_Results Calculate Results Read_Absorbance->Calculate_Results

Caption: A generalized workflow for a competitive ELISA.

Prostaglandin_Pathway cluster_synthesis Prostaglandin Synthesis cluster_metabolism PGD2 Metabolism cluster_signaling Signaling & Effects Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 11-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 11β-HSD DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Metabolites Further Metabolites DK_PGD2->Metabolites Biological_Effects Biological Effects (Inflammation, Sleep, etc.) DP1_Receptor->Biological_Effects DP2_Receptor->Biological_Effects

Caption: Simplified Prostaglandin D2 synthesis and signaling pathway.

References

A Researcher's Guide to Commercial Antibodies for DK-PGD2 Signaling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), selecting a specific and reliable antibody is paramount. DK-PGD2 is a potent and selective agonist for the Prostaglandin D2 Receptor 2 (PTGDR2), also known as CRTH2. Consequently, the majority of commercially available antibodies are directed against this receptor to enable the study of its expression, localization, and the downstream effects of DK-PGD2 binding. This guide provides a comparative assessment of commercially available antibodies targeting the PTGDR2 receptor, supported by experimental data and detailed protocols to aid in your research.

Comparative Analysis of Commercial PTGDR2 (CRTH2) Antibodies

The following table summarizes the key features of several commercially available antibodies for the detection of the DK-PGD2 receptor, PTGDR2. This comparison is based on supplier-provided information and data from cited publications.

Product Name Supplier Catalog No. Clonality Host Reactivity Validated Applications Reported Dilutions/Concentrations
PGD2 Synthase/PTGDS AntibodyNovus BiologicalsNBP1-79280PolyclonalRabbitHuman, MouseWB, IHC, IHC-PWB: 1.0 ug/ml, IHC-P: 4-8 ug/ml[1]
Prostaglandin D2 Receptor 2 AntibodyProSci4029PolyclonalRabbitHuman, Mouse, RatWB, ELISA, IF, IHC-F, IHC-PNot specified
Anti-Prostaglandin D2 Receptor AntibodyBoster BioA89881PolyclonalRabbitHuman, MouseWB1:3,000[2]
PGD2 Receptor AntibodyMyBioSourceMBS4507042PolyclonalRabbitHuman, MouseWB, IFNot specified[3]
Prostaglandin D2 Receptor 2 (PTGDR2) antibodyantibodies-onlineABIN1077429MonoclonalRabbitHuman, MouseWB, ELISAWB: 0.5 - 1 µg/mL[4]
Anti-CRTH2/GPR44 (extracellular) Antibodyantibodies-onlineABIN7043564PolyclonalRabbitRat, MouseWB, IHC, FACS, IF, LCINot specified[5]

Experimental Methodologies

Detailed and reproducible protocols are critical for the successful application of any antibody. Below are representative protocols for key immunoassays used to assess PTGDR2 expression and function.

Western Blotting Protocol

This protocol is a general guideline for detecting PTGDR2 in cell lysates.

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 25 µg of protein per lane onto an SDS-PAGE gel.[2]

    • Perform electrophoresis to separate proteins by size. The predicted molecular weight of PTGDR2 is approximately 43 kDa.[2][4]

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 3% non-fat dry milk in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary anti-PTGDR2 antibody (e.g., at a 1:3,000 dilution[2] or 0.5-1 µg/mL[4]) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L at 1:10,000 dilution[2]) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL Basic Kit and image the blot.[2]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is designed for localizing PTGDR2 in tissue samples.

  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

    • Perform antigen retrieval if recommended by the antibody datasheet.

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate with the primary anti-PTGDR2 antibody (e.g., at a concentration of 4-8 ug/ml[1]) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the color with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the sections.

Competitive ELISA for PGD2 Quantification

While not an antibody for DK-PGD2 itself, competitive ELISA kits are used to measure PGD2 levels, which can be relevant for studying the overall pathway.

  • Principle: PGD2 in the sample competes with a fixed amount of labeled PGD2 for binding to a limited amount of anti-PGD2 antibody coated on a microplate.[6][7]

  • General Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.[6]

    • Add a biotinylated detection antibody specific for PGD2.[6]

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.[6]

    • Add Avidin-HRP conjugate and incubate.[6]

    • Wash the plate.

    • Add TMB substrate and incubate for color development. The color intensity is inversely proportional to the amount of PGD2 in the sample.[7]

    • Add a stop solution to terminate the reaction.[6]

    • Measure the optical density at 450 nm.[7]

    • Calculate the PGD2 concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the DK-PGD2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 / DK-PGD2 PTGDR2 PTGDR2 (CRTH2) PGD2->PTGDR2 Binds Gi Gi PTGDR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca²⁺ Mobilization Gi->Ca Induces cAMP cAMP AC->cAMP Produces Response Cellular Responses (e.g., Chemotaxis) cAMP->Response Inhibits Ca->Response Promotes

Figure 1. Simplified signaling pathway of DK-PGD2 via the PTGDR2 (CRTH2) receptor.

G cluster_sample Sample Preparation cluster_assay Immunodetection cluster_analysis Data Analysis A Cells or Tissue B Lysis / Homogenization A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (Anti-PTGDR2) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Band Analysis (at ~43 kDa) J->K

Figure 2. General experimental workflow for Western Blot analysis of PTGDR2.

References

Comparative Analysis of DK-PGD2 Effects on Eosinophils and Basophils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) on two key effector cells in allergic inflammation: eosinophils and basophils. DK-PGD2, a stable metabolite of prostaglandin (B15479496) D2 (PGD2), is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is highly expressed on both eosinophils and basophils, mediating their activation and recruitment to sites of allergic inflammation.[1][2][3][4][5][6] This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported potency of DK-PGD2 in inducing various functional responses in human eosinophils and basophils. It is important to note that the data presented are compiled from different studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Potency (EC₅₀) of DK-PGD2 on Eosinophil Activation

Functional ResponseDK-PGD2 EC₅₀ (nM)Reference
Shape Change2.7 ± 2.3[7]
ChemokinesisInduces chemokinesis at 1-10 nM[8]
DegranulationPromotes degranulation at 1-10 nM[8]

Table 2: Effects of DK-PGD2 on Basophil Activation

Functional ResponseObservationReference
Calcium MobilizationInduced by DK-PGD2[3]
MigrationInduced by DK-PGD2[2][3]
CD11b UpregulationUpregulated by DK-PGD2[3]
DegranulationEnhanced by DK-PGD2[3]

Signaling Pathway

DK-PGD2 exerts its effects on both eosinophils and basophils through the CRTH2 receptor, a G-protein-coupled receptor (GPCR). The binding of DK-PGD2 to CRTH2 initiates a signaling cascade that leads to various cellular responses.

DK_PGD2_Signaling_Pathway DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release ER->Ca_release Induces Ca_mobilization Intracellular Ca²⁺ Mobilization Ca_release->Ca_mobilization Cellular_Responses Cellular Responses (Chemotaxis, Degranulation, CD11b Upregulation) Ca_mobilization->Cellular_Responses Triggers

Caption: DK-PGD2 signaling pathway in eosinophils and basophils.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of DK-PGD2 on eosinophil and basophil activation.

Experimental_Workflow cluster_assays Functional Assays start Start isolate_cells Isolate Human Eosinophils and Basophils from Peripheral Blood start->isolate_cells stimulate Stimulate Cells with Varying Concentrations of DK-PGD2 isolate_cells->stimulate chemotaxis Chemotaxis Assay (e.g., Boyden Chamber) stimulate->chemotaxis degranulation Degranulation Assay (e.g., Flow Cytometry for CD63/CD203c or EDN ELISA) stimulate->degranulation calcium Calcium Mobilization (e.g., Fluo-4 AM Staining) stimulate->calcium analyze Data Analysis: - Determine EC₅₀ values - Compare dose-response curves chemotaxis->analyze degranulation->analyze calcium->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and hazardous waste regulations.

Immediate Safety Considerations: 13,14-Dihydro-15-keto prostaglandin D2 is often supplied in a flammable solvent, such as ethanol (B145695). Therefore, it is crucial to treat the waste as a flammable hazardous waste. The solution may also cause serious eye irritation. Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete hazard information.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its solutions involves collection and transfer to a designated hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][3]

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration.[3][4]

    • This waste stream should be segregated from other incompatible waste types, such as acids and bases, to prevent dangerous chemical reactions.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and the first rinse of any emptied containers, in the designated hazardous waste container.[3]

    • Use a container that is compatible with the waste. For flammable liquids, a glass or appropriate solvent-resistant plastic bottle is recommended.[4] Never use metal containers for corrosive wastes, although this specific prostaglandin is not classified as corrosive.[5]

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[1][3][4]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

    • Store the waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[2] This area should be away from sources of ignition such as heat, sparks, or open flames.[6]

  • Disposal of Empty Containers:

    • A container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste.[1][3]

  • Arranging for Pickup:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[1][2]

Quantitative Data Summary

The primary quantitative data relevant to the disposal of this compound solutions pertains to the characteristics of the solvent, which often dictates the hazardous waste classification.

ParameterValueSignificance for DisposalSource
Ethanol Concentration > 24%Solutions with ethanol concentrations above 24% are typically classified as ignitable/flammable hazardous waste.[2]
Flash Point (for solutions in Ethanol) < 140°F (60°C)Liquids with a flash point below this temperature are considered ignitable and must be managed as hazardous waste.[7]
pH Not DeterminedWhile the pH is not specified, disposal of any chemical waste down the drain is generally prohibited. For aqueous solutions that are permitted for drain disposal, the pH must typically be between 5.0 and 12.5.[2]
Water Hazard Class 1 (Slightly hazardous for water)This classification for the tetranor version indicates that the substance should not be allowed to enter groundwater, water courses, or sewage systems.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 13,14-Dihydro-15-keto prostaglandin D2 waste B Is the waste in a flammable solvent (e.g., Ethanol >24%)? A->B C Treat as Flammable Hazardous Waste B->C Yes D Consult SDS and institutional guidelines for specific classification B->D No / Unsure E Select a compatible, properly labeled hazardous waste container C->E D->E F Collect all waste, including contaminated materials and first rinse of empty containers E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Is the container full or approaching storage time limit? G->H I Keep container closed and in SAA H->I No J Arrange for pickup by EHS or licensed hazardous waste disposal service H->J Yes I->G K End: Waste properly disposed J->K

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides researchers, scientists, and drug development professionals with immediate, essential safety and logistical information.

When handling 13,14-Dihydro-15-keto prostaglandin D2, a metabolite of prostaglandin D2, it is crucial to adhere to stringent safety protocols due to its potential biological activity.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, the classification of a similar deuterated compound as a "Dangerous Good for transport" suggests that caution is warranted.[3] The following guidelines are based on best practices for handling potent, biologically active compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. This includes the use of chemical-resistant gloves, eye and face protection, and appropriate lab clothing.[4][5][6]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesSnug-fitting, meeting ANSI Z87.1 standardsProtects eyes from chemical splashes and fumes.[4][7]
Face ShieldWorn over safety gogglesProvides an additional layer of protection for the entire face from splashes.[4][7]
Hand Protection Nitrile GlovesDisposable, chemical-resistantOffers protection against a wide range of chemicals for short-term use.[7]
Neoprene GlovesFor handling highly corrosive substancesRecommended when dealing with more aggressive chemicals.[4]
Body Protection Laboratory CoatNomex® or similar flame-resistant materialProtects skin and personal clothing from spills and splashes.[7]
Chemical-Resistant Apron or CoverallMade of materials like Tyvek or PVCProvides an additional barrier against chemical exposure.[4]
Respiratory Protection RespiratorN95 or higher, depending on the procedure and potential for aerosolizationNecessary when handling powders or creating solutions where inhalation of particles is a risk.[4][5]
Foot Protection Closed-toe ShoesMade of a durable, non-porous materialProtects feet from spills and falling objects.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing risks during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Specific Work Area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe 1. gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials 2. weighing Weighing (if solid) in a Containment Hood gather_materials->weighing 3. dissolving Dissolving in an Appropriate Solvent weighing->dissolving 4. aliquoting Aliquoting for Experimental Use dissolving->aliquoting 5. decontaminate Decontaminate Work Surfaces aliquoting->decontaminate 6. doff_ppe Doff PPE in the Correct Order decontaminate->doff_ppe 7. dispose_waste Dispose of Waste According to Protocol doff_ppe->dispose_waste 8.

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[8]

Waste TypeContainerDisposal Procedure
Unused Compound Original vial or a clearly labeled hazardous waste containerTreat as hazardous chemical waste. Follow institutional and local regulations for disposal.
Contaminated Labware (e.g., pipette tips, microfuge tubes) Labeled hazardous waste bag or containerSegregate from non-hazardous waste.[8]
Contaminated Solvents Labeled hazardous waste solvent containerDo not dispose of down the drain.[8] Collect in a designated container for hazardous liquid waste.
Contaminated PPE (gloves, disposable lab coat) Labeled hazardous waste bagPlace in a designated container for solid hazardous waste.[9]

Disclaimer: The information provided is based on general laboratory safety principles for handling potent biochemicals. Always consult your institution's specific safety protocols and, if available, the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.